molecular formula C27H22N2O3 B1683363 Ucph-101 CAS No. 1118460-77-7

Ucph-101

カタログ番号: B1683363
CAS番号: 1118460-77-7
分子量: 422.5 g/mol
InChIキー: YBMGNDPBARCLFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UCPH-101 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter subtype 1 (EAAT1) [1] . It demonstrates high specificity for EAAT1, with IC50 values of 660 nM for EAAT1 and greater than 300,000 nM for EAAT2 and EAAT3, showing no significant inhibition at EAAT4 or EAAT5 at concentrations up to 10 µM [3] . This makes it a valuable pharmacological tool for dissecting the individual roles of glutamate transporter subtypes in the central nervous system. The compound acts as a non-substrate inhibitor through a unique allosteric mechanism [2] . It binds to a predominantly hydrophobic site in the trimerization domain of the EAAT1 monomer, distinct from the substrate-binding site in the transport domain [2] . This non-competitive action means this compound inhibits uptake through the monomer it binds to without affecting substrate translocation in the other monomers of the EAAT trimer complex [2] . Brief exposure to this compound can induce a long-lasting inactive state of the transporter [2] . This compound enables research into EAAT1 function in physiological and pathophysiological processes. Its selectivity allows scientists to investigate EAAT1's specific contribution to glutamate clearance, synaptic plasticity, and its role in conditions like stroke, ischemia, and neurodegenerative disorders where glutamatergic dysfunction is implicated [2] . Recent research also explores its derivatives as novel inhibitors targeting the broader SLC1 amino acid transporter family [6] . Please note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary diagnostic, or therapeutic use [4] .

特性

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMGNDPBARCLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649375
Record name UCPH-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118460-77-7
Record name UCPH-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of UCPH-101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCPH-101 is a pioneering pharmacological tool, distinguished as the first selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric, non-competitive inhibition of EAAT1. We will explore the molecular interactions, kinetic properties, and the structural basis for its selectivity and sustained inhibitory effects. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its inhibitory mechanism and experimental workflows to facilitate a deeper understanding for researchers in neuroscience and drug development.

Core Mechanism of Action: Allosteric Inhibition of EAAT1

This compound exerts its inhibitory effect on EAAT1 through a non-competitive and allosteric mechanism.[1][2] This means that this compound does not bind to the glutamate (B1630785)/aspartate binding site (the orthosteric site) and therefore does not compete with the substrate for binding.[1] Instead, it binds to a distinct, predominantly hydrophobic pocket located at the interface between the trimerization and transport domains of the EAAT1 monomer.[1][3] This allosteric binding event locks the transporter in a conformation that is incompatible with the substrate translocation cycle, effectively inhibiting the uptake of glutamate without affecting substrate binding itself.[2][4]

The inhibition by this compound is characterized by its slow onset and remarkably long-lasting nature, suggesting a high-affinity interaction and slow dissociation from its allosteric site.[1][5] This sustained inhibition is a key feature that distinguishes it from competitive inhibitors.[1]

Molecular Binding Site

Crystallographic and mutagenesis studies have pinpointed the binding site of this compound to a hydrophobic crevice within a single monomer of the EAAT1 trimer.[1][3] This pocket is situated between transmembrane domains (TM) 3, 4c, and 7a.[1][3]

Key residues involved in the interaction include:

  • TM3: G120, V124, Y127[3]

  • TM4c: M231, F235[3]

  • TM7a: F369, V373[3]

The chromene core of this compound is deeply buried in this pocket, engaging in a ring-stacking interaction with F369.[3] The amine group of this compound forms a hydrogen bond with the main-chain carbonyl of F369, while the carbonitrile group interacts with Y127.[3] The methoxyphenyl and naphthalene (B1677914) moieties are positioned towards the lipid membrane and establish hydrophobic interactions with surrounding residues.[3] It is noteworthy that this compound binding to one monomer inhibits transport through that specific subunit without affecting the transport function of the other two monomers within the trimer.[1][5]

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with EAATs.

Table 1: Inhibitory Potency of this compound against EAAT Subtypes

Transporter SubtypeIC50 (nM)Reference(s)
EAAT1 (human)660[6]
EAAT2 (human)>300,000[6]
EAAT3 (human)>300,000[6]
EAAT4 (rat)No significant inhibition up to 10 µM[6]
EAAT5 (mouse)No significant inhibition up to 10 µM[6]

Table 2: Kinetic Parameters of this compound Interaction with EAAT1

ParameterValueDescriptionReference(s)
KD0.34 ± 0.03 µMDissociation constant for inhibition of EAAT1 anion currents.[7]
Hill Coefficient1.3 ± 0.13Suggests a degree of positive cooperativity in binding.[7]
On-rate Time Constant (τon)10.5 ± 1.4 sTime constant for the onset of inhibition of anion currents.[5]
Off-rate Time Constant (τoff)740.4 ± 100 sTime constant for the unbinding of the inhibitor, indicating slow reversibility.[5]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques.

Radiolabeled Substrate Uptake Assay

This assay directly measures the inhibition of glutamate transport into cells expressing the target transporter.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human EAAT1.

  • Substrate: [³H]-D-Aspartate (a non-metabolizable substrate analog of glutamate).

  • Protocol:

    • HEK293-EAAT1 cells are seeded in 96-well plates.

    • Cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1.5 to 12 minutes) to assess time-dependent inhibition.[5]

    • The uptake reaction is initiated by the addition of [³H]-D-Aspartate.

    • After a short incubation period, uptake is terminated by washing with ice-cold buffer.

    • Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents associated with transporter activity, providing insights into the kinetics of inhibition.

  • Cell Line: tsA201 cells transiently transfected with the cDNA for the desired EAAT subtype.[5]

  • Protocol:

    • Whole-cell voltage-clamp recordings are performed on transfected cells.

    • The cell is held at a specific membrane potential (e.g., -80 mV).

    • Substrate (e.g., L-glutamate) is rapidly applied to the cell to elicit a transporter-mediated current.

    • This compound is then co-applied with the substrate or pre-applied to measure the rate of inhibition (on-rate).

    • To measure the off-rate, after achieving steady-state inhibition, the cell is perfused with a this compound-free solution, and the recovery of the substrate-induced current is monitored over time.[5]

Site-Directed Mutagenesis

This method is used to identify the specific amino acid residues involved in the binding of this compound.

  • Methodology:

    • Based on computational modeling or structural information, specific amino acid residues in the putative binding pocket of EAAT1 are mutated (e.g., to Alanine).

    • The mutated transporters are expressed in a suitable cell system (e.g., HEK293 cells).

    • The inhibitory potency of this compound on the mutated transporters is determined using the radiolabeled substrate uptake assay or electrophysiology.

    • A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is critical for this compound binding. For instance, a double mutant M231I-F235I in EAAT1 showed a >30-fold increase in the IC50 for this compound.[3]

Visualizations

Signaling Pathway and Mechanism of Inhibition

UCPH101_Mechanism cluster_EAAT1 EAAT1 Monomer Transport_Domain Transport Domain (Substrate Binding Site) Trimerization_Domain Trimerization Domain Conformational_Change Conformational Change (Translocation Cycle) Transport_Domain->Conformational_Change Initiates Allosteric_Site Allosteric Binding Site (Hydrophobic Pocket) Allosteric_Site->Conformational_Change Prevents UCPH101 This compound UCPH101->Allosteric_Site Binds to Glutamate Glutamate (Substrate) Glutamate->Transport_Domain Binds to Inhibition Inhibition of Glutamate Uptake Conformational_Change->Inhibition Leads to

Caption: Mechanism of this compound allosteric inhibition of EAAT1.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Seed EAAT1-expressing cells wash1 Wash cells with buffer start->wash1 preincubate Pre-incubate with varying concentrations of this compound wash1->preincubate add_substrate Add [3H]-D-Aspartate preincubate->add_substrate incubate Incubate for a defined time add_substrate->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity (Scintillation Counting) lyse->quantify analyze Analyze data and determine IC50 (Dose-Response Curve) quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using a radiolabeled uptake assay.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of EAAT1. Its unique non-competitive mechanism, characterized by slow and sustained inhibition, is mediated by its binding to a distinct hydrophobic pocket at the interface of the trimerization and transport domains. This interaction stabilizes a transporter conformation that is unable to complete the substrate translocation cycle. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, establishes this compound as an invaluable tool for elucidating the physiological and pathological roles of EAAT1. Furthermore, the discovery and characterization of its allosteric binding site open new avenues for the rational design of novel modulators of the SLC1 transporter family for therapeutic intervention in neurological disorders.

References

UCPH-101: A Technical Guide to the First Selective EAAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter 1 (GLAST-1), plays a critical role in maintaining glutamate homeostasis in the central nervous system. Its dysfunction is implicated in various neurological disorders, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of UCPH-101, the first selective, non-substrate inhibitor of EAAT1. We delve into its pharmacological properties, mechanism of action, detailed experimental protocols for its characterization, and the structure-activity relationships that govern its potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on EAAT1 and related therapeutic areas.

Introduction to EAAT1

EAAT1 is a sodium-dependent glutamate transporter predominantly expressed in glial cells, particularly astrocytes, and cerebellar Bergmann glia.[1][2] It is essential for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1] The transporter functions as a homotrimer, with each subunit mediating the co-transport of one glutamate molecule along with three Na⁺ ions and one H⁺ ion, in exchange for one K⁺ ion.[2] This process allows for the uptake of glutamate against its concentration gradient.[2] Dysregulation of EAAT1 function has been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and epilepsy.

This compound: A Potent and Selective EAAT1 Inhibitor

This compound, with the chemical name 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile, was the first compound identified to exhibit high selectivity for EAAT1.[3]

Pharmacological Profile

This compound is a potent inhibitor of human EAAT1 with a reported IC50 value of 0.66-0.67 μM.[4] Its key advantage lies in its remarkable selectivity over other EAAT subtypes. It displays over 400-fold selectivity for EAAT1 compared to EAAT2 and EAAT3 (IC50 > 300 μM).[5] Furthermore, it shows no significant inhibitory activity at EAAT4 or EAAT5 at concentrations up to 10 μM. A closely related analog, UCPH-102, is also available and has been shown to be blood-brain barrier permeable, making it more suitable for in vivo studies.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its selectivity profile.

Table 1: Potency of this compound at EAAT1

CompoundTargetIC50 (nM)Assay Type
This compoundEAAT1660[³H]-D-Aspartate Uptake
This compoundEAAT1670Not Specified

Data sourced from multiple publications.

Table 2: Selectivity Profile of this compound

EAAT SubtypeIC50 (nM)Fold Selectivity (vs. EAAT1)
EAAT16601
EAAT2>300,000>454
EAAT3>300,000>454
EAAT4No significant inhibition at 10 µM-
EAAT5No significant inhibition at 10 µM-

Data compiled from various sources.[5]

Mechanism of Action

This compound acts as a non-competitive, allosteric inhibitor of EAAT1.[5][7][8] This means it does not compete with glutamate for binding to the active site. Instead, it binds to a distinct, hydrophobic pocket located at the interface between the trimerization and transport domains of the EAAT1 monomer.[9][10][11] This binding "glues" the transport domain to the scaffold domain, thereby locking the transporter in an outward-facing state and preventing the conformational changes necessary for substrate translocation.[10] This allosteric mechanism is a key feature of this compound and provides a novel avenue for modulating transporter function.[7][9] Interestingly, brief exposure to this compound can induce a long-lasting inactive state of the transporter.[7][12]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radiolabeled Substrate Uptake Assay ([³H]-D-Aspartate)

This assay is a common method to measure the functional activity of glutamate transporters.

Objective: To determine the IC50 of this compound on EAAT1-mediated uptake of a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing human EAAT1 (EAAT1-HEK293).

  • Poly-D-lysine-coated 96-well plates.

  • Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, pH 7.4).

  • [³H]-D-Aspartate (a transportable analog of glutamate).

  • This compound stock solution in DMSO.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Cell Plating: Seed EAAT1-HEK293 cells in poly-D-lysine-coated 96-well plates and grow to confluence.

  • Washing: On the day of the experiment, aspirate the growth medium and wash the cells once with 100 µL of Krebs buffer.

  • Inhibitor Incubation: Add 50 µL of Krebs buffer containing various concentrations of this compound to the wells. For control wells, add buffer with the corresponding DMSO concentration. Incubate for a defined period (e.g., 1.5, 3, 6, or 12 minutes) at room temperature.[9] The inhibitory potency of this compound has been shown to increase with the length of the incubation period.[9][12]

  • Substrate Addition: Add 50 µL of Krebs buffer containing [³H]-D-Aspartate to each well to initiate the uptake reaction. The final concentration of [³H]-D-Aspartate should be close to its Km value for EAAT1.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes) on ice or at room temperature, terminate the uptake by rapidly washing the cells three times with ice-cold Krebs buffer.[13]

  • Cell Lysis: Lyse the cells by adding a scintillation fluid to each well.

  • Quantification: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-D-Aspartate uptake (IC50) by fitting the data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of transporter-mediated currents.

Objective: To characterize the electrophysiological effects of this compound on EAAT1.

Materials:

  • tsA201 cells transiently expressing human EAAT1.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP, pH adjusted to 7.2).

  • Extracellular solution (e.g., Krebs buffer).

  • This compound and glutamate solutions.

Protocol:

  • Cell Preparation: Use tsA201 cells expressing EAAT1 for whole-cell patch-clamp recordings.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected cell. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Current Elicitation: Apply glutamate (e.g., 1 mM) to the cell using a rapid perfusion system to elicit EAAT1-mediated currents.

  • Inhibitor Application: Co-apply this compound at various concentrations with glutamate to observe the inhibitory effect on the glutamate-induced current. The onset of inhibition by this compound can be slow, requiring several seconds to reach completion at lower concentrations.[8]

  • Data Acquisition and Analysis: Record the currents before, during, and after the application of the compounds. Analyze the peak current amplitude to determine the extent of inhibition and calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

EAAT1_Transport_Cycle_and_UCPH101_Inhibition cluster_transport EAAT1 Transport Cycle cluster_inhibition This compound Inhibition Outward_Open Outward-Facing Open Outward_Occluded Outward-Facing Occluded Outward_Open->Outward_Occluded Glu + 3Na+ + H+ bind Inhibited_State Inhibited Outward-Facing State (Locked) Outward_Open->Inhibited_State Inward_Occluded Inward-Facing Occluded Outward_Occluded->Inward_Occluded Conformational Change (Translocation) Inward_Open Inward-Facing Open Inward_Occluded->Inward_Open Ions + Glu release Inward_Open->Outward_Open K+ binds and is counter-transported UCPH101 This compound Binding_Site Allosteric Site (Trimerization/Transport Domain Interface) UCPH101->Binding_Site Binding_Site->Outward_Open Binds to Inhibited_State->Outward_Occluded Translocation Blocked Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (using BBB-permeable analogs like UCPH-102) A Stable cell line generation (e.g., HEK293-EAAT1) B Radiolabeled uptake assay ([3H]-D-Aspartate) A->B D Patch-clamp electrophysiology A->D C Determine IC50 and selectivity vs. other EAATs B->C F Pharmacokinetic studies (plasma and brain concentrations) C->F Lead compound selection E Characterize mechanism (competitive vs. non-competitive) D->E G Behavioral models (e.g., locomotor activity) F->G H Disease models (e.g., epilepsy, neurodegeneration) F->H

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of UCPH-101

Executive Summary

This compound is a pioneering pharmacological tool, distinguished as the first potent and selective, non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2][3] Its discovery provided researchers with an unprecedented ability to dissect the specific physiological and pathological roles of EAAT1. This transporter is crucial for maintaining glutamate (B1630785) homeostasis in the central nervous system, and its dysfunction is implicated in various neurological disorders.[4] this compound exerts its effects not by competing with glutamate at the binding site, but by locking the transporter in an inactive conformation, thereby inhibiting the translocation of its substrate.[5] This technical guide details the pharmacological profile, mechanism of action, and key experimental protocols associated with the development and characterization of this compound.

Discovery and Structure-Activity Relationship (SAR)

The development of this compound, chemically known as 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was the result of extensive structure-activity relationship (SAR) studies. These investigations explored a range of substituents on the core chromene scaffold to optimize potency and selectivity for EAAT1. Key findings from these studies revealed that the stereochemistry at specific positions is critical for activity, with the R configuration at the C4 position being mandatory for its inhibitory function. This work successfully distinguished the structural requirements for EAAT1 inhibition from those of other EAAT subtypes, leading to a highly selective molecule.

Pharmacological Data

The pharmacological characterization of this compound has established it as a high-affinity and highly selective inhibitor of EAAT1. Its inhibitory properties have been quantified through various assays, including radiolabeled substrate uptake and patch-clamp electrophysiology.

Potency and Selectivity

This compound demonstrates over 400-fold selectivity for EAAT1 over other EAAT subtypes, making it an exceptional tool for isolating EAAT1 function.

Transporter SubtypeIC50 (nM)K D (µM)Method
EAAT1 (human) 6600.34 ± 0.03[³H]-d-Aspartate Uptake / Patch-Clamp Electrophysiology
EAAT2 (human) >300,000-[³H]-d-Aspartate Uptake
EAAT3 (human) >300,000-[³H]-d-Aspartate Uptake
EAAT4 (rat) No significant inhibition at 10 µM-Patch-Clamp Electrophysiology
EAAT5 (mouse) No significant inhibition at 10 µM-Patch-Clamp Electrophysiology

Table 1: Inhibitory potency and selectivity of this compound across human and rodent EAAT subtypes.

Time-Dependent Inhibition

A remarkable characteristic of this compound is its time-dependent inhibition, which suggests it induces a long-lasting inactive state in the EAAT1 transporter. The measured potency increases with longer pre-incubation times.

Pre-incubation Time (minutes)IC50 (µM)
1.51.9
31.1
60.82
120.44

Table 2: Effect of pre-incubation time on the inhibitory potency (IC50) of this compound on EAAT1, as determined by a [³H]-d-Aspartate uptake assay. Data from Abrahamsen et al., 2013.

Mechanism of Action

This compound is a non-competitive, allosteric inhibitor. This mechanism is distinct from competitive inhibitors that directly block the glutamate binding site.

  • Allosteric Binding: this compound binds to a hydrophobic pocket located at the interface between the trimerization and transport domains of the EAAT1 monomer, a site distant from where glutamate binds.

  • Conformational Lock: This binding event "glues" the transport domain to the scaffold domain. It stabilizes the transporter in an outward-facing conformation and prevents the large-scale conformational changes necessary for moving glutamate across the cell membrane.

  • Inhibition of Translocation: By preventing this movement, this compound inhibits the substrate translocation step of the transport cycle without significantly affecting the initial binding of substrate (glutamate) or sodium ions.

This allosteric mechanism highlights the functional importance of the transporter's trimerization domain and demonstrates that transporter function can be modulated by ligands binding to regions far from the primary substrate site.

G cluster_0 EAAT1 Transport Cycle (Uninhibited) cluster_1 This compound Mechanism of Inhibition outward Outward-Facing (Apo State) glut_bind Glutamate + Na⁺ Binding outward->glut_bind Extracellular Glutamate occluded Occluded State glut_bind->occluded Conformational Change ucph_bind This compound Binds to Allosteric Site inward Inward-Facing (Glutamate Release) occluded->inward Translocation inward->outward Ion Exchange & Reset locked_state Outward-Facing LOCKED State ucph_bind->locked_state Stabilizes Conformation no_translocation Translocation Blocked locked_state->no_translocation Prevents Conformational Change

Fig. 1: Mechanism of this compound allosteric inhibition of the EAAT1 transport cycle.

The glutamate-glutamine cycle is essential for recycling glutamate and maintaining healthy synaptic function. EAAT1, located primarily on astrocytes, plays a pivotal role in this process by clearing glutamate from the synapse.

G cluster_0 Synaptic Cleft cluster_1 Astrocyte cluster_2 Presynaptic Neuron Glutamate Glutamate EAAT1 EAAT1 Transporter Glutamate->EAAT1 Uptake GS Glutamine Synthetase EAAT1->GS Glutamate Glutamine_A Glutamine GS->Glutamine_A Converts to SNAT SNAT3/5 (Out) Glutamine_A->SNAT Glutamine Glutamine SAT2 SAT2 (In) Glutamine_N Glutamine PAG Phosphate-Activated Glutaminase Glutamate_Vesicle Vesicular Glutamate PAG->Glutamate_Vesicle Converts to Glutamine_N->PAG Glutamate_Vesicle->Glutamate Release UCPH101 This compound UCPH101->EAAT1 INHIBITS Glutamine->SAT2 Transport

Fig. 2: this compound inhibits glutamate uptake in the Glutamate-Glutamine Cycle.

Experimental Protocols

The characterization of this compound relies on robust cellular assays. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT activity and determine the functional effects of this compound.

Objective: To measure EAAT-mediated currents in response to substrate and determine the inhibitory profile of this compound.

Materials:

  • HEK293 or tsA201 cells transfected with the cDNA for the desired EAAT subtype.

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4.

  • Internal (pipette) solution (in mM): 130 KSCN, 2 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

  • Substrate: L-glutamate.

  • Inhibitor: this compound dissolved in DMSO (final concentration ≤0.1%).

Procedure:

  • Cell Preparation: Plate transfected cells expressing the target EAAT onto glass coverslips 24-48 hours post-transfection.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

  • Whole-Cell Configuration: Apply a brief, stronger suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Use a voltage-step protocol to measure current-voltage relationships.

  • Compound Application: Perfuse the cell with the external solution containing L-glutamate to evoke a baseline transporter current.

  • Inhibition Measurement: After establishing a stable baseline, co-apply this compound with L-glutamate. Record the reduction in current to determine the degree of inhibition. Perform concentration-response experiments to calculate K D or IC50 values.

  • Data Analysis: Analyze current amplitudes using software like pClamp. Subtract background currents measured in the presence of a non-selective blocker like TBOA if necessary.

G cluster_0 Setup cluster_1 Experiment start Start prep Prepare Transfected HEK293 Cells on Coverslip start->prep config Achieve Whole-Cell Configuration prep->config pipette Pull Glass Micropipette (2-5 MΩ resistance) pipette->config record_base Record Baseline Current (Apply L-Glutamate) config->record_base record_inhib Record Inhibited Current (Co-apply this compound) record_base->record_inhib analyze Analyze Data (Calculate % Inhibition, IC50) record_inhib->analyze end_node End analyze->end_node

Fig. 3: Experimental workflow for Patch-Clamp Electrophysiology.
Radiolabeled Substrate ([³H]-d-Aspartate) Uptake Assay

This assay directly measures the transporter's ability to uptake substrate and is a gold standard for determining IC50 values of inhibitors.

Objective: To quantify the rate of substrate transport into cells and measure the inhibitory potency of this compound.

Materials:

  • HEK293 cells stably expressing EAAT1.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Substrate: [³H]-d-Aspartate (a transportable EAAT substrate).

  • Inhibitor: this compound.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed EAAT1-expressing HEK293 cells into 24- or 48-well plates and grow to confluence.

  • Pre-incubation: Aspirate the growth medium and wash the cells with assay buffer. Pre-incubate the cells for a defined period (e.g., 1.5 to 12 minutes) with varying concentrations of this compound at room temperature.

  • Uptake Initiation: Add a mixture of [³H]-d-Aspartate and unlabeled d-Aspartate to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), rapidly terminate the transport by aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake from wells treated with a high concentration of a competitive inhibitor (e.g., TBOA). Subtract this value from all measurements. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and fit the data to a concentration-response curve to determine the IC50 value.

Conclusion

This compound remains a cornerstone tool in neuroscience research. Its high selectivity and unique allosteric mechanism of action have enabled significant advances in understanding the role of EAAT1-mediated glutamate transport in synaptic transmission, neuroplasticity, and disease. The detailed methodologies and pharmacological data presented in this guide serve as a comprehensive resource for researchers utilizing or seeking to understand this invaluable inhibitor.

References

UCPH-101: A Technical Guide to its Selectivity for EAAT Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological selectivity of UCPH-101 for the excitatory amino acid transporter (EAAT) subtypes. This compound is a pioneering selective inhibitor of EAAT1, making it an invaluable tool for neuroscience research and a lead compound in the development of therapeutics targeting glutamate (B1630785) homeostasis. This document collates quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource.

Quantitative Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the human EAAT1 subtype over other EAAT subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from various studies, clearly demonstrating this selectivity.

Transporter SubtypeIC50 (nM)Fold Selectivity (vs. EAAT1)
EAAT1 (GLAST) 660[1][2][3]1
EAAT2 (GLT-1) > 300,000[1][3]> 454
EAAT3 (EAAC1) > 300,000> 454
EAAT4 No significant inhibition up to 10 µM-
EAAT5 No significant inhibition up to 10 µM-

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of EAAT1. It does not bind to the glutamate binding site and therefore does not compete with the substrate. Instead, it binds to a hydrophobic pocket located at the interface of the trimerization and transport domains of the EAAT1 protein. This binding event "glues" the transport domain to the scaffolding domain, thereby locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for substrate translocation. This allosteric mechanism is distinct from competitive inhibitors like TBOA.

cluster_EAAT1 EAAT1 Monomer TransportDomain Transport Domain TrimerizationDomain Trimerization Domain Inhibition Inhibition of Translocation TransportDomain->Inhibition Leads to GlutamateSite Glutamate Binding Site AllostericSite This compound Allosteric Site AllostericSite->TransportDomain Locks Conformation UCPH101 This compound UCPH101->AllostericSite Binds Glutamate Glutamate Glutamate->GlutamateSite Binds

Mechanism of this compound Allosteric Inhibition.

Experimental Protocols

The selectivity of this compound has been primarily determined through two key experimental techniques: radiolabeled substrate uptake assays and patch-clamp electrophysiology.

Radiolabeled Substrate Uptake Assay

This assay quantifies the inhibition of glutamate uptake by EAATs in the presence of the test compound.

Objective: To determine the IC50 value of this compound for each EAAT subtype.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

    • Cells are transiently or stably transfected with plasmids encoding the specific human EAAT subtype (EAAT1, EAAT2, or EAAT3).

  • Assay Preparation:

    • Transfected cells are seeded into 96-well plates and grown to near confluence.

    • On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Inhibition Assay:

    • Cells are pre-incubated for a defined period (e.g., 10-30 minutes) with varying concentrations of this compound.

    • Uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate, typically [3H]-D-aspartate, which is a non-metabolizable substrate for EAATs.

  • Termination and Lysis:

    • After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are then lysed to release the intracellular contents.

  • Quantification:

    • The amount of radioactivity in the cell lysate, corresponding to the amount of transported substrate, is measured using a scintillation counter.

  • Data Analysis:

    • The data is normalized to the uptake in the absence of the inhibitor.

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

A Seed EAAT-expressing HEK293 cells B Pre-incubate with varying [this compound] A->B C Initiate uptake with [3H]-D-Aspartate B->C D Terminate uptake (ice-cold wash) C->D E Lyse cells D->E F Quantify radioactivity (Scintillation counting) E->F G Calculate IC50 F->G

Radiolabeled Substrate Uptake Assay Workflow.

Patch-Clamp Electrophysiology

This technique measures the ion currents associated with EAAT activity, providing a functional readout of transporter inhibition.

Objective: To confirm the inhibitory effect and selectivity of this compound on EAAT-mediated currents.

Methodology:

  • Cell Preparation:

    • tsA201 cells or other suitable cell lines are transfected with the cDNA for the desired EAAT subtype (e.g., EAAT1, EAAT4, EAAT5).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on transfected cells.

    • The intracellular solution (pipette solution) and extracellular solution are formulated to isolate EAAT-mediated currents. For example, the extracellular solution will contain sodium and glutamate to activate the transporters, while the intracellular solution will contain ions that permeate the EAAT-associated anion channel.

  • Compound Application:

    • A stable baseline current is established by applying glutamate to the cell.

    • This compound is then applied at various concentrations via a perfusion system, and the resulting change in the glutamate-induced current is measured.

  • Data Acquisition and Analysis:

    • The inhibition of the EAAT-mediated current is recorded and quantified.

    • Concentration-response curves are generated to determine the potency of this compound. The lack of current inhibition at high concentrations of this compound for EAAT2, EAAT3, EAAT4, and EAAT5 demonstrates its selectivity.

Conclusion

The data unequivocally demonstrates that this compound is a potent and highly selective inhibitor of the EAAT1 subtype. Its unique allosteric and non-competitive mechanism of action provides a valuable pharmacological tool to dissect the physiological and pathological roles of EAAT1. This in-depth guide, summarizing its quantitative selectivity, mechanism, and the experimental protocols for its characterization, serves as a critical resource for researchers in the field of neuroscience and drug development. The high selectivity of this compound makes it an exceptional probe for studying the specific functions of EAAT1 in the central nervous system.

References

The Role of UCPH-101 in Elucidating Glutamate Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of UCPH-101 as a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). This compound has emerged as an indispensable pharmacological tool for dissecting the intricate mechanisms of glutamate (B1630785) homeostasis and its dysregulation in various neurological disorders. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective, non-competitive allosteric inhibitor of EAAT1, also known as GLAST (Glutamate-Aspartate Transporter).[1][2] EAAT1 is a crucial glutamate transporter predominantly expressed in glial cells, such as astrocytes, and is responsible for the rapid uptake of glutamate from the synaptic cleft.[3][4] This process is vital for terminating excitatory neurotransmission and preventing excitotoxicity, a pathological process implicated in numerous neurological diseases.[3]

This compound exerts its inhibitory effect by binding to a hydrophobic crevice within the trimerization domain of the EAAT1 protein, a site distinct from the glutamate binding site. This allosteric modulation locks the transporter in an inactive conformation, thereby blocking the translocation of glutamate across the cell membrane. Notably, this compound displays remarkable selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5), making it a highly specific tool for isolating the function of EAAT1. However, it is important to note that this compound has limited blood-brain barrier permeability, a factor to consider for in vivo studies. A closely related analog, UCPH-102, exhibits improved brain penetration.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of this compound and its analogs from various studies.

Table 1: Inhibitory Potency of this compound on EAAT1

Assay TypeCell LineIC₅₀ (µM)Reference
[³H]-D-Aspartate UptakeHEK293 cells expressing human EAAT10.66
[³H]-D-Aspartate UptakeEAAT1-HEK293 cells0.82 (6 min incubation)
[³H]-D-Aspartate UptakeEAAT1-HEK293 cells0.44 (12 min incubation)
Whole-Cell ElectrophysiologytsA201 cells expressing human EAAT1Kᴅ = 0.34

Table 2: Selectivity Profile of this compound

Transporter SubtypeAssay TypeIC₅₀ (nM)Fold Selectivity (vs. EAAT1)Reference
EAAT1[³H]-D-Aspartate Uptake660-
EAAT2[³H]-D-Aspartate Uptake>300,000>450
EAAT3[³H]-D-Aspartate Uptake>300,000>450
EAAT4Patch-Clamp ElectrophysiologyNo significant inhibition at 10 µM-
EAAT5Patch-Clamp ElectrophysiologyNo significant inhibition at 10 µM-

Table 3: Structure-Activity Relationship of this compound Analogs

CompoundR¹ Substituent (7-position)R² Substituent (4-position)EAAT1 IC₅₀ (µM)Reference
This compound Naphthalen-1-yl4-methoxyphenyl0.67
Analog 9N-methyl-N-phenyl4-methoxyphenyl20
Analog 8N,N-diethyl4-methoxyphenyl>100
Analog 10Morpholin-4-yl4-methoxyphenyl>100
Analog 11a (RS-isomer)N-phenyl-N-methyl4-methoxyphenyl5.5
Analog 12b (RR-isomer)N-phenyl-N-methyl4-methoxyphenyl3.8
Analog 11b (SS-isomer)N-phenyl-N-methyl4-methoxyphenyl>300
Analog 12a (SR-isomer)N-phenyl-N-methyl4-methoxyphenyl>300

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study glutamate transport.

[³H]-D-Aspartate Uptake Assay

This assay measures the uptake of radiolabeled D-aspartate, a substrate of EAATs, into cells expressing the transporter of interest.

Materials:

  • HEK293 cells stably expressing human EAAT1

  • Poly-D-lysine-coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, pH 7.4

  • [³H]-D-Aspartate

  • This compound and other test compounds

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed HEK293-EAAT1 cells in poly-D-lysine-coated 96-well plates at a density that allows them to reach 70-95% confluency on the day of the assay (e.g., 50,000 - 150,000 cells per well). Culture cells overnight at 37°C in a 5% CO₂ incubator.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of Assay Buffer.

  • Compound Incubation: Add 50 µL of Assay Buffer containing various concentrations of this compound or other test compounds to the wells. For determining non-specific uptake, use a high concentration of a non-selective EAAT inhibitor like DL-TBOA (1 mM).

  • Initiation of Uptake: Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]-D-aspartate (final concentration, e.g., 100 nM).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-12 minutes). Note that the apparent potency of this compound can increase with longer incubation times.

  • Termination of Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold Assay Buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS to each well. Add 150 µL of scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of currents mediated by EAAT1 in response to glutamate application and its inhibition by this compound.

Materials:

  • tsA201 cells or other suitable cell line transfected with EAAT1

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3 with KOH. Osmolarity adjusted to ~270 mOsm.

  • Glutamate and this compound stock solutions

Procedure:

  • Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply glutamate (e.g., 1 mM) to the cell using a rapid perfusion system to evoke EAAT1-mediated currents.

  • Inhibitor Application: Co-apply this compound with glutamate to measure the inhibition of the transporter current. Perform dose-response experiments by applying increasing concentrations of this compound.

  • Data Analysis: Measure the peak or steady-state current amplitude in the absence and presence of the inhibitor. Plot the normalized current as a function of the this compound concentration to determine the IC₅₀ or Kᴅ value.

Fluorescent Membrane Potential (FMP) Assay

This high-throughput assay measures changes in membrane potential driven by the electrogenic activity of EAAT1.

Materials:

  • HEK293 cells stably expressing EAAT1

  • Poly-D-lysine-coated black, clear-bottom 96-well plates

  • FMP Assay Kit (containing a voltage-sensitive dye)

  • Assay Buffer (as in the uptake assay)

  • Glutamate and this compound stock solutions

  • Fluorescence plate reader with a fluidic handling system

Procedure:

  • Cell Seeding: Seed HEK293-EAAT1 cells in 96-well plates as described for the uptake assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add the FMP dye solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow the dye to load into the cell membrane.

  • Compound Addition: Add this compound or other test compounds to the wells.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Glutamate Stimulation: Inject a solution of glutamate into the wells to activate EAAT1. The influx of positive charge during glutamate transport will cause a change in membrane potential, which is detected as a change in the fluorescence of the voltage-sensitive dye.

  • Data Analysis: The change in fluorescence is proportional to the activity of the transporter. Calculate the percentage of inhibition by comparing the fluorescence change in the presence of this compound to the control (glutamate alone). Determine the IC₅₀ value from a dose-response curve.

Signaling Pathways and Experimental Workflows

The Glutamate-Glutamine Cycle

This compound is instrumental in studying the glutamate-glutamine cycle, a fundamental process for replenishing the neurotransmitter pool of glutamate. By inhibiting EAAT1 on astrocytes, this compound disrupts the initial step of this cycle.

GlutamateGlutamineCycle cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte Glutamine_neuron Glutamine Glutamate_neuron Glutamate Glutamine_neuron->Glutamate_neuron Glutaminase Vesicle Synaptic Vesicle Glutamate_neuron->Vesicle VGLUT Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Exocytosis EAAT1 EAAT1 Glutamate_synapse->EAAT1 Uptake Glutamate_astrocyte Glutamate EAAT1->Glutamate_astrocyte Glutamine_astrocyte Glutamine Glutamate_astrocyte->Glutamine_astrocyte Glutamine Synthetase SNAT3 SNAT3/5 Glutamine_astrocyte->SNAT3 SNAT3->Glutamine_neuron Transport UCPH101 This compound UCPH101->EAAT1 Inhibition

The Glutamate-Glutamine Cycle and the inhibitory action of this compound.
Experimental Workflow for Assessing EAAT Inhibitor Selectivity

A common workflow to determine the selectivity of a compound like this compound involves comparing its inhibitory activity across different EAAT subtypes expressed in separate cell lines.

SelectivityWorkflow cluster_assays Parallel Assays for Each EAAT Subtype start Start: Compound of Interest (e.g., this compound) assay_eaat1 [³H]-D-Aspartate Uptake Assay (HEK293-EAAT1 cells) start->assay_eaat1 assay_eaat2 [³H]-D-Aspartate Uptake Assay (HEK293-EAAT2 cells) start->assay_eaat2 assay_eaat3 [³H]-D-Aspartate Uptake Assay (HEK293-EAAT3 cells) start->assay_eaat3 analysis Data Analysis: Determine IC₅₀ for each subtype assay_eaat1->analysis assay_eaat2->analysis assay_eaat3->analysis comparison Compare IC₅₀ values Calculate Fold Selectivity analysis->comparison conclusion Conclusion: High fold-difference indicates high selectivity comparison->conclusion

Workflow for determining the selectivity of an EAAT inhibitor.
Downstream Signaling Consequences of EAAT1 Inhibition

Inhibition of EAAT1 by this compound leads to an accumulation of extracellular glutamate, which can have several downstream consequences beyond the disruption of the glutamate-glutamine cycle. This includes the potential for excitotoxicity through over-activation of glutamate receptors on neurons and altered signaling in astrocytes.

DownstreamSignaling cluster_astrocyte Astrocyte cluster_neuron Neuron UCPH101 This compound EAAT1 EAAT1 UCPH101->EAAT1 Inhibition GlutamateUptake Decreased Glutamate Uptake EAAT1->GlutamateUptake Mediates ExtracellularGlutamate Increased Extracellular Glutamate GluR_activation Over-activation of Glutamate Receptors (NMDA, AMPA) ExtracellularGlutamate->GluR_activation Stimulates GlutamateUptake->ExtracellularGlutamate Leads to CalciumInflux Increased Intracellular Ca²⁺ GluR_activation->CalciumInflux Excitotoxicity Excitotoxicity CalciumInflux->Excitotoxicity

Downstream consequences of EAAT1 inhibition by this compound.

Conclusion

This compound stands as a cornerstone tool for researchers investigating the multifaceted roles of EAAT1 in glutamate homeostasis. Its high selectivity and well-characterized mechanism of action provide a reliable means to probe the function of this transporter in both physiological and pathological contexts. The detailed protocols and compiled data within this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of glutamatergic signaling and the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

UCPH-101: A Deep Dive into the Foundational Research of a Selective EAAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-101, or 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, is a first-in-class selective, non-competitive, and allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2] Its discovery and characterization have provided a crucial pharmacological tool to dissect the physiological roles of EAAT1 and have opened new avenues for therapeutic intervention in neurological disorders where glutamate (B1630785) homeostasis is dysregulated.[3] This technical guide synthesizes the foundational research on this compound, presenting its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its inhibitory effect on EAAT1 through a non-competitive, allosteric mechanism.[2][4] Unlike competitive inhibitors that bind to the glutamate binding site, this compound interacts with a distinct, predominantly hydrophobic pocket located within the trimerization domain of the EAAT1 protein. This allosteric binding event does not prevent the binding of glutamate or sodium ions but rather interferes with the conformational changes of the transporter that are essential for the translocation of the substrate across the cell membrane. This mode of inhibition results in a long-lasting, sustained inactive state of the transporter.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies on this compound and its analogs, providing a comparative overview of their potency, selectivity, and kinetics.

Table 1: Inhibitory Potency of this compound and Related Compounds at EAAT1

CompoundAssay TypeIC50 (µM)K D (µM)Hill CoefficientReference
This compound[ 3 H]-d-Asp Uptake (12 min incubation)0.44--
This compound[ 3 H]-d-Asp Uptake (1.5 min incubation)1.9--
This compoundWhole-cell electrophysiology-0.34 ± 0.031.3 ± 0.13
This compoundGeneral0.66--
UCPH-102Whole-cell electrophysiology-0.17 ± 0.020.97 ± 0.11

Table 2: Selectivity Profile of this compound across Human EAAT Subtypes

EAAT SubtypeInhibition at 100 µM this compoundIC50 (nM)Reference
EAAT1-660
EAAT2Negligible>300,000
EAAT3Negligible>300,000
EAAT4No significant inhibition-
EAAT5No significant inhibition-

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs

AnalogR 1 Substituent (7-position)R 2 Substituent (4-position)EAAT1 IC50 (µM)Reference
This compound naphthalen-1-yl4-methoxyphenyl0.66
1g Phenyl4-methoxyphenyl>100
1h 4-methoxyphenyl4-methoxyphenyl1.5
1i 4-chlorophenyl4-methoxyphenyl3.3
1j H4-methoxyphenyl>100
11a (RS-isomer) --5.5
12b (RR-isomer) --3.8
11b (SS-isomer) -->300
12a (SR-isomer) -->300

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.

[ 3 H]-d-Aspartate Uptake Assay

This assay measures the inhibition of radiolabeled d-aspartate (a substrate for EAATs) uptake into cells expressing the target transporter.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human EAAT1 are cultured in appropriate media.
  • Cells are seeded into 96-well plates and grown to confluence.

2. Assay Procedure:

  • On the day of the experiment, the growth medium is removed, and cells are washed with a chloride-free buffer (e.g., 140 mM NaSCN, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM D-glucose, pH 7.4).
  • Cells are pre-incubated with varying concentrations of this compound or control compounds for a specified duration (e.g., 1.5 to 12 minutes) at 37°C.
  • A solution containing [³H]-d-Aspartate (e.g., 20 nM) and unlabeled d-aspartate is added to initiate the uptake.
  • The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
  • The uptake is terminated by aspiration of the solution, followed by rapid washing with ice-cold buffer.
  • Cells are lysed, and the radioactivity is quantified using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a saturating concentration of a non-selective EAAT inhibitor (e.g., TBOA).
  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents associated with EAAT1 activity and its inhibition by this compound.

1. Cell Preparation:

  • HEK293 cells expressing EAAT1 are grown on glass coverslips.

2. Recording Setup:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope.
  • The external solution contains a specific ionic composition (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
  • The internal (pipette) solution typically contains a high concentration of a non-permeable anion to isolate the transporter-mediated currents (e.g., 130 mM KSCN, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).

3. Recording Procedure:

  • Whole-cell configuration is established using a glass micropipette.
  • The membrane potential is held at a specific voltage (e.g., -60 mV).
  • EAAT1-mediated currents are elicited by the application of glutamate or another substrate.
  • This compound is applied to the external solution at various concentrations to determine its effect on the glutamate-evoked currents.

4. Data Analysis:

  • The amplitude of the current is measured before and after the application of this compound.
  • Concentration-response curves are generated to determine the K D and Hill coefficient.

FLIPR Membrane Potential (FMP) Assay

This is a fluorescence-based, high-throughput assay that measures changes in membrane potential, an indirect measure of EAAT activity.

1. Cell Preparation:

  • EAAT1-expressing HEK293 cells are seeded in 96-well or 384-well black-walled, clear-bottom plates.

2. Dye Loading:

  • Cells are loaded with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Blue dye) according to the manufacturer's instructions.

3. Assay Procedure:

  • The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).
  • A baseline fluorescence reading is taken.
  • A solution containing glutamate is added to stimulate the transporter, causing a change in membrane potential and thus a change in fluorescence.
  • To test for inhibition, cells are pre-incubated with this compound before the addition of glutamate.

4. Data Analysis:

  • The change in fluorescence intensity is proportional to the transporter activity.
  • IC50 values are determined from the concentration-response curves.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to this compound's function and characterization.

Allosteric_Inhibition_of_EAAT1 Mechanism of this compound Allosteric Inhibition cluster_EAAT1 EAAT1 Monomer Transport_Domain Transport Domain Trimerization_Domain Trimerization Domain Conformational_Change Conformational Change Transport_Domain->Conformational_Change Initiates Allosteric_Site Allosteric Binding Site Allosteric_Site->Conformational_Change Prevents Glutamate Glutamate Glutamate->Transport_Domain Binds to UCPH101 This compound UCPH101->Allosteric_Site Binds to Inhibition Inhibition of Translocation

Mechanism of this compound Allosteric Inhibition

Experimental_Workflow General Experimental Workflow for this compound Characterization cluster_assays Functional Assays start Start: HEK293 cells expressing EAAT1 uptake [³H]-d-Aspartate Uptake Assay start->uptake ep Whole-Cell Patch-Clamp start->ep fmp FLIPR Membrane Potential Assay start->fmp analysis Data Analysis: IC50, KD, Hill Coefficient uptake->analysis ep->analysis fmp->analysis conclusion Conclusion: Quantify potency and mechanism of inhibition analysis->conclusion

General Experimental Workflow for this compound Characterization

Selectivity_Profile Selectivity Profile of this compound cluster_targets EAAT Subtypes UCPH101 This compound EAAT1 EAAT1 UCPH101->EAAT1 High Affinity (IC50 ~0.66 µM) EAAT2 EAAT2 UCPH101->EAAT2 Negligible Affinity (IC50 >100 µM) EAAT3 EAAT3 UCPH101->EAAT3 Negligible Affinity (IC50 >100 µM) EAAT4 EAAT4 UCPH101->EAAT4 No Significant Inhibition EAAT5 EAAT5 UCPH101->EAAT5 No Significant Inhibition

Selectivity Profile of this compound

Conclusion

The foundational research on this compound has established it as a highly selective and potent allosteric inhibitor of EAAT1. Its unique mechanism of action, characterized by a sustained, non-competitive inhibition, distinguishes it from traditional competitive inhibitors. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of EAAT1 function in health and disease. Further exploration of the structure-activity relationships of this compound and its analogs will continue to refine our understanding of EAAT1 pharmacology and may lead to the development of novel therapeutics for a range of neurological disorders.

References

UCPH-101: An In-depth Technical Guide to its Effects on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCPH-101 is a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a key protein responsible for glutamate (B1630785) clearance at the synaptic cleft. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its profound effects on synaptic transmission, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its precise regulation is critical for normal synaptic function. Excitatory Amino Acid Transporters (EAATs) are responsible for the rapid removal of glutamate from the synaptic cleft, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission. The EAAT family consists of five subtypes (EAAT1-5), with EAAT1 (also known as GLAST in rodents) being predominantly expressed in astrocytes, particularly in the cerebellum and retina. This compound has emerged as a critical pharmacological tool for studying the specific roles of EAAT1 in physiological and pathological processes.

Mechanism of Action of this compound

This compound is a non-competitive, allosteric inhibitor of EAAT1.[1][2][3] Unlike competitive inhibitors that bind to the glutamate binding site, this compound binds to a distinct site located in a hydrophobic crevice within the trimerization domain of the EAAT1 protein.[2][4][5] This allosteric binding "glues" the transport domain to the scaffold domain, thereby locking the transporter in an outward-facing conformation and preventing the translocation of glutamate across the cell membrane.[5] This mechanism of action is characterized by a slow onset of inhibition and a sustained effect.[2][4]

Selectivity Profile

This compound exhibits remarkable selectivity for EAAT1 over other EAAT subtypes. This high selectivity makes it an invaluable tool for dissecting the specific contributions of EAAT1 to synaptic function.

Transporter SubtypeIC50 (nM)K D (µM)Reference(s)
EAAT1 (human) 6600.34 ± 0.03[4][6]
EAAT2 (human) >300,000-[6][7]
EAAT3 (human) >300,000-[6][7]
EAAT4 (rat) No significant inhibition-[4][6]
EAAT5 (mouse) No significant inhibition-[4][6]

Table 1: Selectivity of this compound for EAAT Subtypes. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (KD) values of this compound for different EAAT subtypes, highlighting its high selectivity for EAAT1.

Effects on Synaptic Transmission

By inhibiting EAAT1-mediated glutamate uptake, this compound prolongs the presence of glutamate in the synaptic cleft. This has significant consequences for synaptic transmission, particularly in regions with high EAAT1 expression.

Retinal Synapses

The retina is a well-established model for studying glutamatergic transmission, and EAAT1 is abundantly expressed in Müller glial cells. Studies using electroretinography (ERG) have demonstrated that selective blockade of EAAT1 by this compound impairs synaptic transmission between photoreceptors and ON-bipolar cells.[8]

Specifically, intravitreal injection of this compound in mice leads to a significant reduction in the amplitude of the b-wave of the ERG.[8] The b-wave primarily reflects the activity of ON-bipolar cells, and its inhibition by this compound indicates that the impaired glutamate clearance from the synaptic cleft leads to a desensitization of postsynaptic glutamate receptors on these cells.[8] This effect is time-dependent, with significant inhibition observed 2 to 24 hours after injection.[8]

Experimental ParameterValueReference(s)
Animal ModelDark-adapted mice[8]
This compound Concentration (retinal)400 µM[8]
Administration RouteIntravitreal injection[8]
ERG Component Affectedb-wave amplitude[8]
Onset of Inhibition2 hours post-injection[8]
Peak Inhibition24 hours post-injection (41-27% reduction)[8]

Table 2: Effect of this compound on Electroretinogram (ERG) b-wave. This table summarizes the key findings from a study investigating the effect of this compound on retinal synaptic transmission.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents mediated by EAATs in response to glutamate application and to assess the inhibitory effect of this compound.

  • Cell Line: Human Embryonic Kidney (HEK293) or tsA201 cells stably or transiently expressing the EAAT subtype of interest.[4][6]

  • Recording Configuration: Standard whole-cell patch-clamp.[6]

  • Amplifier: Axopatch 200B or similar.[6]

  • Pipettes: Borosilicate glass with resistances of 1.0-2.0 MΩ.[6]

  • Intracellular Solution (in mM): Specific composition may vary, but a typical solution contains KSCN or a similar salt to measure anion currents.

  • Extracellular Solution (in mM): Typically contains NaCl, CaCl2, MgCl2, and HEPES, with glutamate added to elicit transporter currents.

  • Voltage Protocol: Cells are typically held at a holding potential of 0 mV, and voltage steps are applied to elicit currents. For example, a voltage step to -185 mV can be used to measure this compound concentration dependence.[9]

  • Drug Application: this compound is applied to the bath solution at various concentrations. Due to its slow binding kinetics, pre-incubation is often necessary.[4]

G cluster_prep Cell Preparation cluster_recording Recording cluster_drug_app Drug Application & Recording cluster_analysis Data Analysis prep1 HEK293/tsA201 cells expressing EAAT1 prep2 Plate cells on coverslips prep1->prep2 rec1 Obtain whole-cell configuration prep2->rec1 rec2 Apply voltage protocol rec1->rec2 rec3 Record baseline EAAT1 current (glutamate application) rec2->rec3 drug1 Apply this compound to bath rec3->drug1 drug2 Incubate drug1->drug2 drug3 Record EAAT1 current in presence of this compound drug2->drug3 ana1 Measure current inhibition drug3->ana1 ana2 Construct dose-response curve ana1->ana2 ana3 Calculate IC50/KD ana2->ana3

Whole-cell patch-clamp workflow for this compound.
[³H]-D-Aspartate Uptake Assay

This radioligand uptake assay provides a functional measure of transporter activity by quantifying the uptake of a radiolabeled substrate, D-aspartate, which is a substrate for EAATs.

  • Cell Line: HEK293 cells stably expressing the EAAT subtype of interest.[6]

  • Radioligand: [³H]-D-aspartate.[6]

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Procedure:

    • Cells are seeded in 24-well plates.

    • On the day of the experiment, cells are washed with assay buffer.

    • Cells are pre-incubated with this compound or control vehicle for a specified time (e.g., 1.5, 3, 6, or 12 minutes to assess time-dependent inhibition).[6]

    • The uptake reaction is initiated by adding a mixture of [³H]-D-aspartate and unlabeled D-aspartate.

    • Uptake is terminated by aspiration of the assay solution and rapid washing with ice-cold buffer.

    • Cells are lysed, and the radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]-D-aspartate taken up is measured and used to determine the IC50 of this compound.

FLIPR Membrane Potential Assay

This is a fluorescence-based assay that measures changes in membrane potential, which can be an indirect measure of electrogenic transporter activity.

  • Assay Kit: FLIPR Membrane Potential Blue (FMP) assay dye.[6]

  • Cell Line: HEK293 cells stably expressing EAAT1.[6]

  • Procedure:

    • Cells are plated in 96-well plates.

    • Cells are loaded with the FMP dye.

    • A baseline fluorescence reading is taken.

    • Glutamate is added to activate the transporter, causing a change in membrane potential and thus a change in fluorescence.

    • This compound is added at various concentrations to determine its inhibitory effect on the glutamate-induced fluorescence change.

  • Data Analysis: The change in fluorescence is measured, and the data are used to construct dose-response curves and determine the Ki of this compound.[9]

Signaling Pathways and Molecular Interactions

The inhibition of EAAT1 by this compound has downstream consequences on intracellular signaling cascades that are sensitive to extracellular glutamate levels. While this compound itself is not known to directly interact with signaling molecules, its perturbation of glutamate homeostasis can indirectly influence these pathways.

G ucph This compound eaat1 EAAT1 ucph->eaat1 Allosteric Inhibition glut_uptake Glutamate Uptake eaat1->glut_uptake glut_ext Extracellular Glutamate glut_uptake->glut_ext Reduces receptors Postsynaptic Glutamate Receptors (e.g., AMPA, NMDA) glut_ext->receptors Activates downstream Downstream Signaling (e.g., Ca²⁺ influx, PKC, PKA activation) receptors->downstream synaptic_transmission Altered Synaptic Transmission downstream->synaptic_transmission

References

understanding the allosteric inhibition of EAAT1 by Ucph-101

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Allosteric Inhibition of EAAT1 by UCPH-101

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Excitatory Amino Acid Transporters (EAATs) are a family of glutamate (B1630785) transporters crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity.[1][2][3] There are five subtypes (EAAT1-5), with EAAT1 (also known as GLAST) being predominantly expressed in astroglial cells.[1][4] The development of subtype-selective inhibitors is a key goal for therapeutic intervention in neurological disorders. This compound emerged as the first selective, non-competitive inhibitor of EAAT1, making it an invaluable tool for studying the transporter's function and a lead compound for drug development. This guide provides a detailed overview of the mechanism, quantitative pharmacology, and experimental methodologies related to the allosteric inhibition of EAAT1 by this compound.

Core Mechanism of Allosteric Inhibition

This compound exerts its inhibitory effect through a non-competitive, allosteric mechanism. Unlike competitive inhibitors that bind to the glutamate binding site, this compound targets a distinct, hydrophobic pocket located at the interface between the transport domain (TranD) and the scaffold domain (ScaD) within a single EAAT1 monomer.

Structural studies, including X-ray crystallography, have revealed the precise nature of this interaction. EAAT1 is a homotrimer, with each monomer composed of a relatively static scaffold domain that anchors the transporter in the membrane and a mobile transport domain that shuttles substrate across the membrane via an "elevator-like" motion. This compound binding essentially "glues" the transport domain to the scaffold domain, locking the transporter in an outward-facing conformation. This conformational restriction prevents the large-scale movements required for substrate translocation, effectively inhibiting the transport cycle.

Crucially, the binding of this compound does not prevent the initial binding of glutamate or sodium ions to the transport domain. This confirms its non-competitive nature, as the inhibitor's effect is not overcome by increasing substrate concentrations. The selectivity of this compound for EAAT1 is determined by non-conserved residues within the allosteric binding pocket, particularly M231 and F235 on transmembrane helix 4c (TM4c).

cluster_0 EAAT1 Transport Cycle (Uninhibited) cluster_1 Allosteric Inhibition by this compound OF_unbound Outward-Facing (Unbound) OF_bound Outward-Facing (Glu/Na+ Bound) OF_unbound->OF_bound Glu + 3Na+ bind Occluded Occluded State OF_bound->Occluded Transport Domain Movement Begins OF_ucph Outward-Facing (Glu/Na+ Bound) + this compound OF_bound->OF_ucph This compound Binds Allosteric Site IF_bound Inward-Facing (Glu/Na+ Bound) Occluded->IF_bound Translocation IF_unbound Inward-Facing (K+ Bound) IF_bound->IF_unbound Glu + 3Na+ release 1K+ binds IF_unbound->OF_unbound Return Stroke Blocked Translocation Blocked OF_ucph->Blocked Transport Domain 'Glued' to Scaffold

Caption: Simplified EAAT1 transport cycle and the inhibitory action of this compound.

Quantitative Pharmacology

This compound is a potent and highly selective inhibitor of EAAT1. Its inhibitory activity has been quantified across various experimental systems, demonstrating a clear preference for EAAT1 over other EAAT subtypes.

Table 1: Selectivity of this compound for EAAT Subtypes

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound, highlighting its selectivity for EAAT1.

Transporter SubtypeIC₅₀ (nM)Assay Type / NotesReference(s)
EAAT1 (human) 660Non-substrate inhibitor assay
EAAT1 (cryst) 4500 (4.5 µM)Glutamate uptake in liposomes (engineered variant)
EAAT2 (human) >300,000Negligible inhibition observed
EAAT3 (human) >300,000Negligible inhibition observed
EAAT4 (rat) No significant inhibitionPatch-clamp electrophysiology (up to 10 µM)
EAAT5 (mouse) No significant inhibitionPatch-clamp electrophysiology (up to 10 µM)
Table 2: Kinetic Parameters of this compound Inhibition of EAAT1

This table details the dissociation constants (KD or Ki) and Hill coefficients, which provide insight into the binding affinity and cooperativity of the inhibition.

ParameterValue (µM)Hill CoefficientExperimental ConditionReference(s)
KD 0.34 ± 0.031.3 ± 0.13Patch-clamp (Anion currents, 0.5 mM Glu)
KD 0.29 ± 0.031.18 ± 0.11Patch-clamp (Anion currents, 0.1 mM Glu)
KD 0.35 ± 0.031.29 ± 0.14Patch-clamp (Anion currents, 10 mM Glu)
Ki ~0.6Not specifiedApparent affinity from various studies
IC₅₀ 0.44Not specified[³H]-D-Asp uptake assay (12 min incubation)

Note: The non-competitive nature of the inhibition is confirmed by the minimal change in KD/IC₅₀ values at different glutamate concentrations.

Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies used. Below are detailed protocols for key experiments used to characterize the inhibition of EAAT1 by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT1 transport activity and its inhibition by this compound.

  • Cell Preparation : tsA201 or HEK293 cells are transfected with the cDNA encoding human EAAT1 using methods such as the calcium phosphate (B84403) precipitation technique. Cells are cultured for 24-48 hours post-transfection before recording.

  • Recording Solutions :

    • Bath Solution (Extracellular) : Contains (in mM): 140 NaNO₃ (or NaMes), 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES. pH is adjusted to 7.4 with NaOH. Glutamate and this compound are added to this solution at desired concentrations.

    • Pipette Solution (Intracellular) : Contains (in mM): 130 KSCN (or 115 KNO₃), 2 MgCl₂, 5 EGTA, and 10 HEPES. pH is adjusted to 7.4 with KOH. The high concentration of SCN⁻ or NO₃⁻ allows for the measurement of the EAAT1-associated anion conductance, which serves as a robust readout of transporter activity.

  • Recording Procedure :

    • Standard whole-cell patch-clamp configuration is established.

    • Series resistance is compensated by at least 80% to minimize voltage errors.

    • Cells are typically held at a holding potential (e.g., 0 mV) and then subjected to voltage steps or ramps to elicit currents.

    • Substrate (glutamate) is applied rapidly to the cell to activate the transporter, resulting in an inward current.

    • This compound is co-applied with glutamate or pre-incubated to measure its inhibitory effect. Dose-response curves are generated by applying a range of this compound concentrations.

  • Data Analysis : Current amplitudes are measured and plotted against the concentration of this compound. The data are fitted with the Hill equation to determine KD (or IC₅₀) and the Hill coefficient.

cluster_workflow Workflow: Patch-Clamp Electrophysiology A 1. Cell Culture (HEK293/tsA201) B 2. Transfection (with EAAT1 plasmid) A->B C 3. Whole-Cell Patching (Establish GΩ seal) B->C D 4. Apply Voltage Protocol C->D E 5. Perfuse with Glutamate (Measure baseline current) D->E F 6. Co-apply Glu + this compound (Measure inhibited current) E->F G 7. Data Acquisition (Current vs. Voltage/Time) F->G H 8. Analysis (Generate Dose-Response Curve, Calculate KD/IC50) G->H

Caption: Experimental workflow for patch-clamp analysis of EAAT1 inhibition.
Fluorescence-Based Membrane Potential (FMP) Assay

This is a higher-throughput method to assess transporter activity by measuring changes in membrane potential.

  • Cell Preparation : HEK293 cells stably expressing EAAT1 are split into poly-D-lysine-coated black, clear-bottom 96-well plates.

  • Assay Buffer : A Krebs buffer is used, containing (in mM): 140 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 11 HEPES, 10 D-glucose, pH 7.4.

  • Assay Procedure :

    • Culture medium is aspirated, and cells are washed with 100 µL of Krebs buffer.

    • 50 µL of Krebs buffer containing various concentrations of this compound is added to the wells.

    • An additional 50 µL of Krebs buffer supplemented with an FMP assay dye (e.g., from a commercial kit) is added.

    • The plate is incubated at 37°C for approximately 30 minutes.

    • The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

    • 33 µL of a glutamate solution is added to initiate transport, and fluorescence is measured for up to 1 minute to detect changes in membrane potential.

  • Data Analysis : The change in fluorescence upon glutamate addition is proportional to transport activity. The inhibition by this compound is calculated relative to the uninhibited control, and IC₅₀ values are determined.

Radiolabeled Substrate Uptake Assay

This classic method directly measures the uptake of a radiolabeled substrate like [³H]-D-Aspartate, a non-metabolized substrate of EAATs.

  • Cell Preparation : HEK293 cells stably expressing EAAT1 are cultured in appropriate multi-well plates.

  • Assay Procedure :

    • Cells are washed with an appropriate uptake buffer (similar to Krebs buffer).

    • Cells are preincubated for a set time (e.g., 15 minutes) with buffer containing various concentrations of this compound.

    • The assay is initiated by adding buffer containing a fixed concentration of [³H]-D-Aspartate (and the corresponding concentration of this compound).

    • Uptake is allowed to proceed for a defined period (e.g., 1.5 to 12 minutes). The inhibitory potency of this compound can appear to increase with longer incubation times due to its slow-binding kinetics.

    • The assay is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis : Specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a high concentration of a non-selective inhibitor like TBOA). The percent inhibition is plotted against the this compound concentration to determine the IC₅₀.

cluster_workflow Workflow: Structural & Mechanistic Analysis A EAAT1 Protein Engineering & Purification B Reconstitution into Liposomes A->B C Crystallization Trials (with Glu & this compound) A->C D X-Ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Binding Site Analysis E->F G Site-Directed Mutagenesis F->G H Functional Assays of Mutants G->H I Confirmation of Key Residues H->I

Caption: Logical workflow for elucidating the this compound binding site.

Conclusion

This compound is a landmark compound in the study of glutamate transport, providing a selective tool to probe the function of EAAT1. Its well-characterized allosteric mechanism, which involves locking the transporter in a non-transporting, outward-facing state, offers a distinct pharmacological profile compared to competitive inhibitors. The detailed quantitative data and experimental protocols summarized herein serve as a comprehensive resource for researchers aiming to understand, utilize, and build upon the knowledge of EAAT1 inhibition for future therapeutic developments.

References

UCPH-101: A Technical Guide to its Mechanism and Impact on Astrocyte Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UCPH-101 is a potent and highly selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST).[1][2] Astrocytes, the most abundant glial cells in the central nervous system (CNS), express high levels of EAAT1, which plays a critical role in maintaining glutamate homeostasis by clearing it from the synaptic cleft.[1][3] Dysregulation of this process is implicated in numerous neurological disorders, making EAAT1 a significant therapeutic target. This compound serves as an invaluable pharmacological tool to investigate the specific contributions of EAAT1 to astrocyte physiology and pathology. This document provides a comprehensive overview of this compound, its mechanism of action, its quantifiable effects on astrocyte function, and detailed experimental protocols for its use.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric modulator of EAAT1. Unlike competitive inhibitors that bind directly to the glutamate binding site, this compound binds to a distinct site located at the interface between the trimerization domain and the scaffold domain of the transporter protein. This binding event effectively "locks" the transporter in an outward-facing conformation, preventing the conformational change required to move glutamate across the cell membrane. This non-competitive mechanism ensures a sustained inhibition of transport activity without directly competing with the substrate.

Caption: this compound binds allosterically, locking EAAT1 and preventing glutamate translocation.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified across multiple studies. The following tables summarize these key metrics.

Table 1: Inhibitory Potency of this compound on EAAT Subtypes

Transporter SubtypeIC50 Value (nM)Source(s)
EAAT1 (GLAST)660
EAAT2 (GLT-1)> 300,000
EAAT3 (EAAC1)> 300,000
EAAT4No significant inhibition
EAAT5No significant inhibition

Table 2: Binding Affinity and Functional Inhibition

ParameterValueCell Type / SystemSource(s)
KD (Anion Current) 0.34 ± 0.03 µMHEK293 Cells
Inhibition of L-Glutamate Uptake 39.4 ± 18.6% (at 100 µM)hiPSC-derived neural cells
Effect on Protein Expression Small but significant decrease in total HA-EAAT1 expression (at 100 µM)Not specified

Impact on Astrocyte Biology

This compound's selective inhibition of EAAT1 provides a powerful method to dissect the transporter's role in complex astrocytic functions.

Direct Inhibition of Glutamate Clearance

Astrocytes are responsible for clearing approximately 80% of glutamate from the synaptic cleft, primarily via EAAT1 and EAAT2. By blocking EAAT1, this compound directly impairs this critical function. This leads to increased residence time of glutamate in the synapse, which can result in excitotoxicity and altered neuronal signaling. Studies using in vitro blood-brain barrier models have confirmed that EAAT1-mediated uptake into astrocytes is a major pathway for glutamate clearance, a pathway that is effectively blocked by this compound.

Modulation of the Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is fundamental for sustaining neurotransmission. Astrocytes take up glutamate via EAATs and convert it to glutamine using the enzyme glutamine synthetase. This glutamine is then transported back to neurons to be reconverted into glutamate. This compound disrupts the first step of this cycle within astrocytes, potentially limiting the supply of glutamine to neurons for neurotransmitter replenishment.

Impact of this compound on the Glutamate-Glutamine Cycle cluster_neuron Presynaptic Neuron cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutamate_N Glutamate Glutamine_N->Glutamate_N Glutaminase Vesicle Vesicle Glutamate_N->Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Glutamate_A Glutamate Glutamine_A Glutamine Glutamate_A->Glutamine_A Glutamine Synthetase Glutamine_A->Glutamine_N Transport SynapticCleft->Glutamate_A EAAT1 (GLAST) Uptake UCPH101 This compound uptake_edge uptake_edge UCPH101->uptake_edge Inhibits

Caption: this compound blocks the astrocytic uptake of glutamate, a key step in the cycle.

Alteration of Neuro-Metabolic Coupling

Glutamate transport into astrocytes is an electrogenic process coupled to the co-transport of sodium ions (Na+), leading to an increase in intracellular Na+ and subsequent cellular acidification. This ionic shift stimulates astrocyte metabolism. Neuronal release of glutamate has been shown to induce acidification of the mitochondrial matrix within astrocytes, modulating their metabolic response. By preventing glutamate uptake, this compound uncouples this intricate signaling cascade, impacting the astrocyte's ability to respond metabolically to neuronal activity.

Downstream Effects on Astrocyte Signaling

Astrocytes respond to neurotransmitters, including glutamate, with intracellular calcium (Ca2+) elevations. These Ca2+ signals can trigger the release of neuroactive molecules known as gliotransmitters (e.g., ATP, D-serine), which modulate synaptic plasticity and neuronal excitability. By increasing the concentration and duration of glutamate in the synapse, this compound can indirectly alter the dynamics of astrocytic Ca2+ signaling and subsequent gliotransmission, creating complex feedback loops within the neural circuitry.

Experimental Protocols

The following are representative protocols for assays used to characterize the effects of this compound.

Protocol: Glutamate Uptake Assay with Radiolabeled Substrate

This protocol is adapted from methodologies used to assess EAAT function in cell culture.

  • Cell Culture: Plate primary astrocytes or other EAAT1-expressing cells in 24-well plates and grow to confluence.

  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2 CaCl2, 25 HEPES, 10 D-glucose, pH 7.4).

  • Pre-incubation: Aspirate the culture medium. Wash cells twice with 0.5 mL of KRH buffer at 37°C. Pre-incubate the cells for 15 minutes at 37°C with KRH buffer containing either vehicle (e.g., 0.1% DMSO) or this compound at the desired final concentration (e.g., 10 µM).

  • Initiation of Uptake: Start the uptake by adding 0.5 mL of KRH buffer containing [³H]-L-glutamate (final concentration ~50 nM) and the respective inhibitor (vehicle or this compound).

  • Incubation: Incubate the plates for 10 minutes at 37°C. Ensure this time point falls within the linear range of uptake for the specific cell type.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH with 1% SDS to each well. Incubate for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a non-selective EAAT inhibitor like TBOA, or by using Na+-free buffer). Express the data as a percentage of the vehicle control uptake.

Workflow for Radiolabeled Glutamate Uptake Assay Start Plate Astrocytes in 24-well Plate Wash1 Wash Cells with KRH Buffer (37°C) Start->Wash1 Preincubate Pre-incubate (15 min) with Vehicle or this compound Wash1->Preincubate AddSubstrate Add [³H]-L-Glutamate + Vehicle/UCPH-101 Preincubate->AddSubstrate Incubate Incubate (10 min, 37°C) to Allow Uptake AddSubstrate->Incubate Terminate Terminate with Ice-Cold KRH Buffer Washes Incubate->Terminate Lyse Lyse Cells (0.1 M NaOH + 1% SDS) Terminate->Lyse Quantify Measure Radioactivity (Scintillation Counting) Lyse->Quantify Analyze Analyze Data (% of Control) Quantify->Analyze End Results Analyze->End

Caption: Step-by-step workflow for measuring EAAT1 activity using a radiolabeled substrate.

Protocol: Patch-Clamp Electrophysiology

This protocol outlines the general steps for measuring EAAT1-mediated anion currents, which are inhibited by this compound.

  • Cell Preparation: Use HEK293 cells or another suitable cell line stably expressing human EAAT1. Plate cells on glass coverslips for recording.

  • Pipette and Solutions:

    • Internal Solution (Pipette): (in mM) 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • External Solution: (in mM) 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Obtain whole-cell patch-clamp recordings from single cells under voltage-clamp mode (holding potential of 0 mV).

    • Establish a stable baseline current in the external solution.

  • Application of Substrate and Inhibitor:

    • Apply L-glutamate (e.g., 1 mM) using a rapid solution exchange system to evoke a current. This current is carried by both substrate transport and an uncoupled anion conductance.

    • To isolate the anion current, the external solution can be replaced with one where NaCl is substituted with NaSCN, which greatly enhances the anion component.

    • Apply this compound at various concentrations (e.g., 0.1 to 30 µM) via the perfusion system, followed by co-application with L-glutamate.

  • Data Acquisition and Analysis:

    • Record the current traces before, during, and after the application of this compound.

    • Measure the peak amplitude of the glutamate-evoked current in the presence and absence of the inhibitor.

    • Construct a concentration-response curve to determine the IC50 or KD for this compound's inhibition of the EAAT1-mediated current.

Conclusion

This compound is an indispensable research compound for the neuroscience and drug development communities. Its high selectivity for EAAT1 over other EAAT subtypes allows for the precise interrogation of this transporter's function in astrocyte biology. By inhibiting astrocytic glutamate uptake, this compound impacts synaptic transmission, neuro-metabolic coupling, and broader neuron-glia signaling networks. Understanding these effects is crucial for developing therapeutic strategies for neurological conditions characterized by glutamate excitotoxicity and dysregulated glial function. The data and protocols provided herein serve as a technical guide for leveraging this compound to advance our understanding of the brain in both health and disease.

References

Methodological & Application

Application Notes and Protocols for Ucph-101 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ucph-101 is a potent and selective, non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST).[1][2][3] It binds to a site distinct from the glutamate binding site, effectively locking the transporter in an outward-facing conformation and thereby inhibiting substrate translocation without affecting substrate binding.[1][3] This unique mechanism of action makes this compound a valuable tool for studying the physiological roles of EAAT1 in various cellular contexts, including its involvement in neurological disorders and cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate EAAT1 function.

Mechanism of Action

This compound acts as an allosteric inhibitor of EAAT1. It binds to a hydrophobic pocket at the interface of the trimerization and transport domains of the EAAT1 protein. This binding event stabilizes the transporter in a conformation that prevents the conformational changes necessary for the translocation of glutamate and other substrates across the cell membrane. Notably, this compound's inhibitory effect is sustained, meaning that brief exposure can lead to a long-lasting inactive state of the transporter. It exhibits high selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various studies.

Table 1: Inhibitory Potency of this compound on EAAT1

ParameterValueCell Type/SystemAssay MethodReference
IC₅₀660 nM---Not Specified
IC₅₀1.9 µMEAAT1-HEK293[³H]-D-Aspartate uptake (1.5 min incubation)
IC₅₀1.1 µMEAAT1-HEK293[³H]-D-Aspartate uptake (3 min incubation)
IC₅₀0.82 µMEAAT1-HEK293[³H]-D-Aspartate uptake (6 min incubation)
IC₅₀0.44 µMEAAT1-HEK293[³H]-D-Aspartate uptake (12 min incubation)
Kᵢ (apparent)~0.34 µMtsA201 cells expressing EAAT1Patch-clamp electrophysiology
Kᵢ (apparent)Not significantly affected by glutamate concentrationtsA201 cells expressing EAAT1Patch-clamp electrophysiology

Table 2: Selectivity of this compound for EAAT Subtypes

TransporterIC₅₀Reference
EAAT1660 nM
EAAT2>300,000 nM
EAAT3>300,000 nM
EAAT4No significant inhibition up to 10 µM
EAAT5No significant inhibition up to 10 µM

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cell lines with this compound. Specific cell lines may require modifications to this protocol.

Materials:

  • Cell line of interest expressing EAAT1 (e.g., HEK293-EAAT1, primary astrocytes, T-ALL cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, 2 mM glutamine, and antibiotics)

  • This compound (Tocris Bioscience, Cat. No. 3490 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-25 mM) in DMSO. Store the stock solution at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in a serum-free or low-serum medium or an appropriate assay buffer (e.g., Krebs buffer) to the desired final concentrations. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • The incubation time will depend on the specific assay but can range from a few minutes to several hours or even days for proliferation assays. For uptake assays, pre-incubation for 15 minutes is common.

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as a glutamate uptake assay, cell viability assay, or protein expression analysis.

Protocol 2: Glutamate Uptake Assay using Radiolabeled Substrate

This protocol measures the inhibition of EAAT1-mediated glutamate uptake using a radiolabeled substrate like [³H]-D-Aspartate.

Materials:

  • Cells expressing EAAT1 cultured in 24- or 48-well plates

  • Krebs-Henseleit Buffer (KHB) or similar physiological salt solution

  • [³H]-D-Aspartate or [³H]-L-Glutamate

  • This compound

  • Unlabeled L-Glutamate or D-Aspartate (for determining non-specific uptake)

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Prepare Cells: Culture cells expressing EAAT1 to confluency in multi-well plates.

  • Prepare Reagents:

    • Prepare a working solution of [³H]-D-Aspartate in KHB at a concentration appropriate for your experiment (e.g., 50 nM).

    • Prepare this compound working solutions in KHB at various concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a solution of high concentration unlabeled L-Glutamate (e.g., 1 mM) in KHB to determine non-specific uptake.

  • Pre-incubation:

    • Aspirate the culture medium and wash the cells twice with warm KHB.

    • Add the this compound working solutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Uptake Assay:

    • To initiate the uptake, add the [³H]-D-Aspartate working solution to each well.

    • Incubate for a short period (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for your cell type.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold KHB to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled glutamate) from the total uptake.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Visualizations

G cluster_membrane Cell Membrane EAAT1 EAAT1 (Outward-facing) EAAT1_inward EAAT1 (Inward-facing) EAAT1->EAAT1_inward Conformational Change Ucph101_bound EAAT1-Ucph-101 Complex (Locked Outward-facing) EAAT1_inward->EAAT1 Returns to Outward-facing Glutamate_in Intracellular Glutamate EAAT1_inward->Glutamate_in Releases Glutamate Ucph101_bound->EAAT1_inward Inhibits Conformational Change Glutamate_out Extracellular Glutamate Glutamate_out->EAAT1 Binds Ucph101 This compound Ucph101->EAAT1 Allosteric Binding

Caption: Mechanism of this compound allosteric inhibition of EAAT1.

G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells culture_cells Culture Cells to 70-80% Confluency seed_cells->culture_cells wash_cells Wash Cells with Warm PBS culture_cells->wash_cells prepare_ucph101 Prepare this compound Working Solutions add_ucph101 Add this compound or Vehicle Control prepare_ucph101->add_ucph101 wash_cells->add_ucph101 incubate Incubate (e.g., 15 min) add_ucph101->incubate downstream_assay Perform Downstream Assay (e.g., Uptake) incubate->downstream_assay end End downstream_assay->end

Caption: General workflow for cell treatment with this compound.

References

Application Notes and Protocols for UCPH-101 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-101 is a potent and selective non-competitive inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST).[1][2][3] As a subtype-selective inhibitor, this compound is an invaluable pharmacological tool for isolating and studying the specific contribution of EAAT1 to glutamatergic neurotransmission and cellular homeostasis. In patch-clamp electrophysiology, this compound is utilized to block EAAT1-mediated currents, allowing for the characterization of this transporter's function and the investigation of its role in various physiological and pathological processes.

This document provides detailed application notes and protocols for the effective use of this compound in patch-clamp electrophysiology experiments.

Mechanism of Action

This compound acts as an allosteric inhibitor of EAAT1.[4][5] It binds to a hydrophobic crevice within the trimerization domain of the EAAT1 monomer, a site distinct from the glutamate binding and transport domain. This binding event locks the transporter in an inactive conformation, preventing the conformational changes necessary for substrate translocation without directly competing with glutamate binding. This non-competitive mechanism results in a sustained inhibition of EAAT1 function.

Data Presentation

Quantitative Data for this compound
ParameterValueCell Type/Assay ConditionReference
IC₅₀ 660 nMEAAT1
>300,000 nMEAAT2
>300,000 nMEAAT3
No significant inhibitionEAAT4 (up to 10 µM)
No significant inhibitionEAAT5 (up to 10 µM)
K(D) 0.34 ± 0.03 µMEAAT1 anion currents
Effective Concentration Range 1 - 10 µMPatch-clamp electrophysiology

Signaling Pathway and Inhibition Mechanism

UCPH101_Mechanism cluster_EAAT1 EAAT1 Monomer Transport_Domain Transport Domain (Glutamate Binding) Conformational_Change Conformational Change Transport_Domain->Conformational_Change Initiates Trimerization_Domain Trimerization Domain Trimerization_Domain->Conformational_Change Prevents Glutamate Glutamate Glutamate->Transport_Domain Binds UCPH101 This compound UCPH101->Trimerization_Domain Binds (Allosteric) Glutamate_Uptake Glutamate Uptake Conformational_Change->Glutamate_Uptake Allows Blocked Blocked Conformational_Change->Blocked

Caption: Allosteric inhibition of EAAT1 by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of EAAT1 Currents

This protocol is designed for recording EAAT1-mediated currents from HEK293 or tsA201 cells stably or transiently expressing human EAAT1.

Materials:

  • Cells: HEK293 or tsA201 cells expressing EAAT1.

  • This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

  • External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 1.2 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH. The osmolarity should be adjusted to ~300-310 mOsm. To measure EAAT-mediated anion currents, NaNO₃ can be used in place of NaCl.

  • Internal (Intracellular) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH. The osmolarity should be adjusted to be 15-20 mOsm below the external solution (~280-285 mOsm). For measuring anion currents, KNO₃ can be substituted for K-Gluconate.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation:

    • Plate EAAT1-expressing cells on glass coverslips 24-48 hours before the experiment.

    • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution at a rate of 1.5-2 mL/min.

  • Pipette Preparation and Seal Formation:

    • Fill a patch pipette with the internal solution, ensuring no air bubbles are in the tip.

    • Approach a target cell with the pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Gigaohm seal ( >1 GΩ).

    • After achieving a stable seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording EAAT1 Currents:

    • Clamp the cell at a holding potential of -70 mV.

    • To elicit EAAT1-mediated currents, rapidly apply an external solution containing a saturating concentration of L-glutamate (e.g., 1 mM).

    • Currents can be recorded in response to voltage steps (e.g., from -120 mV to +60 mV) to generate a current-voltage (I-V) relationship.

  • Application of this compound:

    • Prepare the desired final concentration of this compound by diluting the stock solution in the external solution containing L-glutamate. It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid non-specific effects.

    • Establish a stable baseline recording of the glutamate-elicited current.

    • Perfuse the cell with the this compound containing solution. Due to its slow binding kinetics, pre-incubation for several minutes may be necessary to achieve maximal inhibition.

    • Record the current in the presence of this compound. The inhibition of the steady-state current is indicative of EAAT1 blockade.

Data Analysis:

  • Measure the peak and steady-state amplitude of the glutamate-evoked currents before and after the application of this compound.

  • Calculate the percentage of inhibition caused by this compound.

  • Construct a dose-response curve by applying a range of this compound concentrations to determine the IC₅₀.

Experimental Workflow

Patch_Clamp_Workflow Start Start: EAAT1-expressing cells on coverslip Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Pull_Pipette Pull Patch Pipette (3-7 MΩ) Start->Pull_Pipette Mount_Coverslip Mount Coverslip and Perfuse with External Solution Prepare_Solutions->Mount_Coverslip Fill_Pipette Fill Pipette with Internal Solution Pull_Pipette->Fill_Pipette Approach_Cell Approach Cell and Form Gigaohm Seal Fill_Pipette->Approach_Cell Mount_Coverslip->Approach_Cell Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Whole_Cell Record_Baseline Record Baseline EAAT1 Current (Apply Glutamate) Whole_Cell->Record_Baseline Apply_UCPH101 Apply this compound + Glutamate Record_Baseline->Apply_UCPH101 Record_Inhibition Record Inhibited Current Apply_UCPH101->Record_Inhibition Washout Washout this compound (Optional, slow recovery) Record_Inhibition->Washout Analyze_Data Analyze Data: % Inhibition, IC₅₀ Record_Inhibition->Analyze_Data Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a this compound patch-clamp experiment.

References

UCPH-101 Application Notes for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of UCPH-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in various in vitro experimental settings.

Introduction

This compound is a potent and selective, non-competitive allosteric inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1), also known as GLAST.[1][2][3][4] It displays high selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).[3][4][5][6] this compound has been instrumental in elucidating the physiological roles of EAAT1 and is a valuable tool for studying glutamate (B1630785) homeostasis and excitotoxicity in the central nervous system.[7] This document outlines recommended concentrations, experimental protocols, and key considerations for its use in cell-based assays.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the experimental setup, including the cell type, expression level of EAAT1, and the specific assay being performed. The following table summarizes the key quantitative data from published in vitro studies.

ParameterValueCell Line/SystemAssay TypeReference
IC₅₀ 0.66 µMHEK-293 cells expressing human EAAT1[³H]-D-aspartate uptake[6][8]
IC₅₀ 0.67 µMNot specifiedNot specified[7]
IC₅₀ 0.44 µM (12 min incubation)EAAT1-HEK293 cells[³H]-D-Aspartate uptake[5]
IC₅₀ 1.9 µM (1.5 min incubation)EAAT1-HEK293 cells[³H]-D-Aspartate uptake[5]
Kᵢ (apparent) 4.3 µMASCT2 F136Y/I237M double-mutant transporterNot specified[1][2]
Kᵢ (apparent) 77 ± 20 µMWild-type ASCT2Whole-cell current recordings[1][2]
Kₑ 0.34 ± 0.03 µMtsA201 cells expressing human EAAT1Whole-cell patch-clamp electrophysiology[5][8]
Effective Concentration 10 µMtsA201 cells expressing human EAAT1, rat EAAT4, and mouse EAAT5Whole-cell patch-clamp electrophysiology (to show selectivity)[3][5][6]
Effective Concentration 100 µMtsA201 cells expressing EAAT1Whole-cell patch-clamp electrophysiology (for complete inhibition)[1]
Effective Concentration 200 µMHEK293 cells expressing hASCT2¹⁴C serine uptake assay (for partial inhibition)[1][2]

Signaling Pathway and Mechanism of Action

This compound acts as a non-competitive inhibitor of EAAT1.[1][2][4] It binds to an allosteric site on the trimerization domain of the transporter, distinct from the glutamate binding site.[4] This binding induces a long-lasting inactive state of the transporter, thereby blocking the translocation of glutamate across the cell membrane.[1][4]

UCPH101_Mechanism cluster_membrane Cell Membrane EAAT1 EAAT1 Transporter (Trimer) Intracellular Intracellular Space Glutamate_in Glutamate EAAT1->Glutamate_in Translocation Extracellular Extracellular Space Glutamate_out Glutamate Glutamate_out->EAAT1 Binds to substrate site UCPH101 This compound UCPH101->EAAT1 Binds to allosteric site Block Inhibition of Translocation Block->EAAT1 Prevents conformational change

Caption: Mechanism of this compound action on the EAAT1 transporter.

Experimental Protocols

The following are detailed protocols for common in vitro assays using this compound.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells or tsA201 cells are commonly used for their low endogenous EAAT expression and high transfection efficiency.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: For transient expression of EAAT1, transfect cells with a plasmid encoding human EAAT1 using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

[³H]-D-Aspartate Uptake Assay

This assay measures the uptake of radiolabeled D-aspartate, a substrate of EAATs, to determine the inhibitory activity of this compound.

Materials:

  • HEK293 cells expressing EAAT1

  • 24-well plates, poly-D-lysine coated

  • Krebs-Ringer buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

  • [³H]-D-aspartate

  • This compound stock solution (in DMSO)

  • Scintillation fluid and counter

Protocol:

  • Seed EAAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Prepare a stock solution of this compound in DMSO. Further dilute in Krebs-Ringer buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Wash the cells twice with warm Krebs-Ringer buffer.

  • Pre-incubate the cells with various concentrations of this compound in Krebs-Ringer buffer for a specified time (e.g., 1.5 to 12 minutes).[5] Note that the IC₅₀ of this compound is dependent on the pre-incubation time due to its slow binding kinetics.[5]

  • Initiate the uptake by adding [³H]-D-aspartate to a final concentration of ~100 nM.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Krebs-Ringer buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine non-specific uptake in the presence of a saturating concentration of a non-selective EAAT inhibitor like TBOA (DL-threo-β-benzyloxyaspartate).

  • Calculate the specific uptake and determine the IC₅₀ value of this compound by fitting the data to a concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents associated with EAAT1 activity and its inhibition by this compound.

Materials:

  • tsA201 cells expressing EAAT1

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass pipettes

  • Extracellular solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 130 KSCN, 10 HEPES, 2 MgCl₂, 5 EGTA, pH 7.2 with KOH.

  • This compound stock solution (in DMSO)

  • Glutamate solution

Protocol:

  • Plate transfected tsA201 cells on glass coverslips.

  • Prepare the extracellular and intracellular solutions. Dilute this compound from a DMSO stock into the extracellular solution to the desired final concentration.

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell recording configuration on an isolated, transfected cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply glutamate (e.g., 1 mM) via the perfusion system to evoke EAAT1-mediated currents.

  • After obtaining a stable baseline current, co-apply glutamate with different concentrations of this compound. The onset of inhibition by this compound is slow, so allow several seconds for the current to reach a steady state.[1]

  • Record the current inhibition at various this compound concentrations to determine the Kₑ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_uptake [³H]-D-Aspartate Uptake cluster_patch Whole-Cell Patch Clamp cluster_analysis Data Analysis A Cell Culture (e.g., HEK293) B Transfection with EAAT1 plasmid A->B C Seeding cells for assay B->C D1 Pre-incubation with This compound C->D1 D2 Establish Whole-Cell Configuration C->D2 E1 Add [³H]-D-Aspartate D1->E1 F1 Incubation E1->F1 G1 Wash and Lyse F1->G1 H1 Scintillation Counting G1->H1 I Determine IC₅₀ / Kₑ H1->I E2 Apply Glutamate D2->E2 F2 Co-apply Glutamate and this compound E2->F2 G2 Record Current F2->G2 G2->I

Caption: General workflow for in vitro assays with this compound.

Solubility and Stock Solution Preparation

This compound is soluble in DMSO up to 25 mM.[3][6][7]

To prepare a 10 mM stock solution in DMSO:

  • Weigh out 4.225 mg of this compound (MW: 422.48 g/mol ).

  • Dissolve in 1 mL of high-quality, anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C.[3] It is recommended to prepare and use solutions on the same day if possible.[3]

Selectivity Considerations

This compound is highly selective for EAAT1. At concentrations up to 100 µM, it shows negligible inhibitory activity at human EAAT2 and EAAT3.[5] Similarly, it does not significantly inhibit EAAT4 or EAAT5 at concentrations up to 10 µM.[3][5][6] However, it is important to note that this compound can partially inhibit the alanine-serine-cysteine transporter 2 (ASCT2) at high concentrations (apparent Kᵢ of 77 ± 20 µM).[1][2] This should be taken into consideration when designing experiments and interpreting data, especially if the experimental system expresses high levels of ASCT2.

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of EAAT1 function. The optimal concentration for use will depend on the specific experimental goals and assay conditions. It is recommended to perform concentration-response curves to determine the most appropriate concentration for your system. The provided protocols offer a starting point for utilizing this compound in your research.

References

Application Notes and Protocols: UCPH-101 in Glutamate Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission.[1][2] The EAAT family consists of five subtypes (EAAT1-5). EAAT1 (also known as GLAST) is predominantly expressed in glial cells and plays a significant role in clearing glutamate from the synaptic cleft.[2][3] Dysregulation of EAAT1 function has been implicated in various neurological disorders, making it an attractive target for therapeutic intervention.[1]

UCPH-101 is a potent and selective, non-substrate inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1). It acts as a non-competitive, allosteric inhibitor, binding to a hydrophobic crevice within the trimerization domain of the EAAT1 protein. This binding event locks the transporter in an inactive state, effectively blocking glutamate uptake. This compound exhibits high selectivity for EAAT1 over other EAAT subtypes, making it an invaluable pharmacological tool for studying the specific roles of EAAT1 in health and disease.

These application notes provide detailed protocols for utilizing this compound in glutamate uptake assays, specifically focusing on radiolabeled substrate uptake in a heterologous expression system.

Data Presentation

This compound Inhibitory Activity
ParameterValueCell LineAssay ConditionsReference
IC₅₀ (EAAT1) 660 nMHEK293 cells[³H]-D-Aspartate uptake
Selectivity >400-fold vs. EAAT2 & EAAT3HEK293 cells[³H]-D-Aspartate uptake
Mechanism Non-competitive, AllostericEAAT1-expressing cellsElectrophysiology & Uptake Assays
Dose-Dependent Inhibition of EAAT1 by this compound

The inhibitory potency of this compound on EAAT1 is dependent on the incubation time. Longer pre-incubation of EAAT1-expressing cells with this compound leads to a more potent inhibition of glutamate uptake.

Incubation Time (minutes)IC₅₀ of this compound (µM)
1.51.9
31.1
60.82
120.44
[Data adapted from Abrahamsen et al., J.Neurosci., 2013;33:1068]

Experimental Protocols

Cell Culture and Transient Transfection of HEK293 Cells with EAAT1

This protocol describes the preparation of EAAT1-expressing HEK293 cells, which are essential for conducting the glutamate uptake assay.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human EAAT1

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium. Ensure cells reach 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 1 µg of EAAT1 plasmid DNA in Opti-MEM™.

    • In a separate sterile tube, add 2 µL of P3000™ Reagent and 3 µL of Lipofectamine™ 3000 Reagent to Opti-MEM™ and mix gently.

    • Combine the diluted DNA and the Lipofectamine mixture, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator. After 6 hours, replace the transfection medium with fresh, complete growth medium.

  • Post-transfection: Allow the cells to express the EAAT1 protein for 24-48 hours before proceeding with the glutamate uptake assay.

[³H]-D-Aspartate Uptake Assay

This assay measures the uptake of a radiolabeled glutamate analog, D-aspartate, into EAAT1-expressing cells. D-aspartate is a substrate for EAATs and is not metabolized, making it a reliable tracer for transporter activity.

Materials:

  • EAAT1-transfected HEK293 cells (from Protocol 1)

  • This compound

  • [³H]-D-Aspartate

  • Krebs-Henseleit Buffer (KHB) or similar physiological salt solution

  • Scintillation fluid

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Plating: 24 hours post-transfection, trypsinize the EAAT1-expressing HEK293 cells and seed them into 24-well plates at an appropriate density. Allow the cells to adhere overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in KHB to achieve the desired final concentrations for the dose-response curve.

    • Prepare a working solution of [³H]-D-Aspartate in KHB.

  • Assay:

    • Wash the cells twice with warm KHB.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KHB for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the uptake by adding the [³H]-D-Aspartate working solution to each well.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold KHB to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective EAAT inhibitor like DL-TBOA or in untransfected cells) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

UCPH101_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT1 EAAT1 Transporter Glutamate->EAAT1 Binds to transport domain UCPH101 This compound UCPH101->EAAT1 Binds to allosteric site (trimerization domain) Glutamate_in Glutamate EAAT1->Glutamate_in Translocation (Inhibited by this compound)

Caption: Mechanism of this compound action on EAAT1.

Glutamate_Uptake_Assay_Workflow start Start: EAAT1-expressing HEK293 cells in 24-well plate wash1 Wash cells with warm KHB start->wash1 preincubation Pre-incubate with this compound (or vehicle) at 37°C wash1->preincubation add_substrate Add [³H]-D-Aspartate to initiate uptake preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_uptake Wash with ice-cold KHB incubation->stop_uptake lysis Lyse cells stop_uptake->lysis scintillation Measure radioactivity lysis->scintillation analysis Data Analysis: Calculate % inhibition and IC₅₀ scintillation->analysis end End analysis->end

Caption: Workflow for [³H]-D-Aspartate uptake assay.

EAAT1_Signaling_Context cluster_synapse Glutamatergic Synapse cluster_glia Astrocyte Neuron Presynaptic Neuron Glutamate Glutamate Neuron->Glutamate Release SynapticCleft Synaptic Cleft (High Glutamate) PostsynapticNeuron Postsynaptic Neuron Glutamate->PostsynapticNeuron Activates Receptors EAAT1 EAAT1 Glutamate->EAAT1 Uptake GS Glutamine Synthetase (GS) EAAT1->GS Glutamate Glutamine Glutamine GS->Glutamine Converts to Glutamine->Neuron Recycled UCPH101 This compound UCPH101->EAAT1 Inhibits

Caption: Role of EAAT1 in the glutamate-glutamine cycle.

References

Application Notes and Protocols for UCPH-101 in Primary Astrocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UCPH-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in primary astrocyte cultures. This document includes detailed protocols for cell culture and glutamate (B1630785) uptake assays, quantitative data on the effects of this compound, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

Astrocytes are crucial for maintaining glutamate homeostasis in the central nervous system (CNS) primarily through the action of Excitatory Amino Acid Transporters (EAATs).[1][2] EAAT1 (also known as GLAST in rodents) and EAAT2 are the predominant glutamate transporters expressed in astrocytes.[2][3] Dysregulation of glutamate uptake is implicated in various neurological disorders, making EAATs significant targets for drug development. This compound is a potent and selective, non-substrate inhibitor of EAAT1, making it a valuable pharmacological tool for studying the specific role of this transporter subtype in astrocyte biology and pathology.[4]

This compound acts as an allosteric inhibitor, binding to a site distinct from the glutamate binding site, and induces a long-lasting inactive state of the EAAT1 transporter.[5][6] Its high selectivity for EAAT1 over other EAAT subtypes allows for precise investigation of EAAT1-mediated functions in primary astrocyte cultures.[4][5]

Data Presentation

This compound Inhibitory Activity
ParameterValueCell Type/SystemReference
IC₅₀ (EAAT1) 660 nMHuman EAAT1[4]
IC₅₀ (EAAT2) >300,000 nMHuman EAAT2[4]
IC₅₀ (EAAT3) >300,000 nMHuman EAAT3[4]
Kᵢ (EAAT1) 0.66 µMHuman EAAT1[7]
Kᵢ (EAAT2) >300 µMHuman EAAT2[7]
Kᵢ (EAAT3) >300 µMHuman EAAT3[7]
Effects of this compound on Glutamate Uptake in Primary Astrocyte Cultures
This compound ConcentrationCulture ConditionPercent Inhibition of [³H]-L-Glutamate UptakeReference
10 µMAstrocyte Monoculture47.36 ± 4.39%[2]
10 µMAstrocyte-Pericyte Co-culture54.94 ± 1.42%[2]
100 µMhiPSC-derived Neural Cells (with astrocytes)Significant inhibition (exact % not specified)[8]

Experimental Protocols

Protocol 1: Primary Astrocyte Isolation and Culture

This protocol describes the isolation and culture of primary astrocytes from the cerebral cortices of neonatal mice or rats, a common method for establishing primary astrocyte cultures.[9][10][11][12]

Materials:

  • Neonatal mouse or rat pups (P0-P3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Poly-D-lysine or Poly-L-ornithine coated culture flasks and plates

  • Sterile dissection tools

  • 70 µm cell strainer

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize neonatal pups according to approved animal protocols.

  • Under sterile conditions, dissect the cerebral cortices and remove the meninges.

  • Mince the cortical tissue into small pieces in ice-cold PBS.

  • Transfer the tissue to a tube containing Trypsin-EDTA and DNase I and incubate at 37°C for 15-30 minutes with gentle agitation.

  • Inactivate trypsin by adding an equal volume of DMEM with 10% FBS.

  • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer into a new conical tube.

  • Centrifuge the cells at 1,200 rpm for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells onto Poly-D-lysine or Poly-L-ornithine coated T-75 flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium after 24 hours and then every 2-3 days.

  • After 7-10 days, the culture will be confluent with a layer of astrocytes. To obtain a pure astrocyte culture, shake the flasks on an orbital shaker to remove microglia and oligodendrocytes.

  • The remaining adherent cells are primarily astrocytes and can be subcultured for experiments.

Protocol 2: Glutamate Uptake Assay Using Radiolabeled Glutamate

This protocol measures the uptake of glutamate into primary astrocytes using radiolabeled L-glutamate, a standard method to assess transporter function.[1][2]

Materials:

  • Primary astrocyte cultures in 24- or 48-well plates

  • [³H]-L-glutamate

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Prepare stock solutions of this compound in DMSO.[4] The final DMSO concentration in the assay should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Wash the confluent astrocyte cultures twice with pre-warmed KRH buffer.

  • Pre-incubate the cells with either vehicle (DMSO) or different concentrations of this compound in KRH buffer for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding KRH buffer containing a known concentration of [³H]-L-glutamate and unlabeled L-glutamate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer (e.g., 0.1 M NaOH).

  • Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.

  • Normalize the radioactivity counts to the protein concentration to determine the specific glutamate uptake.

  • Non-specific uptake can be determined by conducting the assay in the presence of a high concentration of a non-selective EAAT inhibitor like TBOA or by performing the assay at 4°C.

  • Calculate the percentage of inhibition by comparing the uptake in this compound-treated wells to the vehicle-treated wells.

Visualizations

Signaling Pathway and Mechanism of Action

EAAT1_Inhibition cluster_membrane Astrocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EAAT1 EAAT1 (GLAST) Glutamate_in Glutamate EAAT1->Glutamate_in Translocation Glutamate_out Glutamate Glutamate_out->EAAT1 Binds to Transport Domain UCPH101 This compound UCPH101->EAAT1 Binds to Allosteric Site (Trimerization Domain) UCPH101->EAAT1

Caption: Mechanism of this compound inhibition of astrocytic EAAT1.

Experimental Workflow

Experimental_Workflow A Primary Astrocyte Culture B Seed cells in multi-well plates A->B C Pre-incubation: Vehicle or this compound B->C D Add [³H]-L-Glutamate C->D E Incubate (5-10 min) D->E F Wash with ice-cold buffer E->F G Cell Lysis F->G H Scintillation Counting G->H I Protein Quantification G->I J Data Analysis: Normalize counts to protein H->J I->J

References

Application Notes and Protocols for UCPH-101 Inhibition of EAAT1 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-101 is a potent and selective non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2][3][4] It serves as a critical pharmacological tool for studying the transporter's function and mechanism. This compound binds to a hydrophobic crevice at the interface between the trimerization and transport domains of the EAAT1 monomer.[1][2][5] This binding event "glues" the domains together, locking the transporter in an outward-facing state and thereby preventing the conformational changes necessary for substrate translocation, without affecting substrate binding.[6] This allosteric mechanism distinguishes it from competitive inhibitors like TBOA that occupy the substrate-binding pocket.[6] These application notes provide detailed protocols for utilizing this compound in HEK293 cells expressing EAAT1.

Quantitative Data Summary

The inhibitory potency of this compound on EAAT1 has been characterized across various experimental setups. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound on Human EAAT1

ParameterValueAssay ConditionsCell SystemReference
IC₅₀ 0.66 µM[³H]-D-Aspartate UptakeEAAT1-HEK293 cells[3][7]
IC₅₀ 4.5 ± 0.3 µM[¹⁴C]-L-Glutamate UptakePurified EAAT1cryst in liposomes[6]
IC₅₀ 0.44 µM[³H]-D-Aspartate Uptake (12 min incubation)EAAT1-HEK293 cells[2][8]
IC₅₀ 1.9 µM[³H]-D-Aspartate Uptake (1.5 min incubation)EAAT1-HEK293 cells[2][8]
Kᵢ 0.6 µMElectrophysiology (Anion Current)tsA201 cells[5]
Kₑ 0.34 ± 0.03 µMElectrophysiology (Anion Current)tsA201 cells[2][7]

Table 2: Selectivity of this compound for EAAT Subtypes

Transporter SubtypeIC₅₀ (nM)AssayReference
EAAT1 660[³H]-D-Aspartate Uptake[3]
EAAT2 >300,000[³H]-D-Aspartate Uptake[3]
EAAT3 >300,000[³H]-D-Aspartate Uptake[3]
EAAT4 No significant inhibition up to 10 µMPatch-Clamp Electrophysiology[3]
EAAT5 No significant inhibition up to 10 µMPatch-Clamp Electrophysiology[3]

Experimental Protocols

Protocol 1: Generation of Stable HEK293 Cell Lines Expressing EAAT1

This protocol outlines the generation of a polyclonal HEK293 cell line with stable expression of human EAAT1.

Materials:

  • HEK293 cells

  • Expression vector containing human EAAT1 cDNA (e.g., pCMV)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Selection antibiotic (e.g., Hygromycin B)

  • Cloning cylinders or limiting dilution supplies

Procedure:

  • Transfection: Culture HEK293 cells to ~80% confluency in a 6-well plate. Transfect the cells with the EAAT1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin the selection process by adding the appropriate concentration of selection antibiotic (e.g., 300 µg/ml Hygromycin B) to the culture medium.[2][8]

  • Clonal Selection: Maintain the cells under selection pressure, replacing the medium every 3-4 days. After 2-3 weeks, antibiotic-resistant colonies will become visible.

  • Expansion: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

  • Verification of Expression: Confirm EAAT1 expression in the expanded clones via methods such as Western blot, immunocytochemistry, or by functional assays as described below.[9]

Protocol 2: [³H]-D-Aspartate Uptake Assay in EAAT1-HEK293 Cells

This assay measures the inhibitory effect of this compound on the uptake of a radiolabeled substrate.

Materials:

  • EAAT1-expressing HEK293 cells

  • Poly-D-lysine-coated 96-well plates

  • Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, pH 7.4)

  • This compound stock solution (in DMSO)

  • [³H]-D-Aspartate

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed the EAAT1-HEK293 cells into poly-D-lysine-coated 96-well plates and grow to confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of Krebs buffer.

  • Inhibitor Incubation: Add 50 µL of Krebs buffer containing various concentrations of this compound to the wells. Note that the potency of this compound is time-dependent; therefore, a pre-incubation period (e.g., 1.5 to 15 minutes) is crucial.[2][8]

  • Substrate Addition: Initiate the uptake by adding 50 µL of Krebs buffer containing [³H]-D-Aspartate to each well. The final substrate concentration should be near its Kₘ value for EAAT1.

  • Uptake Reaction: Allow the uptake to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold Krebs buffer.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective inhibitor like TBOA). Plot the percent inhibition against the this compound concentration to determine the IC₅₀ value.

Protocol 3: FLIPR Membrane Potential Assay

This high-throughput assay measures changes in membrane potential associated with EAAT1 activity.

Materials:

  • EAAT1-expressing HEK293 cells

  • Poly-D-lysine-coated black, clear-bottom 96-well plates

  • Krebs buffer (as above)

  • FLIPR Membrane Potential (FMP) Assay Dye

  • This compound and Glutamate (B1630785) stock solutions

  • A fluorescence imaging plate reader (FLIPR)

Procedure:

  • Cell Plating: Seed EAAT1-HEK293 cells into the specialized 96-well plates 16-24 hours prior to the assay.[7]

  • Dye Loading: Aspirate the culture medium, wash with 100 µL Krebs buffer, and then add 50 µL of Krebs buffer with the desired this compound concentrations. Subsequently, add 50 µL of Krebs buffer containing the FMP assay dye.[7]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 30 minutes.[7]

  • Measurement: Place the plate in the FLIPR instrument. Measure baseline fluorescence (excitation at 530 nm, emission at 560 nm).

  • Substrate Addition & Reading: Add 33 µL of a glutamate solution to induce transporter activity and continue to measure fluorescence for up to 1 minute to record the change in membrane potential.[7]

  • Data Analysis: The change in fluorescence is proportional to the transporter activity. Analyze the data to determine the inhibitory effect of this compound by comparing the response in its presence to the control (no inhibitor).

Visualizations

This compound Mechanism of Action

UCPH101_Mechanism cluster_EAAT1 EAAT1 Monomer cluster_Inhibitors Inhibitors cluster_Substrate Substrate TranD Transport Domain (TranD) ScaD Scaffold Domain (ScaD) TranD->ScaD Blocks Conformational Change UCPH101 This compound (Allosteric) UCPH101->TranD Binds to TranD-ScaD Interface UCPH101->ScaD TBOA TBOA (Competitive) TBOA->TranD Competitively Blocks Active Site Glutamate Glutamate Glutamate->TranD Binds to Active Site

Caption: Allosteric vs. Competitive inhibition of EAAT1.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow Start Seed EAAT1-HEK293 cells in 96-well plate Wash1 Wash cells with Krebs buffer Start->Wash1 AddInhibitor Add this compound dilutions (Pre-incubation) Wash1->AddInhibitor AddSubstrate Add radiolabeled substrate (e.g., [3H]-D-Aspartate) AddInhibitor->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Wash2 Terminate uptake with ice-cold buffer washes Incubate->Wash2 Lyse Lyse cells Wash2->Lyse Measure Measure radioactivity (Scintillation counting) Lyse->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

References

Application Notes and Protocols for Assessing Ucph-101 Activity in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ucph-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in acute brain slice preparations. The following protocols are designed to facilitate the investigation of EAAT1's role in regulating synaptic transmission, plasticity, and extracellular glutamate (B1630785) homeostasis.

Introduction to this compound

This compound is a potent and selective, non-substrate inhibitor of the glutamate transporter EAAT1 (also known as GLAST).[1][2][3] It exhibits high selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).[1][2][3] this compound acts through a non-competitive, allosteric mechanism, binding to the trimerization domain of the transporter.[4][5][6][7] This binding event stabilizes an outward-facing conformation of the transporter, thereby inhibiting the glutamate uptake cycle without being transported itself. Due to its high selectivity, this compound is an invaluable pharmacological tool for elucidating the specific physiological and pathological roles of EAAT1. A related compound, Ucph-102, exhibits improved blood-brain barrier permeability and may be more suitable for in vivo studies.[2][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on in vitro and cell-based assays.

ParameterValueTransporter SubtypeAssay ConditionsReference
IC₅₀ 660 nMHuman EAAT1Radioligand uptake assay[1][2][3]
>300,000 nMHuman EAAT2Radioligand uptake assay[1][3]
>300,000 nMHuman EAAT3Radioligand uptake assay[1][3]
Kᵢ 0.34 ± 0.03 µMHuman EAAT1Patch-clamp electrophysiology (anion currents)[9]
Mechanism of Action Non-competitive, Allosteric InhibitionEAAT1Kinetic and mutagenesis studies[4][5][6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on EAAT1

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT1 EAAT1 Transporter (Trimer) Glutamate_ext->EAAT1 Binds to Transport Domain Ucph101_ext This compound Ucph101_ext->EAAT1 Binds to Allosteric Site (Trimerization Domain) EAAT1->EAAT1 Glutamate_int Glutamate EAAT1->Glutamate_int Translocation

Caption: Allosteric inhibition of EAAT1 by this compound.

Experimental Workflow for Assessing this compound in Brain Slices

A Acute Brain Slice Preparation (e.g., NMDG Protective Method) B Slice Recovery & Equilibration A->B C Baseline Measurement (Electrophysiology, Imaging, or Biosensor) B->C D Application of this compound C->D E Post-Ucph-101 Measurement D->E F Data Analysis & Comparison E->F

Caption: General experimental workflow for this compound studies in brain slices.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, which enhances neuronal viability.[1][2][3][6]

Materials:

  • NMDG-HEPES aCSF: 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, and 10 mM MgSO₄·7H₂O. pH adjusted to 7.3–7.4 with HCl.

  • HEPES holding aCSF: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl₂·2H₂O, and 2 mM MgSO₄·7H₂O. pH 7.3–7.4.

  • Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl₂·2H₂O, and 2 mM MgSO₄·7H₂O. pH 7.3–7.4.

  • All solutions must be continuously bubbled with carbogen (B8564812) (95% O₂/5% CO₂).

  • Vibrating microtome (vibratome).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Rapidly dissect the brain and place it in the ice-cold NMDG-HEPES aCSF.

  • Mount the brain on the vibratome stage and prepare 300-400 µm thick slices in the slicing chamber filled with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-12 minutes.

  • Transfer the slices to a holding chamber containing HEPES holding aCSF at room temperature for at least 1 hour before starting experiments.

Protocol 2: Assessing the Effect of this compound on Synaptic Plasticity (LTP)

This protocol describes how to measure Long-Term Potentiation (LTP) in the hippocampus and assess the impact of EAAT1 inhibition by this compound.

Materials:

  • Prepared acute hippocampal slices.

  • Recording aCSF.

  • This compound stock solution (in DMSO, final DMSO concentration <0.1%).

  • Extracellular field potential recording setup (amplifier, digitizer, stimulation isolation unit).

  • Bipolar stimulating electrode and glass recording microelectrode.

Procedure:

  • Transfer a hippocampal slice to the recording chamber, continuously perfused with carbogenated recording aCSF (2-3 mL/min) at 30-32°C.

  • Place the stimulating electrode in the Schaffer collaterals and the recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses every 30 seconds at an intensity that elicits 40-50% of the maximal response. Record a stable baseline for at least 20 minutes.

  • Apply this compound to the perfusion bath at the desired final concentration (e.g., 1-10 µM) and allow it to equilibrate for 20-30 minutes while continuing to record baseline fEPSPs.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).

  • Continue to record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • Compare the degree of potentiation in the presence of this compound to control slices (vehicle only).

Protocol 3: Measuring Glutamate Clearance with Genetically Encoded Sensors

This protocol utilizes genetically encoded glutamate sensors (e.g., iGluSnFR variants) to visualize the effect of this compound on extracellular glutamate dynamics.[4][7][10][11]

Materials:

  • Acute brain slices from animals expressing a glutamate sensor (e.g., via viral injection or transgenic lines).

  • Two-photon microscope equipped for functional imaging.

  • Recording aCSF and this compound stock solution.

  • Stimulating electrode.

Procedure:

  • Prepare and transfer a slice to the microscope recording chamber as described above.

  • Identify a region of interest with good sensor expression (e.g., dendrites in the stratum radiatum of the hippocampus).

  • Position a stimulating electrode nearby to evoke glutamate release.

  • Acquire baseline fluorescence images.

  • Stimulate the axons to evoke glutamate release (e.g., a short train of pulses) and record the resulting fluorescence transient of the glutamate sensor. Repeat several times to obtain an average response.

  • Perfuse the slice with recording aCSF containing this compound for 20-30 minutes.

  • Repeat the stimulation protocol and record the fluorescence transients in the presence of this compound.

  • Analyze the decay kinetics of the iGluSnFR signal to determine the glutamate clearance rate. Compare the clearance rate before and after this compound application to assess the contribution of EAAT1.

Protocol 4: Monitoring Glutamate Dynamics with Microelectrode Arrays (MEAs)

This protocol describes the use of enzyme-coated MEAs to simultaneously measure neural activity and extracellular glutamate concentrations.[8][12][13]

Materials:

  • MEA system with integrated amplifier and data acquisition software.

  • Glutamate oxidase-coated MEA plates.

  • Acute brain slices.

  • Recording aCSF and this compound stock solution.

Procedure:

  • Prepare an acute brain slice and carefully place it onto the MEA, ensuring good contact between the tissue and the electrodes.

  • Perfuse the slice with carbogenated recording aCSF.

  • Allow the slice to equilibrate and establish a stable baseline of spontaneous neural activity and glutamate levels.

  • Record baseline activity for 10-20 minutes.

  • Introduce this compound into the perfusion medium.

  • Continue recording to observe any changes in baseline glutamate levels or spontaneous neural activity.

  • Optionally, evoke glutamate release via electrical stimulation through one of the MEA electrodes and measure the peak and clearance of the glutamate signal before and after this compound application.

  • Analyze the data to determine the effect of EAAT1 inhibition on ambient glutamate levels and stimulus-evoked glutamate transients.

References

Application of Ucph-101 in Studying Neurological Disorders: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ucph-101 is a potent and selective, non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST).[1][2][3] EAAT1 is a critical component in maintaining glutamate homeostasis in the central nervous system (CNS) by clearing glutamate from the synaptic cleft. Dysregulation of glutamate transport is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. As a selective inhibitor of EAAT1, this compound serves as an invaluable pharmacological tool for elucidating the specific roles of this transporter subtype in both normal physiological processes and disease states.

This document provides detailed application notes and protocols for the use of this compound in in vitro research settings to investigate the function and therapeutic potential of targeting EAAT1 in neurological disorders. It is important to note that while this compound is a powerful tool for in vitro studies, its utility in vivo is limited by its inability to significantly penetrate the blood-brain barrier.[4]

Mechanism of Action

This compound exerts its inhibitory effect on EAAT1 through a non-competitive, allosteric mechanism. This means it does not bind to the glutamate binding site and therefore does not compete with the substrate for binding. Instead, this compound is proposed to bind to a hydrophobic crevice within the trimerization domain of the EAAT1 protein. This binding event induces a long-lasting inactive state of the transporter, thereby inhibiting the translocation of glutamate across the cell membrane. This allosteric inhibition is highly selective for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).

Data Presentation

Table 1: Inhibitory Potency of this compound on Human EAAT1
Assay TypeCell LineParameterValue (µM)Reference
[³H]-d-Aspartate UptakeHEK293IC₅₀0.66
Patch-Clamp ElectrophysiologytsA201Kᵢ0.34 ± 0.03
Table 2: Selectivity of this compound for EAAT Subtypes
EAAT SubtypeIC₅₀ (nM)Reference
EAAT1660
EAAT2>300,000
EAAT3>300,000
EAAT4No significant inhibition up to 10 µM
EAAT5No significant inhibition up to 10 µM
Table 3: Effect of Incubation Time on this compound IC₅₀ in [³H]-d-Aspartate Uptake Assay
Incubation Time (minutes)IC₅₀ (µM)pIC₅₀ ± SEMReference
1.51.95.71 ± 0.05
31.15.97 ± 0.07
60.826.09 ± 0.05
120.446.36 ± 0.04

Experimental Protocols

[³H]-d-Aspartate Uptake Assay

This assay measures the inhibition of glutamate uptake by EAAT1-expressing cells.

Materials:

  • HEK293 cells stably expressing human EAAT1

  • Poly-D-lysine-coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin/streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES

  • CaCl₂

  • MgCl₂

  • [³H]-d-Aspartate

  • This compound

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Cell Culture: Culture HEK293-hEAAT1 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into poly-D-lysine-coated 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Preparation of Assay Buffer: Prepare an assay buffer consisting of HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, with the pH adjusted to 7.4.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of assay buffer.

  • Incubation with this compound:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add 50 µL of the this compound solutions to the wells.

    • Add 50 µL of assay buffer containing 100 nM [³H]-d-Aspartate to all wells. The final concentration of [³H]-d-Aspartate will be 50 nM.

    • Incubate the plate at 37°C for a specified time (e.g., 6 minutes). Note that the IC₅₀ of this compound is dependent on the incubation time.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with 100 µL of ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 50 µL of 1% SDS to each well.

    • Add 150 µL of scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective EAAT inhibitor like TBOA) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of EAAT1-mediated currents and their inhibition by this compound.

Materials:

  • tsA201 cells transiently or stably expressing human EAAT1

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 2.5 KCl, 1.2 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution in DMSO

Protocol:

  • Cell Preparation: Plate EAAT1-expressing tsA201 cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Clamp the cell at a holding potential of -70 mV.

  • Application of Glutamate and this compound:

    • Apply a saturating concentration of glutamate (e.g., 1 mM) to the cell using a rapid perfusion system to evoke an EAAT1-mediated current.

    • After establishing a stable baseline current, co-apply glutamate with varying concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the currents using appropriate software (e.g., pCLAMP).

    • Measure the peak and steady-state components of the glutamate-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the Kᵢ value by fitting the concentration-response data to the Hill equation.

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glutamate Glutamate EAAT1 EAAT1 Transporter Glutamate->EAAT1 Binds to Orthosteric Site Glutamate_in Glutamate EAAT1->Glutamate_in Translocation Ucph101 This compound AllostericSite Allosteric Binding Site Ucph101->AllostericSite Binds to AllostericSite->EAAT1 Inhibits Translocation

Caption: Mechanism of this compound action on the EAAT1 transporter.

G start Start culture Culture EAAT1- expressing cells start->culture plate Plate cells in 96-well plate culture->plate wash1 Wash cells plate->wash1 add_compounds Add this compound and [3H]-d-Aspartate wash1->add_compounds incubate Incubate at 37°C add_compounds->incubate wash2 Wash cells to terminate uptake incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count analyze Analyze data (calculate IC50) count->analyze end End analyze->end

Caption: Experimental workflow for the [³H]-d-Aspartate uptake assay.

G Glutamate_Dysregulation Glutamate Homeostasis Dysregulation Neurological_Disorders Pathophysiology of Neurological Disorders Glutamate_Dysregulation->Neurological_Disorders EAAT1_Dysfunction EAAT1 Dysfunction EAAT1_Dysfunction->Glutamate_Dysregulation Ucph101_Application Application of this compound (in vitro) Ucph101_Application->EAAT1_Dysfunction Selectively Inhibits Investigate_EAAT1_Role Investigate specific role of EAAT1 in disease model Ucph101_Application->Investigate_EAAT1_Role Therapeutic_Target Evaluate EAAT1 as a therapeutic target Investigate_EAAT1_Role->Therapeutic_Target

Caption: Logical relationship for using this compound in neurological disorder research.

References

Application Notes and Protocols: Ucph-101 for Investigating EAAT1 Function in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST in rodents, is a crucial glutamate (B1630785) transporter predominantly expressed in astrocytes. It plays a vital role in maintaining glutamate homeostasis in the central nervous system (CNS) by clearing glutamate from the synaptic cleft. Dysregulation of EAAT1 function has been implicated in the pathophysiology of various neurological and psychiatric disorders, including episodic ataxia, Rett syndrome, schizophrenia, and affective disorders.[1][2][3] Ucph-101 is a potent and selective, non-competitive allosteric inhibitor of EAAT1.[4][5] It binds to a hydrophobic pocket at the interface of the trimerization and transport domains, locking the transporter in an outward-facing conformation and thereby inhibiting glutamate translocation without affecting substrate binding. This unique mechanism of action makes this compound an invaluable pharmacological tool for elucidating the specific role of EAAT1 in disease pathogenesis.

These application notes provide detailed protocols for utilizing this compound to investigate EAAT1 function in relevant in vitro disease models. Due to its limited ability to cross the blood-brain barrier, this compound is best suited for in vitro and ex vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and selectivity.

Table 1: Inhibitory Potency of this compound against EAAT Subtypes

Transporter SubtypeIC50 (nM)Assay TypeReference(s)
EAAT1 (human) 660[3H]-D-Aspartate Uptake
EAAT2 (human) >300,000[3H]-D-Aspartate Uptake
EAAT3 (human) >300,000[3H]-D-Aspartate Uptake
EAAT4 (rat) No significant inhibition up to 10 µMPatch-clamp Electrophysiology
EAAT5 (mouse) No significant inhibition up to 10 µMPatch-clamp Electrophysiology

Table 2: Kinetic Parameters of this compound Inhibition of EAAT1

ParameterValueAssay TypeReference(s)
KD 0.34 ± 0.03 µMPatch-clamp Electrophysiology
Hill Coefficient 1.3 ± 0.13Patch-clamp Electrophysiology
Inhibition Type Non-competitiveFMP Assay & Patch-clamp

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in disease models.

EAAT1_Inhibition cluster_membrane Astrocyte Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT1 EAAT1 Transporter (Outward-facing) Glutamate->EAAT1 Binds Ucph101 This compound Ucph101->EAAT1 Allosteric Binding EAAT1_inhibited EAAT1 Transporter (Inhibited State) Glutamate_in Glutamate EAAT1->Glutamate_in Translocation (Blocked by this compound)

Mechanism of this compound allosteric inhibition of EAAT1.

Experimental_Workflow cluster_model Disease Model Preparation cluster_treatment This compound Treatment cluster_assay Functional Assays cluster_analysis Data Analysis A Primary Astrocyte Culture (e.g., from Rett Syndrome mice) D Incubate with varying concentrations of this compound A->D B Organotypic Brain Slice Culture B->D C iPSC-derived Neurons/Astrocytes C->D E Glutamate Uptake Assay ([3H]-D-Aspartate) D->E F Electrophysiology (Patch-clamp) D->F G Glutamate Clearance Assay D->G H Quantify EAAT1-mediated glutamate transport E->H I Determine impact on neuronal activity/excitability F->I G->H J Compare disease vs. control model H->J I->J

General experimental workflow for investigating EAAT1 function.

Experimental Protocols

Protocol 1: Glutamate Uptake Assay in Primary Astrocytes from a Rett Syndrome Mouse Model

This protocol is adapted from a study investigating glutamate clearance in astrocytes derived from a MeCP2-null mouse model of Rett Syndrome.

Objective: To determine the contribution of EAAT1 to glutamate uptake in astrocytes from a disease model compared to wild-type controls using this compound.

Materials:

  • Primary astrocyte cultures from wild-type and MeCP2-null mice (postnatal day 1-3 pups)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Poly-D-lysine coated culture plates (24-well)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2 CaCl2, 25 HEPES, 10 glucose, pH 7.4)

  • [3H]-D-Aspartate (radiolabeled substrate)

  • L-Glutamate (for non-specific uptake determination)

  • This compound (Tocris Bioscience or equivalent)

  • Scintillation fluid and vials

  • Scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture:

    • Isolate and culture primary astrocytes from the cerebral cortices of neonatal wild-type and MeCP2-null mice as per standard protocols.

    • Plate astrocytes in poly-D-lysine coated 24-well plates and grow to confluence.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Further dilute in KRH buffer to final working concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is <0.1%.

    • Prepare a solution of [3H]-D-Aspartate in KRH buffer (final concentration ~0.1 µCi/mL with 10 µM unlabeled D-Aspartate).

    • Prepare a high concentration L-Glutamate solution (1 mM) in KRH buffer for determining non-specific uptake.

  • Uptake Assay:

    • Wash confluent astrocyte cultures twice with 500 µL of pre-warmed KRH buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with 200 µL of KRH buffer containing either vehicle (DMSO) or varying concentrations of this compound.

    • To initiate the uptake, add 50 µL of the [3H]-D-Aspartate solution to each well and incubate for 10 minutes at 37°C.

    • To determine non-specific uptake, in a separate set of wells, co-incubate with 1 mM L-Glutamate.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 500 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 250 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and measure radioactivity using a scintillation counter.

    • Use an aliquot of the cell lysate to determine the protein concentration using a BCA assay.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of 1 mM L-Glutamate) from the total uptake.

    • Normalize the specific uptake to the protein concentration (cpm/µg protein).

    • Express the data as a percentage of the control (vehicle-treated) uptake.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

    • Compare the effect of this compound on wild-type versus MeCP2-null astrocytes to assess alterations in EAAT1 function in the disease model.

Protocol 2: Electrophysiological Recording of EAAT1-mediated Currents in Ex Vivo Brain Slices

This protocol provides a general framework for using patch-clamp electrophysiology to measure EAAT1-mediated currents in astrocytes within acute brain slices, which can be adapted for disease models.

Objective: To characterize the effect of this compound on glutamate-evoked currents in astrocytes from brain slices of a disease model compared to controls.

Materials:

  • Wild-type and disease model mice (e.g., episodic ataxia model)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 glucose), bubbled with 95% O2 / 5% CO2.

  • Sucrose-based cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 glucose), bubbled with 95% O2 / 5% CO2.

  • Intracellular solution for astrocyte recording (in mM: 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Glutamate solution (in aCSF)

  • This compound stock solution (in DMSO)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Identify astrocytes in the region of interest (e.g., cerebellum for ataxia models) under a microscope using differential interference contrast (DIC) optics. Astrocytes are typically identified by their smaller soma size and more hyperpolarized resting membrane potential compared to neurons.

    • Obtain a whole-cell patch-clamp recording from an astrocyte using a patch pipette (3-5 MΩ) filled with the intracellular solution.

    • Record baseline membrane currents in voltage-clamp mode (holding potential -70 mV).

  • Drug Application:

    • Locally apply glutamate (e.g., 1 mM) for a short duration (e.g., 100 ms) using a puffer pipette to evoke a transporter current.

    • After recording a stable baseline response to glutamate application, perfuse the slice with aCSF containing the desired concentration of this compound for 10-15 minutes.

    • Repeat the local application of glutamate in the presence of this compound to measure the inhibited current.

    • Perform a washout by perfusing with normal aCSF to observe the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak amplitude and area of the glutamate-evoked currents before, during, and after this compound application.

    • Calculate the percentage of inhibition of the current by this compound.

    • Construct a dose-response curve by testing multiple concentrations of this compound to determine the KD.

    • Compare the inhibitory effect of this compound between astrocytes from control and disease model animals.

Application in Disease Models

  • Rett Syndrome: As detailed in Protocol 1, this compound can be used to probe the altered function of EAAT1 in astrocytes lacking MeCP2, providing insights into the glutamatergic dysregulation observed in this disorder.

  • Episodic Ataxia Type 6 (EA6): EA6 is caused by mutations in the EAAT1 gene. While a direct protocol using this compound in an EA6 model was not found, researchers can use iPSC-derived astrocytes from patients with EA6 mutations. By applying this compound, one could investigate how the mutation affects the inhibitor's binding and the transporter's function, potentially revealing pathogenic mechanisms.

  • Amyotrophic Lateral Sclerosis (ALS): Astrocytes from ALS models (e.g., SOD1 mutant) exhibit altered glutamate handling. This compound can be used in co-cultures of motor neurons and ALS astrocytes to specifically block EAAT1-mediated uptake and assess its contribution to motor neuron excitotoxicity.

  • Schizophrenia and Affective Disorders: Glutamatergic dysfunction is a key hypothesis in these disorders. While in vivo application of this compound is challenging, it can be used in ex vivo brain slices from animal models of these disorders to investigate potential alterations in EAAT1 function in specific brain regions like the prefrontal cortex or hippocampus.

Conclusion

This compound is a powerful and selective tool for dissecting the role of EAAT1 in the complex pathophysiology of various neurological and psychiatric diseases. The protocols provided here offer a starting point for researchers to design and execute experiments that can shed light on the contribution of astrocytic glutamate transport to disease mechanisms, ultimately paving the way for the development of novel therapeutic strategies. Given its pharmacokinetic properties, its primary utility lies in in vitro and ex vivo experimental paradigms.

References

Troubleshooting & Optimization

UCPH-101 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of UCPH-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble in DMSO up to at least 25 mM. Some suppliers indicate solubility of ≥ 50 mg/mL (approximately 118.35 mM) in DMSO. For optimal results, it is recommended to use a fresh, unopened bottle of hygroscopic DMSO, as absorbed water can negatively impact the solubility of hydrophobic compounds.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What can I do?

A2: This is a common issue when working with hydrophobic compounds dissolved in DMSO. Here are several strategies to address this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, and if possible, as low as 0.1%.

  • Optimize the dilution protocol: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations of this compound that can lead to precipitation.

  • Work with lower concentrations of this compound: If your experimental design allows, using a lower final concentration of this compound will reduce the likelihood of precipitation.

  • Consider the buffer composition: The salt concentration and pH of your aqueous buffer can influence the solubility of this compound. While specific data for this compound is limited, as a general principle, high salt concentrations can sometimes "salt out" hydrophobic compounds.

Q3: Can I use other solvents to dissolve this compound?

A3: While DMSO is the most commonly cited solvent, other water-miscible organic solvents like ethanol, methanol, or acetonitrile (B52724) are sometimes used for hydrophobic compounds. However, the solubility of this compound in these solvents is not well-documented in the provided search results. It is advisable to perform a small-scale solubility test before preparing a large stock solution.

Q4: How should I store my this compound stock solution?

A4: this compound powder is typically stored at +4°C. Once dissolved in DMSO, it is recommended to prepare and use the solution on the same day if possible. For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to two years. Before use, allow the solution to equilibrate to room temperature and ensure no precipitate is visible.

Troubleshooting Guide

Issue: this compound powder is not dissolving in DMSO.

If you are having trouble dissolving this compound powder in DMSO, follow these steps:

  • Verify the DMSO quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Using fresh, unopened DMSO is highly recommended as it is hygroscopic and can absorb moisture, which may reduce solubility.

  • Gentle Warming: Warm the solution gently to 37°C. This can help increase the solubility of the compound.

  • Sonication: Use a bath sonicator to aid in dissolution. Sonicate the vial for a short period while monitoring the solution.

  • Vortexing: Vigorous vortexing can also help to break up any clumps and facilitate dissolution.

The following flowchart illustrates a suggested workflow for troubleshooting dissolution issues.

G start Start: this compound powder and DMSO check_dmso Use high-purity, anhydrous DMSO start->check_dmso vortex Vortex vigorously check_dmso->vortex observe1 Observe for undissolved powder vortex->observe1 warm Warm gently to 37°C observe1->warm Not Dissolved success Solution is ready for use/ aliquoting and storage observe1->success Dissolved sonicate Sonicate in a water bath warm->sonicate observe2 Observe for undissolved powder sonicate->observe2 observe2->success Dissolved fail Consult manufacturer's technical support observe2->fail Not Dissolved

Troubleshooting workflow for dissolving this compound in DMSO.

Quantitative Data Summary

The following table summarizes the solubility information for this compound found in various sources.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source(s)
DMSO2510.56
DMSO≥ 118.35≥ 50
DMSO100~42.25

Note: The molecular weight of this compound is 422.48 g/mol .

Experimental Protocols

Preparation of a 25 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 25 mM stock solution, you will need:

    • Mass (g) = 0.025 mol/L * 0.001 L * 422.48 g/mol = 0.01056 g = 10.56 mg

  • Weigh the this compound: Carefully weigh out 10.56 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve the compound:

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If the powder does not dissolve completely with vortexing, place the tube in a 37°C water bath for a few minutes.

    • Alternatively, or in addition to warming, place the tube in a bath sonicator for a few minutes.

  • Inspect the solution: Visually inspect the solution to ensure that there is no undissolved particulate matter.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Preparation of a Working Solution in Aqueous Buffer

The following diagram illustrates the process of preparing a working solution from a DMSO stock and highlights key considerations to avoid precipitation.

G cluster_0 Preparation of DMSO Stock cluster_1 Preparation of Working Solution cluster_2 Key Considerations ucph_powder This compound Powder stock_solution 25 mM this compound in DMSO ucph_powder->stock_solution dmso Anhydrous DMSO dmso->stock_solution precipitation_risk Precipitation Risk stock_solution->precipitation_risk Dilution aqueous_buffer Aqueous Buffer (e.g., Krebs buffer) aqueous_buffer->precipitation_risk working_solution Final Working Solution (<1% DMSO) precipitation_risk->working_solution Vortexing during dilution consideration1 - Add DMSO stock to buffer, not vice versa precipitation_risk->consideration1 consideration2 - Vortex continuously during addition precipitation_risk->consideration2 consideration3 - Keep final DMSO concentration low (<1%) precipitation_risk->consideration3

Workflow for preparing a this compound working solution.

This compound Mechanism of Action

This compound is a selective, non-competitive, allosteric inhibitor of EAAT1. It does not bind to the glutamate (B1630785) binding site but to a different site on the transporter, thereby inhibiting the conformational changes required for glutamate translocation across the cell membrane. This allosteric inhibition is a key feature of this compound's mechanism.

The following diagram illustrates the signaling pathway and the inhibitory action of this compound on the EAAT1 transporter.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space glutamate Glutamate eaat1 EAAT1 Transporter Glutamate Binding Site Allosteric Site glutamate->eaat1:glutamate_binding Binds ucph101 This compound ucph101->eaat1:allosteric_site Binds glutamate_in Glutamate eaat1->glutamate_in Translocation (Inhibited by this compound)

Inhibitory mechanism of this compound on the EAAT1 transporter.

References

Technical Support Center: Ucph-101 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ucph-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1).

Troubleshooting Guide

This guide addresses common problems that may be encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no inhibitory effect observed Incorrect concentration: The effective concentration of this compound can be cell-type and assay dependent.Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration for your specific experimental setup. The IC50 for EAAT1 is approximately 0.66 μM.[1]
Insufficient pre-incubation time: this compound is a slow-binding inhibitor and requires time to exert its full effect.[2][3]Increase the pre-incubation time of this compound with your cells or tissue. A pre-incubation of at least 30 minutes is a good starting point.[1]
Compound solubility issues: this compound is hydrophobic and may precipitate out of aqueous solutions at high concentrations.[3]Prepare stock solutions in a suitable organic solvent like DMSO. For working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. Visually inspect solutions for any precipitation.
Degradation of the compound: Improper storage can lead to the degradation of this compound.Store this compound stock solutions at +4°C for short-term storage or -20°C for longer periods. Prepare fresh working solutions from the stock for each experiment.
High variability between experimental replicates Inconsistent pre-incubation times: As a slow-binding inhibitor, slight variations in pre-incubation can lead to significant differences in inhibition.Standardize the pre-incubation time across all wells and experiments. Use a multichannel pipette for simultaneous addition of the compound where possible.
Cell health and density: Variations in cell health or density can affect transporter expression and function.Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Only use healthy, actively dividing cells.
Incomplete washing steps: Residual this compound after treatment can affect subsequent measurements, as it exhibits long-lasting inhibition.Perform thorough and consistent washing steps after the incubation period with this compound to remove any unbound inhibitor.
Unexpected off-target effects Non-specific binding: At high concentrations, this compound might exhibit off-target binding.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls to assess non-specific effects.
Partial inhibition of other transporters: While highly selective for EAAT1, very high concentrations might partially affect other SLC1 family transporters like ASCT2.If your system expresses multiple SLC1 family members, consider using additional, structurally different inhibitors to confirm that the observed effect is specific to EAAT1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, non-competitive, and allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). It binds to a hydrophobic pocket at the interface of the trimerization and transport domains of the EAAT1 protein. This binding event "glues" the transport domain to the scaffold domain, preventing the conformational changes necessary for substrate translocation, without affecting substrate binding to the transporter.

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for EAAT1 over other EAAT subtypes. IC50 values are approximately 660 nM for EAAT1, while being greater than 300,000 nM for EAAT2 and EAAT3. It also shows no significant inhibition of EAAT4 or EAAT5 at concentrations up to 10 μM.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO up to 25 mM. It is recommended to prepare a concentrated stock solution in DMSO and store it at +4°C for short-term use or -20°C for long-term storage. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer.

Q4: Does this compound cross the blood-brain barrier?

A4: While this compound itself has limited blood-brain barrier permeability, a closely related analog, UCPH-102, is known to be blood-brain barrier permeable.

Quantitative Data Summary

Parameter Value Transporter Reference
IC500.66 μM (660 nM)EAAT1
IC50>300 μMEAAT2
IC50>300 μMEAAT3
K D0.34 ± 0.03 μMEAAT1

Experimental Protocols

Protocol 1: In Vitro Inhibition of EAAT1 using a Fluorescent Membrane Potential (FMP) Assay

This protocol is adapted from methodologies described in studies investigating this compound's effect on EAAT1.

  • Cell Culture:

    • Culture HEK293 cells stably expressing EAAT1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and an appropriate selection agent (e.g., G-418).

    • Seed cells into black, clear-bottom 96-well plates coated with poly-D-lysine.

    • Allow cells to adhere and grow for 16-24 hours.

  • Assay Procedure:

    • Aspirate the culture medium and wash the cells once with 100 μL of Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, 11 mM HEPES, 10 mM D-glucose, pH 7.4).

    • Add 50 μL of Krebs buffer containing various concentrations of this compound to the wells.

    • Add 50 μL of Krebs buffer supplemented with an FMP assay dye (e.g., 1 mg/mL).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 30 minutes.

    • Measure baseline fluorescence using a plate reader (excitation ~530 nm, emission ~560 nm).

    • Add 33 μL of a glutamate (B1630785) solution to initiate transporter activity.

    • Immediately measure fluorescence again and monitor for up to 1 minute.

  • Data Analysis:

    • Calculate the change in fluorescence in response to glutamate.

    • Plot the percentage of inhibition against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

EAAT1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate EAAT1 EAAT1 Trimer Glutamate->EAAT1 Binds to Transport Domain Glutamate_in Glutamate EAAT1->Glutamate_in Translocation (Conformational Change) BindingSite Allosteric Binding Site BindingSite->EAAT1 Induces Conformational Lock Ucph101 This compound Ucph101->BindingSite Binds

Caption: Mechanism of allosteric inhibition of EAAT1 by this compound.

experimental_workflow start Start: EAAT1-expressing cells in 96-well plate wash1 Wash with Krebs Buffer start->wash1 add_ucph Add this compound Solution (Dose-Response Concentrations) wash1->add_ucph add_fmp Add FMP Dye add_ucph->add_fmp preincubate Pre-incubate for 30 min at 37°C add_fmp->preincubate read1 Measure Baseline Fluorescence preincubate->read1 add_glu Add Glutamate Solution read1->add_glu read2 Measure Final Fluorescence add_glu->read2 analyze Analyze Data (Calculate % Inhibition, IC50) read2->analyze end End analyze->end

Caption: General experimental workflow for an in vitro FMP assay with this compound.

References

Optimizing Ucph-101 Incubation Time for Maximal Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Ucph-101 for maximal inhibition of the Excitatory Amino Acid Transporter 1 (EAAT1). The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit EAAT1?

This compound is a selective, non-substrate inhibitor of EAAT1.[1] It functions as a non-competitive, allosteric modulator, meaning it binds to a site on the transporter distinct from the glutamate (B1630785) binding site.[2][3][4] This binding event induces a long-lasting inactive state of the transporter, thereby inhibiting glutamate uptake. Specifically, this compound binds to a hydrophobic crevice in the trimerization domain of the EAAT1 monomer.

Q2: What is the reported IC₅₀ value for this compound?

The IC₅₀ value for this compound is approximately 0.66 µM or 660 nM. However, it is crucial to note that this value can be influenced by the experimental conditions, particularly the incubation time.

Q3: How does incubation time affect the inhibitory potency of this compound?

The inhibitory potency of this compound on EAAT1 increases with longer incubation periods. This is due to its slow binding and unbinding kinetics. One study demonstrated that increasing the incubation time from 1.5 minutes to 12 minutes resulted in a decrease in the IC₅₀ value from 1.9 µM to 0.44 µM. Therefore, to achieve maximal inhibition, a sufficient incubation or pre-incubation period is necessary.

Q4: What is a recommended starting point for incubation time with this compound?

Based on available data, a pre-incubation time of at least 10-15 minutes is recommended to allow this compound to reach a steady-state level of inhibition. For experiments measuring uptake, incubation times ranging from 1.5 to 12 minutes have been used, with longer times yielding greater potency. The optimal time may vary depending on the specific cell type, expression levels of EAAT1, and the experimental assay being used.

Troubleshooting Guide

Issue 1: I am not observing the expected level of EAAT1 inhibition with this compound.

  • Possible Cause 1: Insufficient Incubation Time.

    • Recommendation: Increase the pre-incubation time with this compound before adding the substrate (e.g., [³H]-D-Aspartate or glutamate). As shown in the data below, longer incubation leads to a lower IC₅₀ and thus higher potency. Consider a pre-incubation of at least 15 minutes.

  • Possible Cause 2: Inadequate Concentration.

    • Recommendation: While the IC₅₀ is in the sub-micromolar range, ensure you are using a concentration appropriate for your experimental goals. To achieve near-maximal inhibition, concentrations in the range of 1-10 µM are often used in functional assays.

  • Possible Cause 3: Solubility Issues.

    • Recommendation: this compound is soluble in DMSO. Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your assay medium is low and consistent across all conditions, as high concentrations of DMSO can affect cell membranes and transporter function.

Issue 2: The inhibitory effect of this compound seems to be long-lasting, even after washout. Is this normal?

  • Explanation: Yes, this is a known characteristic of this compound. It induces a long-lasting inactive state of EAAT1 and exhibits very slow unbinding kinetics. The time constant for unbinding of this compound from EAAT1 has been measured to be approximately 740 seconds (over 12 minutes).

  • Recommendation: If your experimental design requires reversal of inhibition, be aware that a simple washout may not be sufficient. Extensive and prolonged washing periods would be necessary. For some experimental questions, a more rapidly reversible analog, if available, might be more suitable.

Data Presentation

Table 1: Effect of Incubation Time on this compound IC₅₀ in a [³H]-D-Aspartate Uptake Assay

Incubation Time (minutes)IC₅₀ (µM)
1.51.9
31.1
60.82
120.44

Data extracted from Abrahamsen et al., 2013.

Table 2: Kinetic Parameters of this compound Binding and Unbinding to EAAT1

ParameterTime Constant (seconds)
Binding (1 µM this compound)10.5 ± 1.4
Unbinding740.4 ± 100

Data from whole-cell patch-clamp recordings, extracted from Abrahamsen et al., 2013.

Experimental Protocols

Protocol 1: [³H]-D-Aspartate Uptake Assay for Determining this compound Inhibition

This protocol is a generalized procedure based on methodologies described in the literature.

  • Cell Culture: Culture cells expressing human EAAT1 (e.g., HEK293 or CHO cells) in appropriate media and conditions. Seed cells in 96-well plates and grow to confluence.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions).

    • Prepare a solution of [³H]-D-Aspartate in assay buffer.

  • Pre-incubation with this compound:

    • Wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells.

    • Incubate for the desired period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Substrate Addition and Uptake:

    • Add the [³H]-D-Aspartate solution to the wells to initiate the uptake. The final concentration of the substrate should be close to its Kₘ value for EAAT1.

    • Incubate for a short period (e.g., 10 minutes) to ensure initial velocity conditions.

  • Termination of Uptake:

    • Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective EAAT inhibitor like TBOA).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

EAAT1_Inhibition_Pathway This compound Mechanism of Action on EAAT1 cluster_membrane Cell Membrane EAAT1 EAAT1 Transporter (Trimer) BindingSite Glutamate Binding Site AllostericSite This compound Allosteric Site Glutamate_int Intracellular Glutamate BindingSite->Glutamate_int Translocation AllostericSite->BindingSite Inhibits Translocation (Allosteric Modulation) Ucph101 This compound AllostericSite->Ucph101 Slow off-rate (Long-lasting inhibition) Glutamate_ext Extracellular Glutamate Glutamate_ext->BindingSite Binds Ucph101->AllostericSite Binds (Slow on-rate)

Caption: Allosteric inhibition of EAAT1 by this compound.

Experimental_Workflow Workflow for Optimizing this compound Incubation Time start Start: Prepare EAAT1-expressing cells prepare_ucph Prepare serial dilutions of this compound start->prepare_ucph pre_incubate Pre-incubate cells with This compound for varying times (e.g., 1.5, 3, 6, 12, 15 min) prepare_ucph->pre_incubate add_substrate Add radiolabeled substrate (e.g., [3H]-D-Aspartate) pre_incubate->add_substrate incubate_uptake Incubate for a fixed time (e.g., 10 min) add_substrate->incubate_uptake stop_wash Stop uptake and wash cells incubate_uptake->stop_wash measure Measure substrate uptake stop_wash->measure analyze Analyze data and calculate IC50 for each pre-incubation time measure->analyze end End: Determine optimal incubation time analyze->end

Caption: Experimental workflow for optimizing this compound incubation.

References

Ucph-101 stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of UCPH-101 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST). It functions as a non-competitive, allosteric inhibitor. Instead of binding to the glutamate binding site, this compound binds to a distinct site at the interface between the transport and trimerization domains. This binding action "glues" the domains together, blocking the conformational changes necessary for substrate translocation without preventing substrate binding itself.[1] This allosteric mechanism leads to a long-lasting, sustained inhibition of EAAT1.[2][3][4]

Q2: What is the primary challenge when working with this compound in experimental buffers?

A2: The primary challenge is the poor aqueous solubility of this compound. It is practically insoluble in water and physiological buffers.[5][6] This can lead to precipitation of the compound when diluting a stock solution into an aqueous experimental buffer, resulting in an inaccurate final concentration and unreliable experimental results.

Q3: How should I prepare a stock solution of this compound?

A3: this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO). Various suppliers confirm its solubility in DMSO up to at least 25 mM. To ensure complete dissolution, vortexing or the use of sonication may be beneficial.[1]

Q4: How should I store this compound solid compound and its stock solution?

A4: The solid form of this compound should be stored at +4°C. DMSO stock solutions should be stored at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Prepared stock solutions are generally stable for up to one month when stored properly.[3]

Q5: What is the recommended procedure for diluting the this compound DMSO stock into my aqueous experimental buffer?

A5: It is critical to dilute the DMSO stock into your final aqueous buffer on the day of the experiment.[3] To minimize precipitation, add the DMSO stock to the aqueous buffer while vortexing or stirring. The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.1%, to avoid solvent effects on the biological preparation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in final buffer Poor aqueous solubility of this compound.1. Ensure the final DMSO concentration is sufficient to maintain solubility at your working concentration of this compound, but still biologically tolerated (ideally ≤0.1%).2. Add the DMSO stock to your buffer slowly while vortexing to facilitate mixing.3. Gently warm the final solution to 37°C, as this may help dissolve any precipitate.[7]4. If precipitation persists, consider lowering the final this compound concentration.
Inconsistent or no inhibitory effect 1. Precipitation: The actual concentration of soluble this compound is lower than intended.2. Degradation: The compound in the working solution may have degraded.3. Slow Binding Kinetics: this compound is a slow-binding inhibitor.1. Visually inspect the final solution for any precipitate. If observed, follow the steps in the row above.2. Prepare fresh working solutions from your DMSO stock for each experiment. Do not store this compound in aqueous buffers.[3]3. Increase the pre-incubation time of this compound with your cells or tissue preparation. Studies have shown its inhibitory potency increases with incubation times from 1.5 to 12 minutes.[2][8]
Stock solution appears cloudy or has crystals The stock solution was not properly stored or has exceeded its stability period.Discard the old stock solution and prepare a fresh one from solid this compound. Ensure the solid has been stored correctly at +4°C.

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Recommended ConcentrationSource(s)
DMSO25 mM[3]
DMSO100 mg/mL (~236 mM) (ultrasonic)[1]
WaterInsoluble[5]
EthanolInsoluble[5]
Table 2: Summary of Inhibitory Activity
ParameterValueNotesSource(s)
IC₅₀ (EAAT1) 0.66 µM (660 nM)Determined in a [³H]-D-Asp uptake assay in HEK293 cells.
Kₑ (EAAT1) 0.34 ± 0.03 µMDetermined from anion current inhibition in whole-cell recordings.[2]
Selectivity >400-fold selective for EAAT1 over EAAT2 and EAAT3.No significant inhibition observed at EAAT4 or EAAT5 up to 10 µM.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol is based on methodologies where this compound was successfully used.

  • Prepare Stock Solution:

    • Allow the solid this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM or 25 mM stock solution by dissolving the required mass of this compound in 100% DMSO.

    • Vortex or sonicate briefly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use tubes and store at -20°C for up to one month.

  • Prepare Final Working Solution (on the day of the experiment):

    • Thaw a single-use aliquot of the DMSO stock solution and bring it to room temperature.

    • Determine the volume of stock solution needed to achieve the desired final concentration in your experimental buffer. Ensure the final DMSO concentration does not exceed 0.1% (e.g., for a 1:1000 dilution, add 1 µL of stock to 999 µL of buffer).

    • While vortexing the experimental buffer, add the calculated volume of the this compound stock solution drop-by-drop.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may need to be remade or the final concentration lowered.

Protocol 2: Cellular Uptake Assay using Krebs Buffer

This protocol is adapted from a study investigating the inhibitory effects of this compound on EAAT1.[8]

  • Cell Culture: Plate EAAT1-expressing cells (e.g., HEK293) onto poly-D-lysine-coated 96-well plates.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells with 100 µL of Krebs buffer.

    • Krebs Buffer Composition: 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, adjusted to pH 7.4.

  • Inhibitor Incubation: Add 50 µL of Krebs buffer containing the desired concentration of this compound (prepared as per Protocol 1) to the wells.

  • Assay Initiation: Add any other required reagents (e.g., a fluorescent membrane potential dye). Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired pre-incubation period (e.g., 30 minutes).

  • Substrate Addition: Initiate the transport assay by adding the substrate (e.g., Glutamate or [³H]-D-Aspartate) and measure the response (e.g., fluorescence or radioactivity).

Visualizations

EAAT1_Signaling_Pathway Glutamate Extracellular Glutamate EAAT1 EAAT1/GLAST Transporter Glutamate->EAAT1 Binds K_out 1 K+ EAAT1->K_out Counter-transport Glutamate_in Intracellular Glutamate EAAT1->Glutamate_in Translocates PI3K PI3K EAAT1->PI3K Activates Signaling Na_in 3 Na+ Na_in->EAAT1 Co-transport H_in 1 H+ H_in->EAAT1 UCPH101 This compound UCPH101->EAAT1 Allosterically Inhibits PKC PKC PI3K->PKC NFkB NF-κB PKC->NFkB Transcription slc1a3 Gene Transcription NFkB->Transcription Regulates

Caption: Allosteric inhibition of EAAT1 by this compound and downstream signaling.

Caption: Recommended experimental workflow for preparing this compound solutions.

Troubleshooting_Logic start Problem Encountered: Precipitation or No Effect q1 Is the final working solution clear? start->q1 a1_yes Solution is Clear q1->a1_yes Yes a1_no Precipitate Observed q1->a1_no No q2 Was the pre-incubation time sufficient? a1_yes->q2 sol_incubation Action: Increase pre-incubation time to >15 min q2->sol_incubation No q3 Was the stock solution freshly prepared/thawed? q2->q3 Yes sol_stock Action: Prepare fresh stock and working solutions q3->sol_stock No sol_precipitate Action: 1. Re-make solution while vortexing. 2. Gently warm to 37°C. 3. Lower final concentration. a1_no->sol_precipitate

Caption: Troubleshooting logic for common this compound experimental issues.

References

potential off-target effects of Ucph-101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ucph-101, with a focus on its selectivity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and highly selective, non-competitive inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2] It functions as a negative allosteric modulator.[2]

Q2: How selective is this compound for EAAT1 over other EAAT subtypes?

A2: this compound displays high selectivity for EAAT1. Its IC50 value for EAAT1 is in the nanomolar range, while it shows negligible inhibitory activity at EAAT2 and EAAT3 at concentrations up to 300,000 nM.[1] Furthermore, it does not significantly inhibit EAAT4 or EAAT5 at concentrations up to 10 μM.[1][2][3]

Q3: What is the mechanism of action for this compound?

A3: this compound is a non-competitive inhibitor, meaning it does not compete with the substrate (glutamate or aspartate) for the binding site.[2][3] It binds to an allosteric site located in a hydrophobic crevice within the trimerization domain of the EAAT1 monomer, distant from the substrate transport domain.[2][3] This binding slows the substrate translocation process rather than preventing substrate binding.[4]

Q4: Are there any known off-target effects of this compound?

A4: The primary known interaction outside of EAAT1 is with the Alanine Serine Cysteine Transporter 2 (ASCT2), which is also a member of the SLC1 transporter family and shares sequence similarity with EAAT1.[4] this compound has been shown to be a partial inhibitor of wild-type ASCT2.[4][5] Researchers working with systems expressing high levels of ASCT2 should consider this potential interaction.

Q5: Does the inhibitory effect of this compound have any unique kinetic properties?

A5: Yes, brief exposure to this compound can induce a long-lasting inactive state of the EAAT1 transporter.[2][3] Its inhibitory potency increases with the length of the incubation period, and the kinetics of its unblocking of the transporter are considerably slow.[2][3] This is an important consideration for designing washout experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Action
No inhibition of EAAT1 activity observed. Compound degradation: Improper storage or handling.Store this compound at +4°C. Prepare fresh stock solutions in DMSO (soluble up to 25 mM) and use them on the same day if possible. For longer storage, aliquot and store solutions at -20°C for up to one month.
Incorrect experimental conditions: Incubation time is too short.The inhibitory potency of this compound is time-dependent.[3] Increase the pre-incubation time with the cells to ensure the compound has reached its binding site and induced the inactive state of the transporter.
Cell line issue: The cell line used does not express functional EAAT1 or expresses it at very low levels.Confirm EAAT1 expression using a validated method (e.g., Western blot, qPCR). Use a positive control for EAAT1 inhibition, such as the competitive inhibitor TBOA.
Inhibition observed in a system thought to be EAAT1-negative. Potential ASCT2 expression: The system may express ASCT2, for which this compound is a partial inhibitor.[4][5]Characterize the expression of both EAAT1 and ASCT2 in your experimental system. If ASCT2 is present, consider using a lower concentration of this compound or an alternative inhibitor if ASCT2 activity is a concern.
Variability in IC50 values between experiments. Inconsistent incubation times: As this compound has slow binding kinetics, variations in incubation time will lead to shifts in apparent potency.[3]Strictly standardize the pre-incubation and incubation times across all experiments and experimental groups to ensure reproducibility.
Incomplete inhibition at high concentrations. Solubility issues: The compound may be precipitating out of solution at high concentrations in aqueous buffers.Ensure the final concentration of DMSO is kept constant across all wells and is at a level that does not affect the assay but maintains compound solubility. Visually inspect solutions for any signs of precipitation.

Quantitative Data: Selectivity Profile of this compound

The following table summarizes the inhibitory potency of this compound against various EAAT subtypes.

TargetAssay TypeParameterValueReference
EAAT1 [³H]-D-Aspartate UptakeIC₅₀660 nM[1]
EAAT1 Whole-Cell Patch ClampK_D340 nM[3]
EAAT2 [³H]-D-Aspartate UptakeIC₅₀>300,000 nM[1]
EAAT3 [³H]-D-Aspartate UptakeIC₅₀>300,000 nM[1]
EAAT4 Whole-Cell Patch Clamp% InhibitionNo significant inhibition at 10 µM[1][3]
EAAT5 Whole-Cell Patch Clamp% InhibitionNo significant inhibition at 10 µM[1][3]

Experimental Protocols

[³H]-D-Aspartate Uptake Assay

This protocol is used to measure the inhibitory effect of this compound on EAAT1 function by quantifying the uptake of radiolabeled D-aspartate, a substrate for the transporter.

Materials:

  • HEK293 cells stably expressing human EAAT1 (or other subtypes for selectivity testing).

  • Poly-D-lysine-coated 96-well plates.

  • Krebs Buffer (e.g., 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, pH 7.4).

  • [³H]-D-Aspartate.

  • This compound and other test compounds.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed EAAT1-expressing HEK293 cells onto poly-D-lysine-coated 96-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of Krebs buffer.

  • Pre-incubation: Add 50 µL of Krebs buffer containing various concentrations of this compound (or vehicle control) to the wells. To account for the slow binding kinetics, pre-incubate the cells with the compound for a standardized period (e.g., 15-30 minutes) at 37°C.[3]

  • Initiate Uptake: Add 50 µL of Krebs buffer containing [³H]-D-Aspartate (at a final concentration near its Km) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Terminate Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells three times with 100 µL of ice-cold Krebs buffer.

  • Cell Lysis: Lyse the cells by adding 50 µL of 1% SDS or other suitable lysis buffer.

  • Quantification: Add 150 µL of scintillation fluid to each well, seal the plate, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate like L-glutamate or a broad-spectrum inhibitor like TBOA). Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures EAAT-mediated anion currents to assess the inhibitory effect of this compound.

Materials:

  • tsA201 or HEK293 cells transiently or stably expressing the EAAT subtype of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling pipettes.

  • External Solution (mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (mM): e.g., 130 KSCN (to measure anion currents), 10 EGTA, 10 HEPES, 2 MgCl₂, pH 7.2 with KOH.

  • L-glutamate (or other substrate) to activate the transporter.

  • This compound.

Procedure:

  • Cell Preparation: Plate cells expressing the target EAAT onto glass coverslips suitable for microscopy.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration: Obtain a gigaohm seal on a target cell and then rupture the membrane patch to achieve whole-cell configuration.

  • Baseline Recording: Perfuse the cell with the external solution. Clamp the cell at a holding potential (e.g., -60 mV).

  • Activate Current: Apply the EAAT substrate (e.g., 1 mM L-glutamate) via the perfusion system to induce a transporter-mediated current. These currents are carried by anions (SCN⁻) flowing out of the cell.

  • Apply Inhibitor: Once a stable baseline current is achieved in the presence of the substrate, co-apply this compound at the desired concentration with the substrate.

  • Record Inhibition: Record the change in the current amplitude. The degree of inhibition is the percentage reduction in the substrate-activated current.

  • Dose-Response: Repeat steps 5-7 with a range of this compound concentrations to generate a dose-response curve and calculate the K_D or IC₅₀ value.

  • Confirmation: At the end of the experiment, apply a saturating concentration of a known EAAT blocker (e.g., TBOA) to confirm that the measured currents are specific to EAAT activity.

Visualizations

G cluster_membrane Cell Membrane cluster_transport Transport Domain cluster_trimerization Trimerization Domain EAAT1 EAAT1 Transporter Glutamate_Site Substrate Binding Site UCPH_Site Allosteric Binding Site Inhibition Inhibition of Translocation UCPH_Site->Inhibition Causes Glutamate Glutamate (Substrate) Glutamate->Glutamate_Site Binds UCPH101 This compound (Inhibitor) UCPH101->UCPH_Site Binds (Non-competitive)

Caption: Mechanism of non-competitive inhibition of EAAT1 by this compound.

G start Start: Prepare Cells Expressing EAAT1, EAAT2, or EAAT3 wash Wash cells with buffer start->wash preincubate Pre-incubate with varying concentrations of this compound wash->preincubate add_substrate Add [3H]-D-Aspartate to initiate uptake preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_wash Stop uptake & Wash with ice-cold buffer incubate->stop_wash lyse Lyse cells stop_wash->lyse measure Measure radioactivity via scintillation counting lyse->measure analyze Analyze Data: Calculate % Inhibition vs Control measure->analyze end Determine IC50 values for each EAAT subtype analyze->end

Caption: Workflow for assessing this compound selectivity using a radiolabeled uptake assay.

References

Technical Support Center: UCPH-101 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCPH-101 patch clamp recordings. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound in electrophysiological experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your patch clamp experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No or minimal effect of this compound on EAAT1 currents 1. This compound Degradation: Improper storage of this compound stock solution. 2. Incorrect Concentration: Errors in dilution of the stock solution. 3. Low EAAT1 Expression: The cells under investigation have low or no expression of the EAAT1 transporter. 4. pH of External Solution: The pH of the external solution may affect the potency of this compound.1. Prepare Fresh Solution: Prepare a fresh dilution of this compound from a properly stored stock solution (aliquoted and stored at -20°C). 2. Verify Calculations: Double-check all dilution calculations. It is advisable to prepare a fresh stock solution if in doubt. 3. Confirm Expression: Verify EAAT1 expression in your cell line or tissue preparation using techniques like Western blot or qPCR. 4. Check pH: Ensure the pH of your external solution is within the optimal range for your cells and the experiment (typically around 7.4).
Unstable Recordings or Loss of Seal After this compound Application 1. DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can destabilize the giga-seal. 2. Precipitation of this compound: this compound may precipitate in the aqueous external solution if not properly dissolved or if the final concentration is too high. 3. Perfusion System Disturbance: Mechanical instability introduced by the perfusion system when applying the drug.1. Minimize DMSO: Keep the final concentration of DMSO in the recording solution as low as possible (ideally ≤ 0.1%). 2. Ensure Solubility: Vigorously vortex the final dilution of this compound in the external solution before application. Visually inspect for any precipitate. Consider gentle warming and sonication if solubility issues persist.[1] 3. Optimize Perfusion: Ensure your perfusion system is stable and does not cause mechanical disturbances to the patch pipette. A slow and steady perfusion rate is recommended.
Slow or Incomplete Washout of this compound Effect 1. Long-Lasting Inhibition: this compound is known to induce a long-lasting inactive state of EAAT1, leading to slow washout.[2] 2. Hydrophobic Nature: The compound's hydrophobicity may cause it to adhere to the perfusion tubing or the recording chamber.1. Prolonged Washout: Be prepared for extended washout periods (potentially >20 minutes). 2. Clean Perfusion System: Thoroughly clean the perfusion lines with ethanol (B145695) followed by distilled water after each experiment to remove any residual compound.
Variability in the Inhibitory Effect of this compound 1. Incubation Time: The inhibitory potency of this compound can be dependent on the incubation time.[3] 2. Cell Health: The overall health and viability of the cells can affect transporter function and drug response.1. Standardize Incubation: Use a consistent pre-application incubation time for this compound in all your experiments to ensure reproducibility. 2. Monitor Cell Health: Only use healthy cells with stable baseline currents for your recordings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO.[4][5][6] Stock solutions should be prepared in DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one month or at -80°C for longer-term storage.[4][7]

Q2: What is the typical working concentration of this compound for patch clamp experiments?

A2: The working concentration of this compound can vary depending on the experimental goals. However, a concentration range of 1-10 µM is commonly used to achieve significant inhibition of EAAT1 currents. The IC50 for this compound at EAAT1 is approximately 660 nM.[4][5][6]

Q3: How selective is this compound for EAAT1?

A3: this compound is highly selective for EAAT1. It shows over 400-fold selectivity for EAAT1 over EAAT2 and EAAT3 and has no significant inhibitory activity at EAAT4 and EAAT5 at concentrations up to 10 µM.[4][5][6]

Q4: Can I use this compound in in vivo studies?

A4: this compound has limited blood-brain barrier permeability. For in vivo studies requiring brain penetration, UCPH-102, a blood-brain barrier permeable analog, is a more suitable option.[4]

Q5: How does this compound inhibit EAAT1?

A5: this compound is a non-competitive, allosteric inhibitor. It binds to a site on the EAAT1 protein that is distinct from the glutamate (B1630785) binding site. This binding event "glues" the transport domain to the scaffold domain, preventing the conformational changes necessary for glutamate translocation across the cell membrane.[4]

Quantitative Data Summary

ParameterValueReference
IC50 for EAAT1 660 nM[4][5][6]
Selectivity >400-fold for EAAT1 over EAAT2 and EAAT3[4]
Activity at other EAATs No significant inhibition at EAAT4 and EAAT5 (up to 10 µM)[4][5][6]
Solubility Soluble in DMSO (up to 25 mM)[4][5][6]
Storage of Stock Solution -20°C (up to 1 month) or -80°C (long-term)[4][7]

Experimental Protocols

Whole-Cell Patch Clamp Recording of EAAT1 Currents and Inhibition by this compound

1. Cell Preparation:

  • Culture cells expressing human EAAT1 (e.g., HEK293 cells) on glass coverslips.

  • Use cells for recording 24-48 hours after plating.

2. Solutions:

  • Internal Solution (Pipette Solution):

    • 130 mM K-Gluconate

    • 10 mM KCl

    • 10 mM HEPES

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • 1 mM EGTA

    • pH adjusted to 7.3 with KOH

    • Osmolarity adjusted to ~290 mOsm

  • External Solution:

    • 140 mM NaCl

    • 2.5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM D-glucose

    • pH adjusted to 7.4 with NaOH

    • Osmolarity adjusted to ~310 mOsm

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aliquot and store at -20°C.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the microscope stage.

  • Perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell and form a giga-ohm seal (>1 GΩ).

  • Rupture the membrane to obtain the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Record baseline EAAT1-mediated currents by applying a voltage ramp or step protocol. Currents can be elicited by puffing L-glutamate (1 mM) onto the cell.

  • Prepare the final concentration of this compound (e.g., 10 µM) by diluting the stock solution in the external solution. Ensure the final DMSO concentration is ≤ 0.1%.

  • Apply the this compound containing external solution via the perfusion system.

  • Record the currents in the presence of this compound after a stable inhibition is observed.

  • To study washout, switch the perfusion back to the control external solution and record for an extended period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Culture with EAAT1 Expression giga_seal Form Giga-ohm Seal cell_prep->giga_seal solution_prep Prepare Internal & External Solutions solution_prep->giga_seal ucph_prep Prepare this compound Stock Solution (in DMSO) ucph_app Apply this compound Solution ucph_prep->ucph_app whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline EAAT1 Current whole_cell->baseline baseline->ucph_app inhibition Record Inhibited Current ucph_app->inhibition washout Washout with Control Solution inhibition->washout data_analysis Analyze Current Inhibition & Washout washout->data_analysis

Caption: Experimental workflow for this compound patch clamp recordings.

allosteric_inhibition cluster_transporter EAAT1 Transporter transport_domain Transport Domain scaffold_domain Scaffold Domain transport_domain->scaffold_domain Prevents Movement glutamate_site Glutamate Binding Site allosteric_site Allosteric Site allosteric_site->transport_domain Induces Conformational Lock glutamate Glutamate glutamate->glutamate_site Binds to ucph101 This compound ucph101->allosteric_site Binds to

Caption: Allosteric inhibition of EAAT1 by this compound.

References

how to control for Ucph-101's long-lasting inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ucph-101. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on managing its long-lasting inhibitory effects.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit such long-lasting inhibition of EAAT1?

A1: this compound is a non-competitive, allosteric inhibitor that binds to a predominantly hydrophobic site within the trimerization domain of the EAAT1 transporter, distant from the glutamate (B1630785) binding site.[1][2][3][4] This binding induces a conformational change that results in a sustained, inactive state of the transporter.[1] The slow dissociation kinetics of this compound from this allosteric site are responsible for its long-lasting inhibitory effects.

Q2: Is it possible to rapidly reverse the inhibitory effects of this compound?

A2: Currently, there is no known antagonist that can rapidly reverse the established inhibition by this compound. The primary method to remove the inhibitor is through extensive washout procedures; however, due to its slow unbinding rate, complete reversal of inhibition is a prolonged process.

Q3: Are there any alternatives to this compound with a more reversible mode of action?

A3: Yes, the close structural analog, UCPH-102, also selectively inhibits EAAT1 but exhibits significantly more reversible inhibition. The kinetic properties of UCPH-102 show a much faster unblocking of the transporter, making it a suitable alternative when transient inhibition is desired.

Q4: Can I prevent the long-lasting inhibition when using this compound?

A4: While the inherent properties of this compound lead to sustained inhibition, the extent and duration can be managed by carefully controlling experimental parameters. This includes using the lowest effective concentration and minimizing the incubation time. Even brief exposure to this compound can induce a long-lasting inactive state of EAAT1.

Q5: Does this compound have any known off-target effects?

A5: this compound displays high selectivity for EAAT1, with over 400-fold selectivity over EAAT2 and EAAT3. It shows no significant inhibitory activity at EAAT4 or EAAT5 at concentrations up to 10 μM.

Troubleshooting Guide

Issue: EAAT1 activity does not recover after washout of this compound.

  • Cause: This is an expected outcome due to the slow dissociation rate of this compound from its allosteric binding site on EAAT1.

  • Troubleshooting Steps:

    • Prolonged Washout: Implement an extended washout protocol with a continuous flow of fresh, inhibitor-free buffer. Monitor recovery of EAAT1 activity at multiple time points to characterize the slow reversal.

    • Optimize Future Experiments: For subsequent experiments, consider the following:

      • Reduce Incubation Time: Use the shortest possible incubation time with this compound that is sufficient to achieve the desired level of initial inhibition. The potency of this compound increases with the length of the incubation period.

      • Titrate Concentration: Determine the minimal concentration of this compound required for your experimental window to avoid excessive and prolonged inhibition.

    • Consider a Reversible Alternative: If your experimental design requires a reversible inhibition, consider using UCPH-102.

Issue: Variability in the level of EAAT1 inhibition across experiments.

  • Cause: The inhibitory potency of this compound is dependent on the incubation time. Inconsistent incubation periods will lead to variable results.

  • Troubleshooting Steps:

    • Standardize Incubation Time: Strictly adhere to a standardized incubation time for all comparative experiments.

    • Precise Timing: For short incubation periods, ensure precise timing of both the application and removal of this compound.

    • Temperature Control: Maintain a constant and controlled temperature during incubation, as temperature can affect binding kinetics.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analog, UCPH-102.

Inhibitor Target IC50 (nM) Selectivity Mode of Action
This compoundEAAT1660>400-fold over EAAT2 & EAAT3Non-competitive, Allosteric
UCPH-102EAAT1-HighMore reversible than this compound
Kinetic Parameter (at 1 µM) This compound UCPH-102
Association Time Constant (τ_on) 10.5 ± 1.4 s4.0 ± 1.2 s
Dissociation Time Constant (τ_off) 740.4 ± 100 s55.7 ± 4.8 s

Experimental Protocols

Protocol 1: [³H]-D-Aspartate Uptake Assay to Measure EAAT1 Inhibition

This protocol is adapted from methodologies described in the literature to assess the inhibitory effect of this compound on EAAT1 function.

  • Cell Culture: Culture HEK293 cells stably expressing human EAAT1 in appropriate media. Plate cells in 96-well plates coated with poly-D-lysine.

  • Preparation of Solutions:

    • Krebs Buffer: 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, pH 7.4.

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mM).

    • Working Solutions: Prepare serial dilutions of this compound in Krebs buffer to the desired final concentrations.

    • [³H]-D-Aspartate Solution: Prepare a solution of [³H]-D-Aspartate in Krebs buffer.

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of Krebs buffer. c. Add 50 µL of Krebs buffer containing the desired concentration of this compound or vehicle control (DMSO) to the wells. d. Incubate for a defined period (e.g., 1.5, 3, 6, or 12 minutes) at 37°C. e. Add 50 µL of the [³H]-D-Aspartate solution to each well to initiate the uptake. f. Incubate for a short period (e.g., 10 minutes) at 37°C. g. Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs buffer. h. Lyse the cells with a suitable lysis buffer. i. Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a competitive inhibitor like TBOA) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

EAAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT1 EAAT1 Transporter Glutamate_ext->EAAT1 Binds to Substrate Site Glutamate_int Glutamate EAAT1->Glutamate_int Translocation UCPH101 This compound AllostericSite Allosteric Site UCPH101->AllostericSite Binds AllostericSite->EAAT1 Induces Inactive State (Long-lasting)

Caption: Mechanism of this compound inhibition of EAAT1.

Experimental_Workflow start Start: EAAT1-expressing cells incubation Incubate with This compound start->incubation washout Washout incubation->washout Control Duration activity_assay Measure EAAT1 Activity ([³H]-D-Aspartate Uptake) washout->activity_assay end End: Determine % Inhibition activity_assay->end

Caption: Workflow for assessing this compound's inhibitory effect.

Logical_Relationship cluster_inhibitor Inhibitor Properties cluster_effect Experimental Outcome Ucph101 This compound (Slow Dissociation) LongInhibition Long-lasting Inhibition Ucph101->LongInhibition Leads to Ucph102 UCPH-102 (Fast Dissociation) ReversibleInhibition Reversible Inhibition Ucph102->ReversibleInhibition Leads to

Caption: Choice of inhibitor determines the reversibility of EAAT1 inhibition.

References

mitigating Ucph-101 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ucph-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.

Troubleshooting Guide: Mitigating this compound Precipitation

This guide addresses the most common challenge encountered when working with this compound: its tendency to precipitate out of aqueous solutions. By following these recommendations, you can ensure the successful preparation of your experimental solutions.

Q1: My this compound precipitated immediately after I diluted my DMSO stock solution into my aqueous experimental buffer. What went wrong?

A1: This is a frequent issue arising from the rapid change in solvent polarity when a concentrated DMSO stock of a hydrophobic compound like this compound is introduced into an aqueous environment. Here are the likely causes and solutions:

  • Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of the DMSO stock can cause localized supersaturation and immediate precipitation.

    • Solution: Always add the DMSO stock solution dropwise to the full volume of the vigorously stirring or vortexing aqueous buffer. This ensures rapid and even dispersion of this compound, preventing the formation of aggregates.

  • Final DMSO Concentration Too Low: this compound is poorly soluble in water. A certain percentage of a co-solvent like DMSO is necessary to maintain its solubility in the final aqueous solution.

    • Solution: Ensure the final concentration of DMSO in your experimental solution is sufficient to keep this compound dissolved. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell cultures). For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • High Concentration of this compound: You may be exceeding the solubility limit of this compound in your final aqueous solution, even with the presence of DMSO.

    • Solution: If possible, lower the final concentration of this compound in your experiment. If a high concentration is necessary, you may need to increase the final DMSO percentage, keeping in mind the limitations of your experimental system.

Q2: My this compound solution was initially clear, but it became cloudy or formed a precipitate over time. What is the cause and how can I prevent this?

A2: This delayed precipitation is often due to the inherent instability of a supersaturated solution or changes in the solution's conditions over time.

  • Metastable Supersaturation: Your initially clear solution might have been supersaturated, a thermodynamically unstable state. Over time, the compound can crystallize and precipitate out of the solution.

    • Solution: Prepare fresh working solutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.

    • Solution: Store your stock and working solutions at the recommended temperatures and allow them to fully equilibrate to the experimental temperature before use. Ensure the solution remains precipitate-free upon reaching room temperature.[1]

  • pH of the Buffer: The solubility of this compound may be pH-dependent.

    • Solution: While specific data on the pH-dependent solubility of this compound is limited, you can empirically test a range of pH values for your buffer to see if it improves solubility.

Q3: I'm still having trouble with precipitation. Are there any other techniques I can try?

A3: If the above solutions are not sufficient, you can consider these alternative approaches:

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in the concentration of both this compound and DMSO can help maintain solubility.

  • Use of Pluronic F-127: For particularly challenging compounds, a non-ionic surfactant like Pluronic F-127 can be used to improve aqueous solubility and prevent precipitation. A common method involves preparing a stock solution of the compound in DMSO, and a separate stock of Pluronic F-127 in water. The final solution is prepared by adding the DMSO stock to the Pluronic F-127 solution, followed by the addition of the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 25 mM.[1] One vendor suggests a solubility of up to 100 mg/mL (236.70 mM) in DMSO with the aid of ultrasonication.

Q2: How should I store my this compound stock solution?

A2: Store the DMSO stock solution in aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 2 years). It is recommended to prepare and use aqueous solutions on the same day. Always equilibrate the stock solution to room temperature and ensure it is free of precipitate before use.

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective, non-competitive, allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST). It binds to a site on the transporter distinct from the glutamate binding site and inhibits the conformational changes required for glutamate translocation across the cell membrane.

Q4: What is the selectivity of this compound?

A4: this compound is highly selective for EAAT1. Its IC50 for EAAT1 is approximately 0.66 µM, while it shows negligible inhibition of EAAT2 and EAAT3 at concentrations up to 300 µM. It also does not significantly inhibit EAAT4 or EAAT5 at concentrations up to 10 µM.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight422.48 g/mol
FormulaC₂₇H₂₂N₂O₃
Solubility in DMSOUp to 25 mM
Purity≥98%
Storage (Solid)+4°C

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationPotential Effects on CellsRecommendation
< 0.1%Generally considered safe for most cell lines with minimal cytotoxicity.Ideal for most experiments.
0.1% - 0.5%May have minor effects on some sensitive cell lines.Acceptable for many applications; vehicle controls are crucial.
> 0.5%Increased risk of cytotoxicity, altered cell function, and off-target effects.Use with caution and only if necessary for solubility. Thorough validation with controls is required.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 10 µM this compound working solution in a standard physiological buffer with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out 4.22 mg of this compound and dissolve it in 1 mL of anhydrous DMSO to make a 10 mM stock solution.

    • If solubility is an issue, gentle warming to 37°C and brief sonication can be applied.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare a 10 µM Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution and equilibrate to room temperature.

    • Prepare the final working solution by adding 1 µL of the 10 mM stock solution to 999 µL of the desired physiological buffer.

    • Crucially, add the 1 µL of DMSO stock dropwise to the vigorously vortexing buffer. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

Protocol 2: [³H]-D-Aspartate Uptake Assay with this compound

This protocol is adapted from a method used to characterize the inhibitory effects of this compound on EAAT1.

Materials:

  • HEK293 cells stably expressing human EAAT1

  • Poly-D-lysine-coated 96-well plates

  • Assay buffer: HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, pH 7.4

  • [³H]-D-Aspartate

  • This compound working solutions (prepared as in Protocol 1 at various concentrations)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Seeding:

    • Seed the EAAT1-expressing HEK293 cells into poly-D-lysine-coated 96-well plates at an appropriate density and grow overnight.

  • Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of this compound (or vehicle control) to each well.

    • To initiate the uptake, add 50 µL of assay buffer containing 100 nM [³H]-D-Aspartate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 6-12 minutes).

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective EAAT inhibitor like DL-TBOA) from the total uptake.

    • Calculate the percent inhibition of this compound at each concentration relative to the vehicle control.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring the effect of this compound on EAAT1-mediated currents.

Materials:

  • Cells expressing EAAT1 (e.g., HEK293 or Xenopus oocytes)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (example): 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

  • Internal solution (example): 130 mM K-Gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.2 with KOH.

  • This compound working solutions in external solution.

  • Glutamate solution (agonist).

Procedure:

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Cell Preparation:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording EAAT1 Currents:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the agonist (e.g., 1 mM glutamate) via a perfusion system to elicit EAAT1-mediated currents.

    • After obtaining a stable baseline current, co-apply the agonist with different concentrations of this compound.

    • Record the changes in the current amplitude to determine the inhibitory effect of this compound.

  • Data Analysis:

    • Measure the peak and steady-state current amplitudes in the absence and presence of this compound.

    • Construct a dose-response curve to determine the IC50 of this compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experiment ucph_powder This compound Powder stock_sol 10 mM Stock Solution ucph_powder->stock_sol Dissolve dmso Anhydrous DMSO dmso->stock_sol vortex Vortexing stock_sol->vortex Add dropwise buffer Aqueous Buffer buffer->vortex working_sol Final Working Solution (e.g., 10 µM this compound, 0.1% DMSO) vortex->working_sol incubation Incubation working_sol->incubation cells Cells expressing EAAT1 cells->incubation measurement Data Acquisition incubation->measurement

Workflow for preparing this compound solutions.

troubleshooting_flowchart decision decision solution solution start Precipitation Observed q1 How was the working solution prepared? start->q1 a1_1 Added buffer to DMSO stock q1->a1_1 Incorrect a1_2 Added DMSO stock to buffer q1->a1_2 Correct s1_1 Add DMSO stock dropwise to vigorously stirring buffer a1_1->s1_1 q2 What is the final DMSO concentration? a1_2->q2 a2_1 < 0.1% q2->a2_1 Low a2_2 > 0.1% q2->a2_2 Sufficient s2_1 Increase final DMSO % (if experiment allows) a2_1->s2_1 q3 Is the final this compound concentration high? a2_2->q3 a3_1 Yes q3->a3_1 a3_2 No q3->a3_2 s3_1 Lower final this compound concentration a3_1->s3_1 s3_2 Prepare fresh solution immediately before use a3_2->s3_2

Troubleshooting flowchart for this compound precipitation.

eaat1_pathway cluster_membrane Astrocyte Plasma Membrane cluster_downstream Downstream Effects pathway_node pathway_node inhibitor inhibitor eaat1 EAAT1 (GLAST) glutamate_int Intracellular Glutamate eaat1->glutamate_int Co-transport na_int 3 Na⁺ (Intracellular) eaat1->na_int h_int 1 H⁺ (Intracellular) eaat1->h_int k_ext 1 K⁺ (Extracellular) eaat1->k_ext Counter-transport glutamate_ext Extracellular Glutamate glutamate_ext->eaat1 glutamine_synthase Glutamine Synthetase glutamate_int->glutamine_synthase na_ext 3 Na⁺ (Extracellular) na_ext->eaat1 h_ext 1 H⁺ (Extracellular) h_ext->eaat1 k_int 1 K⁺ (Intracellular) k_int->eaat1 na_k_atpase Na⁺/K⁺-ATPase na_int->na_k_atpase ucph101 This compound ucph101->eaat1 Allosteric Inhibition glutamine Glutamine glutamine_synthase->glutamine na_k_atpase->na_ext Restores Na⁺ gradient

Simplified signaling pathway of EAAT1 and its inhibition by this compound.

References

refining Ucph-101 dosage for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UCPH-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2][3] It functions by binding to a site on the trimerization domain of the EAAT1 protein, which is distinct from the glutamate (B1630785) binding site.[4] This binding "glues" the transporter in an outward-facing conformation, thereby preventing the translocation of glutamate across the cell membrane without affecting substrate binding to the transporter.

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for EAAT1. Its IC50 value for EAAT1 is in the nanomolar range, while it shows negligible inhibition of EAAT2 and EAAT3 at concentrations up to 300,000 nM. It also does not significantly inhibit EAAT4 or EAAT5 at concentrations up to 10 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO, with a maximum concentration of 25 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the solid compound should be stored at +4°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: Is this compound suitable for in vivo studies?

A4: this compound has limited blood-brain barrier permeability, making it generally unsuitable for in vivo studies targeting the central nervous system. A closely related analog, UCPH-102, has been developed with improved blood-brain barrier penetration.

Dosage Guidelines for Specific Cell Types

The optimal concentration of this compound can vary significantly depending on the cell type, expression level of EAAT1, and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your particular setup. The inhibitory potency of this compound has been shown to be time-dependent, with lower IC50 values observed with longer incubation times.

Cell TypeAssay TypeRecommended Concentration RangeIC50 / KDReference
HEK293 cells stably expressing EAAT1[3H]-D-Aspartate Uptake0.1 - 10 µM0.66 µM (6 min incubation)
HEK293 cells stably expressing EAAT1[3H]-D-Aspartate Uptake0.1 - 10 µM0.44 µM (12 min incubation)
HEK293 cells expressing EAAT1Electrophysiology (Anion Currents)0.1 - 10 µMKD = 0.34 µM
Primary Astrocytes (in vitro BBB model)[3H]-L-Glutamate Uptake10 - 50 µMNot specified
Mouse Retinal Tissue (ex vivo)Electroretinogram (ERG)400 µM (intravitreal injection)Not applicable

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition of glutamate uptake 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Low EAAT1 expression: The cell line may not express sufficient levels of EAAT1. 3. Short incubation time: The inhibitory effect of this compound is time-dependent.1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. 2. Verify EAAT1 expression: Confirm EAAT1 expression using techniques like Western blot, qPCR, or immunocytochemistry. 3. Increase incubation time: Increase the pre-incubation time with this compound (e.g., from 5 minutes to 15-30 minutes) before adding the substrate.
Precipitation of this compound in culture medium 1. Poor solubility in aqueous solutions: this compound has low aqueous solubility. The final DMSO concentration in the medium may be too low to keep it dissolved. 2. Use of old or hydrated DMSO: Moisture in DMSO can reduce the solubility of compounds.1. Ensure final DMSO concentration is sufficient: Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and helps maintain solubility. Prepare intermediate dilutions in medium if necessary. 2. Use fresh, anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare stock solutions.
Observed cytotoxicity 1. High concentration of this compound: Very high concentrations may lead to off-target effects or general toxicity. A study noted a small decrease in EAAT1 expression after incubation with 100 µM this compound. 2. High DMSO concentration: The final concentration of the DMSO vehicle may be toxic to the cells.1. Determine the optimal non-toxic concentration: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your cell line. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and include a vehicle control in your experiments.
Inconsistent or variable results 1. Inconsistent incubation times: As the inhibition is time-dependent, variations in incubation time will lead to variable results. 2. Cell passage number and confluency: Changes in cell characteristics over time or at different densities can affect transporter expression and function. 3. Long-lasting inhibition: this compound can induce a long-lasting inactive state of EAAT1, which may affect subsequent experiments on the same cells.1. Standardize incubation times: Ensure that the pre-incubation time with this compound is consistent across all experiments. 2. Maintain consistent cell culture practices: Use cells within a specific passage number range and seed them to achieve a consistent confluency for your experiments. 3. Be mindful of persistent effects: If re-using cells, ensure a sufficient washout period or consider using fresh cells for each experiment.

Experimental Protocols

Protocol 1: [3H]-D-Aspartate Uptake Assay in HEK293-EAAT1 Cells

This protocol is adapted from studies characterizing EAAT1 inhibitors.

Materials:

  • HEK293 cells stably expressing EAAT1

  • Poly-D-lysine coated 24- or 48-well plates

  • Krebs-Henseleit buffer (KHB): 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, 11 mM HEPES, 10 mM D-glucose, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • [3H]-D-Aspartate

  • Scintillation fluid and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Seeding: Seed HEK293-EAAT1 cells onto poly-D-lysine coated plates and grow to 80-90% confluency.

  • Preparation of Solutions: Prepare serial dilutions of this compound in KHB to achieve the desired final concentrations. Also prepare a solution of [3H]-D-Aspartate in KHB.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) KHB.

  • Pre-incubation with this compound: Add the this compound solutions (or vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate Uptake: Add the [3H]-D-Aspartate solution to each well to initiate the uptake. The final concentration of [3H]-D-Aspartate should be below the Km of the transporter for glutamate.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KHB.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate like L-glutamate or a broad-spectrum inhibitor like DL-TBOA). Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

EAAT1_Inhibition_by_UCPH101 cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT1 EAAT1 Transporter (Outward-facing) Glutamate_ext->EAAT1 Binds to substrate site UCPH101_ext This compound UCPH101_ext->EAAT1 Binds to allosteric site Glutamate_int Glutamate EAAT1->Glutamate_int Translocation (Blocked by this compound) experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) seed_cells Seed Cells Expressing EAAT1 wash_cells Wash Cells with Buffer seed_cells->wash_cells pre_incubate Pre-incubate with this compound (or vehicle) wash_cells->pre_incubate add_substrate Add Radiolabeled Substrate (e.g., [3H]-D-Aspartate) pre_incubate->add_substrate incubate Incubate for Uptake add_substrate->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure calculate Calculate % Inhibition measure->calculate plot Generate Dose-Response Curve and Determine IC50 calculate->plot

References

Validation & Comparative

A Comparative Guide to the Validation of Ucph-101's Inhibitory Effect on EAAT1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ucph-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), with other alternative inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows.

Unveiling the Potency and Selectivity of EAAT1 Inhibitors

The inhibitory efficacy of various compounds on EAAT1 is a critical factor in their potential as research tools and therapeutic agents. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify and compare the potency of these inhibitors. A lower value for these parameters indicates a higher potency.

This compound is a selective, non-competitive, and allosteric inhibitor of EAAT1.[1] It stands out for its high selectivity for EAAT1 over other EAAT subtypes.[2] In contrast, many other available inhibitors, such as DL-TBOA and its derivatives, are competitive inhibitors that target the glutamate (B1630785) binding site and often exhibit broader selectivity across the EAAT family.[3]

The following table summarizes the quantitative data for this compound and a selection of alternative EAAT1 inhibitors, providing a clear comparison of their potencies.

CompoundMechanism of ActionEAAT1 IC50EAAT2 IC50EAAT3 IC50EAAT4 KiEAAT5 KiCitations
This compound Non-competitive660 nM>300,000 nM>300,000 nM--
DL-TBOA Competitive70 µM6 µM6 µM4.4 µM3.2 µM
TFB-TBOA Competitive22 nM17 nM300 nM--
WAY-213613 Non-substrate5004 nM85 nM3787 nM--
Dihydrokainic acid Competitive>3 mM23 µM (Ki)>3 mM--

Experimental Validation of EAAT1 Inhibition

The inhibitory effects of compounds like this compound on EAAT1 are typically validated through two primary experimental approaches: radiolabeled substrate uptake assays and patch-clamp electrophysiology. These methods provide quantitative data on the inhibition of the transporter's function.

Radiolabeled Glutamate Uptake Assay

This assay directly measures the transporter's ability to uptake its substrate, typically radiolabeled L-glutamate or D-aspartate, into cells expressing the target transporter. A reduction in the uptake of the radiolabeled substrate in the presence of an inhibitor indicates its efficacy.

Experimental Protocol:

  • Cell Culture and Transfection: Cells (e.g., HEK293 or COS-7) are cultured and transiently or stably transfected with a vector expressing the human EAAT1 transporter.

  • Cell Plating: Transfected cells are plated into multi-well plates (e.g., 24- or 96-well plates) and allowed to adhere.

  • Incubation with Inhibitor: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor for a defined period.

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a known concentration of radiolabeled L-glutamate or D-aspartate.

  • Termination of Uptake: After a specific incubation time (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of substrate taken up by the cells. The IC50 value of the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Patch-Clamp Electrophysiology

EAATs are electrogenic transporters, meaning they generate an electrical current upon substrate transport. Patch-clamp electrophysiology measures these currents, and a reduction in the current in the presence of an inhibitor provides a real-time assessment of its blocking effect.

Experimental Protocol:

  • Cell Preparation: Cells expressing EAAT1 are prepared for electrophysiological recording. This can involve acutely dissociated neurons, cultured cells, or oocytes injected with EAAT1 cRNA.

  • Pipette Preparation: A glass micropipette with a small tip opening is filled with an intracellular solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration. This allows for the measurement of currents across the entire cell membrane.

  • Current Recording: The cell is voltage-clamped at a specific membrane potential. The substrate (e.g., glutamate) is applied to the cell, which activates the EAAT1 transporters and generates an inward current.

  • Inhibitor Application: The test inhibitor is then applied to the cell, and the change in the substrate-induced current is recorded. A decrease in the current indicates inhibition of the transporter.

  • Data Analysis: The extent of inhibition is quantified by comparing the current amplitude before and after the application of the inhibitor. Dose-response curves can be generated to determine the IC50 of the inhibitor.

Visualizing the Mechanisms of EAAT1 Function and Inhibition

To better understand the context of this compound's inhibitory action, the following diagrams illustrate the EAAT1 transport cycle and a typical experimental workflow for validating an EAAT1 inhibitor.

EAAT1_Transport_Cycle EAAT1 Glutamate Transport Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3Na_ext 3 Na+ EAAT1_out EAAT1 (Outward-facing) 3Na_ext->EAAT1_out Binding H_ext H+ H_ext->EAAT1_out Binding Glu_ext Glutamate Glu_ext->EAAT1_out Binding 3Na_int 3 Na+ H_int H+ Glu_int Glutamate K_int K+ EAAT1_in EAAT1 (Inward-facing) K_int->EAAT1_in Binding EAAT1_out->EAAT1_in Conformational Change (Translocation) EAAT1_in->3Na_int Release EAAT1_in->H_int Release EAAT1_in->Glu_int Release EAAT1_K_bound EAAT1-K+ (Inward-facing) EAAT1_in->EAAT1_K_bound EAAT1_K_bound->EAAT1_out Conformational Change (Reorientation) EAAT1_K_bound->K_ext Release

Caption: The EAAT1 transport cycle is an electrogenic process.

EAAT1_Inhibitor_Validation_Workflow Workflow for Validating EAAT1 Inhibitors start Start: Identify Potential EAAT1 Inhibitor assay_selection Select Validation Assays: - Radiolabeled Uptake Assay - Patch-Clamp Electrophysiology start->assay_selection radiolabel_prep Prepare Cells Expressing EAAT1 (e.g., Transfected HEK293) assay_selection->radiolabel_prep Primary Screen patch_clamp_prep Prepare Cells for Electrophysiology (e.g., Oocytes, Cultured Neurons) assay_selection->patch_clamp_prep Functional Characterization radiolabel_exp Perform Radiolabeled Glutamate Uptake Assay radiolabel_prep->radiolabel_exp patch_clamp_exp Perform Whole-Cell Patch-Clamp Recording patch_clamp_prep->patch_clamp_exp data_analysis Analyze Data: - Calculate IC50/Ki - Determine Mechanism of Inhibition radiolabel_exp->data_analysis patch_clamp_exp->data_analysis comparison Compare with Known EAAT1 Inhibitors data_analysis->comparison conclusion Conclusion: Validate Inhibitory Effect and Selectivity comparison->conclusion

Caption: A typical workflow for validating the inhibitory effect of a compound on EAAT1.

References

A Comparative Guide to UCPH-101 and UCPH-102 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the Excitatory Amino Acid Transporter 1 (EAAT1), the choice between the selective inhibitors UCPH-101 and UCPH-102 is critical. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform the selection of the appropriate tool for in vitro and in vivo studies. While both are potent and selective inhibitors of EAAT1, a key difference in their pharmacokinetic properties dictates their application in different research settings.

Mechanism of Action and Selectivity

Both this compound and its analogue UCPH-102 are highly selective, non-competitive allosteric inhibitors of EAAT1, also known as GLAST.[1][2] They bind to a hydrophobic pocket located between the trimerization and transport domains of the EAAT1 protein.[3][4] This binding event "glues" the transport domain to the scaffold domain, thereby locking the transporter in an outward-facing state and preventing the conformational changes necessary for glutamate (B1630785) translocation.[4][5] This allosteric mechanism of inhibition means their effect is not overcome by increasing substrate (glutamate) concentrations.[2][3]

Both compounds exhibit high selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).[1][2] This specificity makes them invaluable tools for dissecting the specific physiological and pathological roles of EAAT1.

Comparative Performance Data

The primary distinction between this compound and UCPH-102 lies in their ability to cross the blood-brain barrier (BBB). While this compound is an excellent tool for in vitro and ex vivo experiments, its poor BBB penetration renders it unsuitable for systemic in vivo studies targeting the central nervous system.[6] UCPH-102 was specifically developed as a BBB-permeable analogue, making it the compound of choice for in vivo investigations.[6][7]

ParameterThis compoundUCPH-102Reference
Target Excitatory Amino Acid Transporter 1 (EAAT1)Excitatory Amino Acid Transporter 1 (EAAT1)[1][7]
Mechanism of Action Non-competitive, allosteric inhibitorNon-competitive, allosteric inhibitor[2][3][4]
IC50 vs. EAAT1 0.66 µM0.42 µM - 0.43 µM[7][8][9]
Selectivity >400-fold over EAAT2 and EAAT3; inactive at EAAT4 and EAAT5Selective for EAAT1 over EAAT2-5[1][10]
Blood-Brain Barrier Permeability NoYes[6][7]
In Vivo Suitability (CNS) Not suitable for systemic administrationSuitable for systemic administration[6]

Pharmacokinetic Profile of UCPH-102 for In Vivo Studies

A study involving oral administration of UCPH-102 to rats demonstrated its bioavailability in both plasma and the brain.[6]

Administration RouteDoseTime PointPlasma ConcentrationBrain ConcentrationReference
Oral (p.o.)40 mg/kg1 hour10.5 µM6.67 µM[6]

Furthermore, in vitro profiling of UCPH-102 at a concentration of 10 µM against 51 central nervous system targets showed no off-target binding, confirming its high selectivity.[6] In a rodent locomotor model, oral administration of 20 mg/kg of UCPH-102 did not produce any acute behavioral effects.[6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and UCPH-102 are provided below.

[³H]-D-Aspartate Uptake Assay

This assay is a standard method to measure the inhibitory activity of compounds on EAATs.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human EAAT1 are cultured in appropriate media and seeded into 96-well plates coated with poly-D-lysine.

  • Compound Incubation: On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Varying concentrations of the test compound (this compound or UCPH-102) are added to the wells.

  • Uptake Initiation: Uptake is initiated by adding a solution containing a fixed concentration of [³H]-D-aspartate (a radiolabeled substrate for EAATs).

  • Uptake Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold Krebs buffer.

  • Quantification: The cells are lysed, and the amount of intracellular [³H]-D-aspartate is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory concentration 50 (IC50) values are calculated by fitting the concentration-response data to a logistical function.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT activity and the effect of inhibitors.

  • Cell Preparation: HEK293 cells expressing EAAT1 are grown on glass coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of a microscope and continuously perfused with an extracellular solution.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an intracellular solution. The membrane potential is held at a specific voltage (e.g., -70 mV).

  • Substrate and Inhibitor Application: Glutamate or another EAAT substrate is applied to the cell to evoke a current. The test compound (this compound or UCPH-102) is then co-applied with the substrate or pre-applied to measure its inhibitory effect on the substrate-evoked current.

  • Data Acquisition and Analysis: The currents are recorded and analyzed to determine the inhibitory potency (KD or IC50) and the mechanism of inhibition (competitive vs. non-competitive).

Visualizing the Mechanism and Experimental Choice

The following diagrams illustrate the signaling pathway and a logical workflow for selecting between this compound and UCPH-102.

EAAT1_Inhibition cluster_membrane Cell Membrane EAAT1 EAAT1 Trimer Extracellular Intracellular Glutamate_int Glutamate EAAT1->Glutamate_int Translocation ConformationChange Conformational Change Blocked EAAT1:f0->ConformationChange Inhibits Glutamate_ext Glutamate Glutamate_ext->EAAT1:f0 Binds UCPH This compound / UCPH-102 BindingSite Allosteric Binding Site UCPH->BindingSite Binds to

Caption: Allosteric inhibition of EAAT1 by this compound/102.

Study_Decision_Tree start Start: EAAT1 Inhibition Study study_type What is the experimental system? start->study_type in_vitro In Vitro / Ex Vivo (e.g., cell culture, brain slices) study_type->in_vitro In Vitro in_vivo In Vivo (systemic administration in animals) study_type->in_vivo In Vivo choose_101 Select this compound in_vitro->choose_101 choose_102 Select UCPH-102 in_vivo->choose_102 end Proceed with Experiment choose_101->end choose_102->end

Caption: Decision workflow for selecting this compound vs. UCPH-102.

Conclusion

This compound and UCPH-102 are indispensable pharmacological tools for investigating the function of EAAT1. Their high selectivity and well-characterized non-competitive mechanism of action allow for precise interrogation of this glutamate transporter. The choice between them is straightforward: this compound is the established standard for in vitro applications, while UCPH-102 is the necessary and effective analogue for in vivo studies requiring systemic administration and central nervous system target engagement. This guide provides the essential data and context to empower researchers to make an informed decision for their experimental designs.

References

A Comparative Guide to EAAT Inhibitors: UCPH-101 vs. TBOA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Excitatory Amino Acid Transporters (EAATs) play a crucial role in maintaining glutamate (B1630785) homeostasis in the central nervous system. Their dysfunction is implicated in various neurological disorders, making them a key target for therapeutic intervention. This guide provides a detailed comparison of two widely used EAAT inhibitors, UCPH-101 and TBOA, highlighting their distinct mechanisms of action, selectivity, and potency. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: this compound vs. TBOA

FeatureThis compoundDL-TBOA
Mechanism of Action Allosteric, Non-competitive[1][2][3]Competitive, Substrate-analog[4]
Binding Site Trimerization domain, distant from the substrate binding site[2]Substrate binding site
Selectivity Highly selective for EAAT1Broad-spectrum, inhibits multiple EAAT subtypes
Effect on Substrate Affinity (Km) Does not significantly change the Km for glutamateIncreases the apparent Km for glutamate
Effect on Maximum Transport Rate (Vmax) Decreases the Vmax of glutamate transportDoes not change the Vmax at saturating substrate concentrations
Reversibility Induces a long-lasting inactive state of EAAT1Reversible

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and DL-TBOA for various EAAT subtypes. These values are indicative of the inhibitors' potency, with lower values signifying higher potency.

InhibitorEAAT1 (IC50)EAAT2 (IC50)EAAT3 (IC50)EAAT4 (IC50)EAAT5 (IC50)
This compound 0.66 µM>300 µM>300 µMNo significant inhibition up to 10 µMNo significant inhibition up to 10 µM
DL-TBOA 70 µM6 µM6 µMKi = 4.4 µMKi = 3.2 µM

Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The data presented here are compiled from various sources for comparative purposes.

Mechanisms of Inhibition

The fundamental difference between this compound and TBOA lies in their mechanism of action at the molecular level.

This compound: Allosteric Inhibition

This compound is a non-competitive inhibitor that binds to an allosteric site on the EAAT1 transporter, distinct from the glutamate binding pocket. This binding event occurs at the interface between the trimerization and transport domains. By binding to this site, this compound "glues" the transport domain to the scaffolding domain, which prevents the conformational changes necessary for substrate translocation across the cell membrane. This allosteric mechanism means that this compound's inhibitory effect is not overcome by increasing the concentration of glutamate.

cluster_0 This compound (Allosteric Inhibition) EAAT1 EAAT1 Transporter Allosteric Site Substrate Binding Site Inhibited_Complex Inhibited EAAT1 Complex This compound Bound Glutamate Cannot Translocate EAAT1->Inhibited_Complex Inhibition Glutamate Glutamate Glutamate->EAAT1:f1 Binding Possible UCPH101 UCPH101 UCPH101->EAAT1:f0

Mechanism of this compound Allosteric Inhibition.

TBOA: Competitive Inhibition

TBOA, being a substrate analog, acts as a competitive inhibitor. It directly competes with glutamate for binding to the active site of the EAATs. When TBOA is bound to the substrate binding site, it physically obstructs glutamate from binding, thereby preventing its transport. The inhibitory effect of TBOA can be overcome by increasing the concentration of glutamate, as this increases the probability of glutamate outcompeting TBOA for the binding site.

cluster_1 TBOA (Competitive Inhibition) EAAT EAAT Transporter Substrate Binding Site Inhibited_EAAT Inhibited EAAT TBOA Bound EAAT->Inhibited_EAAT Inhibition Glutamate_c Glutamate Glutamate_c->EAAT:f0 Competes with TBOA TBOA TBOA->EAAT:f0

Mechanism of TBOA Competitive Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and TBOA.

1. [³H]-D-Aspartate Uptake Assay

This assay is a common method to measure the activity of EAATs by quantifying the uptake of radiolabeled D-aspartate, a transportable substrate.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human EAAT subtype are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and plated in 24-well plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • Procedure:

    • Cells are washed with the assay buffer.

    • Cells are pre-incubated with either the vehicle control or varying concentrations of the inhibitor (this compound or TBOA) for a specified time (e.g., 10-30 minutes) at 37°C.

    • The uptake is initiated by adding a solution containing a fixed concentration of [³H]-D-aspartate (e.g., 10 nM) and unlabeled D-aspartate.

    • After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

    • The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).

    • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis: The amount of [³H]-D-aspartate uptake is normalized to the protein concentration in each well. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. FLIPR Membrane Potential (FMP) Assay

This is a fluorescence-based assay that measures changes in membrane potential, which is an indirect measure of EAAT activity. EAATs are electrogenic, meaning they generate an electrical current upon substrate transport.

  • Cell Culture: Cells expressing the target EAAT are plated in 96- or 384-well black-walled, clear-bottom microplates.

  • Reagents: FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices), which contains a fluorescent dye sensitive to changes in membrane potential.

  • Procedure:

    • Cells are loaded with the membrane potential-sensitive dye according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.

    • The plate is then placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Baseline fluorescence is measured.

    • The inhibitor (this compound or TBOA) is added to the wells at various concentrations.

    • After a brief incubation, the substrate (e.g., glutamate) is added to stimulate transporter activity, and the change in fluorescence is recorded in real-time.

  • Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. The inhibitory effect is calculated as the percentage reduction in the substrate-induced fluorescence change in the presence of the inhibitor compared to the control. IC50 values are then calculated.

cluster_workflow Experimental Workflow: [³H]-D-Aspartate Uptake Assay start Plate cells expressing EAATs wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with inhibitor (this compound or TBOA) or vehicle wash1->preincubate add_substrate Add [³H]-D-Aspartate preincubate->add_substrate incubate Incubate for a defined period add_substrate->incubate stop_reaction Stop uptake by washing with ice-cold buffer incubate->stop_reaction lyse Lyse cells stop_reaction->lyse measure Measure radioactivity (Scintillation Counting) lyse->measure analyze Analyze data and determine IC50 measure->analyze

Workflow for a [³H]-D-Aspartate Uptake Assay.

Conclusion

This compound and TBOA are valuable pharmacological tools for studying EAAT function, each with distinct properties that make them suitable for different experimental questions. This compound's high selectivity for EAAT1 and its allosteric mechanism of action make it an excellent choice for investigating the specific roles of this transporter subtype. In contrast, TBOA's broad-spectrum competitive inhibition is useful for studies aiming to block overall glutamate uptake or to understand the general consequences of impaired EAAT function. Researchers should carefully consider the specific goals of their experiments, including the desired selectivity and mechanism of inhibition, when choosing between these two inhibitors. The detailed experimental protocols provided in this guide offer a starting point for the in-vitro characterization of these and other EAAT modulators.

References

Structure-Activity Relationship of UCPH-101 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the selective Excitatory Amino Acid Transporter 1 (EAAT1) inhibitor, UCPH-101, and its analogs. The information presented is collated from multiple studies and aims to provide an objective overview supported by experimental data to aid in the design of new, potent, and selective EAAT1 inhibitors.

Introduction to this compound and EAAT1

This compound, with the chemical name 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was the first selective, non-substrate inhibitor of EAAT1.[1] EAAT1, also known as GLAST in rodents, is a glutamate (B1630785) transporter primarily expressed in astrocytes and plays a crucial role in maintaining low extracellular glutamate concentrations in the central nervous system. Dysregulation of EAAT1 function has been implicated in various neurological disorders, making it an attractive target for drug discovery. This compound inhibits EAAT1 in a noncompetitive and allosteric manner, binding to a hydrophobic pocket in the trimerization domain of the transporter.[2][3][4][5] This guide will delve into the key structural modifications of the this compound scaffold and their impact on inhibitory activity.

Core Structure of this compound

The core structure of this compound is a 4H-chromene scaffold with key substituents at the C4 and C7 positions, which have been the primary focus of SAR studies.

Structure-Activity Relationship Analysis

The potency and selectivity of this compound analogs are highly dependent on the nature of the substituents at the R1 (C7) and R2 (C4) positions of the chromene core.[6][7]

Substitutions at the C7 Position (R1)

The substituent at the C7 position plays a critical role in the potency of these compounds. Studies have shown that a lipophilic, aromatic group is generally favored.[8]

  • Naphthyl Group: The 1-naphthyl group in this compound is crucial for its high potency.

  • Biphenyl Groups: Replacing the naphthyl group with an o-biphenyl moiety (analog 1d) retained potent EAAT1 inhibition. However, analogs with m- and p-biphenyl groups at the 7-position showed a dramatic decrease in activity, highlighting the importance of the substituent's spatial orientation.[8]

  • Substituted Biphenyls: Attempts to improve bioavailability by introducing chloro, fluoro, methoxy, trifluoromethyl, and carboxy groups to the o-biphenyl moiety resulted in a substantial decrease in EAAT1 inhibitory activity.[8] This suggests that the binding pocket for the 7-substituent is highly lipophilic.[8]

  • N-substituted Analogs: N-substituted analogs at the 7-position generally showed reduced or no activity. For instance, some N-substituted analogs were found to be inactive at concentrations up to 100 μM.

Substitutions at the C4 Position (R2)

The nature of the substituent at the C4 position also significantly influences the activity of the analogs.

  • Aromatic Ring: An aromatic ring at the C4 position is a common feature among active analogs.

  • Stereochemistry at C4: The stereochemistry at the C4 position is critical for inhibitory activity. Studies on resolved stereoisomers have demonstrated that the R configuration at C4 is mandatory for EAAT1 inhibition.[6][7] Analogs with the S configuration at C4 are inactive.

Stereochemistry at the C7 Position

In contrast to the C4 position, the stereochemistry at the C7 position appears to be more permissive. Both diastereomers at the C7 position have been found to be active as EAAT1 inhibitors.[6][7] However, it has been noted that epimerization can occur at the C7 position through a ring-opening and closing mechanism.[6][7]

Modifications to the Chromene Scaffold

Any significant chemical alteration to the parental 4H-chromene scaffold has been shown to result in a complete loss of inhibitory activity at EAAT1.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50) of this compound and some of its key analogs against EAAT1.

CompoundR1 (C7-substituent)R2 (C4-substituent)EAAT1 IC50 (μM)Selectivity over EAAT2 & EAAT3Reference(s)
This compound 1-Naphthyl4-Methoxyphenyl0.66>450-fold[3][9][10][11][12][13]
UCPH-102 2-Naphthyl4-Methoxyphenyl0.17 (KD)High[2][3]
Analog 1d o-Biphenyl4-MethoxyphenylPotent-[8]
Analog 1e m-Biphenyl4-MethoxyphenylDramatically compromised-[8]
Analog 1f p-Biphenyl4-MethoxyphenylDramatically compromised-[8]
Analog 9 N-substituted-20-
Analog 8, 10 N-substituted->100-
Analog 11a (RS) --5.5-
Analog 12b (RR) --3.8-
Analog 11b (SS) -->300-
Analog 12a (SR) -->300-

Experimental Protocols

The pharmacological evaluation of this compound and its analogs primarily relies on two key experimental techniques: [3H]-D-aspartate uptake assays and patch-clamp electrophysiology.

[3H]-D-Aspartate Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-aspartate, a substrate of EAATs, into cells expressing the target transporter.

Detailed Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human EAAT1 are cultured in appropriate media and plated in 96-well plates.

  • Incubation with Inhibitor: The cells are washed with a Krebs buffer. Various concentrations of the test compounds (e.g., this compound analogs) are then added to the wells and incubated for a specific period (e.g., 1.5 to 12 minutes) at 37°C.[2]

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]-D-aspartate.

  • Termination of Uptake: After a defined incubation time, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibitory potency of the compounds is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve to calculate the IC50 value. Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate like glutamate.[2]

Patch-Clamp Electrophysiology

This technique measures the ion currents associated with EAAT activity. EAATs are not only transporters but also function as chloride channels. Inhibitors of EAATs will block these currents.

Detailed Methodology:

  • Cell Preparation: tsA201 cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the desired EAAT subtype (e.g., human EAAT1).

  • Whole-Cell Recording: The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution and sealed onto the membrane of a single cell expressing the transporter.

  • Application of Substrate and Inhibitor: The substrate (e.g., glutamate) is applied to the cell to evoke transporter currents. The test compound is then co-applied or pre-applied to assess its inhibitory effect on these currents.

  • Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed. The inhibitory potency of the compound is determined by measuring the reduction in the substrate-evoked current at various concentrations of the inhibitor. The data is then used to construct a concentration-response curve and calculate the KD or IC50 value.[2][3]

Visualizations

Logical Relationship of this compound SAR

SAR_Relationship cluster_C7 Modifications at C7 cluster_C4 Modifications at C4 cluster_Scaffold Scaffold Modifications UCPH101 This compound Scaffold C7 C7 Position (R1) UCPH101->C7 C4 C4 Position (R2) UCPH101->C4 Scaffold Chromene Scaffold UCPH101->Scaffold Lipophilic Lipophilic Aromatic Group (e.g., 1-Naphthyl, o-Biphenyl) C7->Lipophilic Favored for High Potency Bulky_Polar Polar/Bulky Groups (e.g., m/p-Biphenyl, substituted Biphenyls) C7->Bulky_Polar Decreased/Lost Activity R_Config R-Configuration C4->R_Config Mandatory for Activity S_Config S-Configuration C4->S_Config Inactive Altered Altered Scaffold Scaffold->Altered Loss of Activity

Caption: Key structure-activity relationships of this compound analogs.

Experimental Workflow for [3H]-D-Aspartate Uptake Assay

Experimental_Workflow start Start plate_cells Plate EAAT1-expressing HEK293 cells start->plate_cells wash_cells Wash cells with Krebs buffer plate_cells->wash_cells add_inhibitor Add this compound analog (various concentrations) wash_cells->add_inhibitor incubate_inhibitor Incubate at 37°C add_inhibitor->incubate_inhibitor add_radioligand Add [3H]-D-Aspartate incubate_inhibitor->add_radioligand incubate_uptake Incubate for uptake add_radioligand->incubate_uptake stop_uptake Stop uptake by washing with ice-cold buffer incubate_uptake->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_radioactivity Measure radioactivity (Scintillation Counting) lyse_cells->measure_radioactivity analyze_data Analyze data and calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the [3H]-D-Aspartate uptake assay.

Conclusion

The structure-activity relationship of this compound and its analogs is well-defined, with several key structural features governing their inhibitory potency and selectivity for EAAT1. The necessity of the R-configuration at the C4 position, the preference for a lipophilic aromatic group at the C7 position, and the intolerance of the chromene scaffold to significant modifications provide a clear framework for the design of future EAAT1 inhibitors. While this compound itself suffers from poor bioavailability, the SAR data presented here offers valuable insights for developing new analogs with improved pharmacokinetic properties for potential therapeutic applications. Further research focusing on subtle modifications that enhance solubility and membrane permeability without compromising the essential pharmacophore elements is warranted.

References

A Comparative Analysis of UCPH-101 with Other EAAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, Excitatory Amino Acid Transporters (EAATs) play a crucial role in maintaining glutamate (B1630785) homeostasis and preventing excitotoxicity. The development of selective inhibitors for different EAAT subtypes is paramount for dissecting their physiological roles and for therapeutic intervention in various neurological disorders. This guide provides a detailed comparative analysis of UCPH-101, a selective inhibitor of EAAT1, with other prominent EAAT inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is distinguished as the first selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter subtype 1 (EAAT1), also known as GLAST.[1][2] Its discovery marked a significant advancement in the pharmacological toolkit available to researchers studying the specific functions of EAAT1.[3] Unlike classical glutamate analogs, this compound exhibits a unique allosteric mechanism of inhibition, binding to a site distinct from the glutamate binding pocket.[4] This allosteric modulation provides a high degree of selectivity for EAAT1 over other EAAT subtypes.

Comparative Efficacy and Selectivity

The inhibitory potency and selectivity of this compound have been characterized and compared to other well-known EAAT inhibitors such as TFB-TBOA, WAY-213613, and DL-TBOA. The following tables summarize the quantitative data from various studies.

Inhibitor Target(s) IC50 / Ki (nM) Selectivity Profile Mechanism of Action
This compound EAAT1 IC50: 660 nMHighly selective for EAAT1. >400-fold selectivity over EAAT2 and EAAT3. No significant inhibition of EAAT2, EAAT3, EAAT4, and EAAT5 at concentrations up to 10-100 µM.Non-competitive, allosteric inhibitor.
TFB-TBOA EAAT1, EAAT2IC50: 22 nM (EAAT1), 17 nM (EAAT2), 300 nM (EAAT3)Potent inhibitor of EAAT1 and EAAT2 with some selectivity over EAAT3.Competitive, non-transportable inhibitor.
WAY-213613 EAAT2IC50: 85 nMSelective for EAAT2 with >44-fold selectivity over EAAT1 and EAAT3.Non-substrate inhibitor.
DL-TBOA Pan-EAATIC50: 70 µM (EAAT1), 6 µM (EAAT2), 6 µM (EAAT3)Broad-spectrum EAAT inhibitor.Competitive, non-transportable inhibitor.

Table 1: Comparative analysis of this compound and other EAAT inhibitors. This table summarizes the primary targets, inhibitory potency (IC50/Ki), selectivity profile, and mechanism of action for this compound and other commonly used EAAT inhibitors.

Mechanism of Action: Allosteric vs. Competitive Inhibition

A key differentiator for this compound is its allosteric mechanism of action, which contrasts with the competitive inhibition of substrate-analog inhibitors like TBOA and its derivatives.

  • This compound (Allosteric Inhibition): this compound binds to a hydrophobic pocket at the interface of the trimerization and transport domains of the EAAT1 protein. This binding event "glues" the transport domain to the scaffold domain, thereby locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for glutamate translocation. Importantly, this allosteric binding does not prevent the initial binding of glutamate to its site.

  • TBOA Derivatives (Competitive Inhibition): TBOA and its analogs, such as TFB-TBOA, are competitive inhibitors that directly occupy the glutamate binding site. By mimicking the structure of glutamate, they prevent the substrate from binding and being transported, effectively blocking the transporter's function. This mechanism is generally less selective across EAAT subtypes due to the conserved nature of the glutamate binding pocket.

Below is a diagram illustrating the distinct inhibitory mechanisms of this compound and competitive inhibitors.

cluster_0 Normal Glutamate Transport cluster_1 Competitive Inhibition (e.g., TFB-TBOA) cluster_2 Allosteric Inhibition (this compound) EAAT_unbound EAAT (Outward-facing) Glutamate Binding Site EAAT_bound EAAT-Glutamate Complex Translocation EAAT_unbound->EAAT_bound Glutamate Binding EAAT_inward EAAT (Inward-facing) Glutamate Release EAAT_bound->EAAT_inward Conformational Change EAAT_comp EAAT (Outward-facing) Glutamate Binding Site EAAT_inhibited_comp Inhibitor-Bound EAAT Glutamate Binding Blocked Inhibitor_comp Competitive Inhibitor Inhibitor_comp->EAAT_comp:f1 Binds to Glutamate Site EAAT_allo EAAT (Outward-facing) Glutamate Binding Site Allosteric Site EAAT_inhibited_allo This compound-Bound EAAT Translocation Blocked Inhibitor_allo This compound Inhibitor_allo->EAAT_allo:f2 Binds to Allosteric Site

Figure 1. Mechanisms of EAAT Inhibition. This diagram illustrates the difference between normal glutamate transport, competitive inhibition, and allosteric inhibition by this compound.

Experimental Protocols

The characterization of EAAT inhibitors typically involves a combination of radiolabeled substrate uptake assays and electrophysiological recordings.

[³H]-D-Aspartate Uptake Assay

This is a common method to measure the activity of glutamate transporters. D-aspartate is a substrate for EAATs that is not metabolized, making it a reliable tracer.

Objective: To determine the concentration-dependent inhibition of EAAT activity by a test compound.

Methodology:

  • Cell Culture: HEK293 or other suitable cells are transiently or stably transfected to express the specific human EAAT subtype of interest (e.g., hEAAT1, hEAAT2, hEAAT3).

  • Plating: Cells are plated in 96-well plates coated with poly-D-lysine.

  • Washing: Prior to the assay, the cell medium is aspirated, and cells are washed with a Krebs buffer (e.g., 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Incubation with Inhibitor: Cells are pre-incubated for a defined period (e.g., 1.5 to 12 minutes) with various concentrations of the test inhibitor (e.g., this compound) in Krebs buffer.

  • Substrate Addition: A solution containing a fixed concentration of [³H]-D-aspartate is added to each well to initiate the uptake.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold Krebs buffer.

  • Lysis and Scintillation Counting: Cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter to quantify the amount of [³H]-D-aspartate taken up by the cells.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents associated with EAAT activity, providing insights into the transporter's function and its modulation by inhibitors.

Objective: To characterize the effect of inhibitors on EAAT-mediated currents.

Methodology:

  • Cell Preparation: tsA201 cells expressing the EAAT subtype of interest are used for recordings.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains physiological ion concentrations, and the intracellular solution in the patch pipette is also controlled.

  • Current Elicitation: EAAT-mediated currents are activated by the application of glutamate or a suitable agonist.

  • Inhibitor Application: The test inhibitor is applied to the cell via the perfusion system at various concentrations.

  • Current Measurement: The effect of the inhibitor on the amplitude and kinetics of the EAAT-mediated current is recorded.

  • Data Analysis: Concentration-response curves are generated to determine the KD or IC50 of the inhibitor.

cluster_uptake Uptake Assay Workflow cluster_electro Electrophysiology Workflow start Start cell_prep Cell Preparation (Transfected cells expressing EAAT subtype) start->cell_prep assay_choice Assay Type? cell_prep->assay_choice uptake_assay [3H]-D-Aspartate Uptake Assay assay_choice->uptake_assay Biochemical electro_assay Patch-Clamp Electrophysiology assay_choice->electro_assay Functional u1 Plate Cells uptake_assay->u1 e1 Establish Whole-Cell Recording electro_assay->e1 u2 Pre-incubate with Inhibitor u1->u2 u3 Add [3H]-D-Aspartate u2->u3 u4 Terminate Uptake u3->u4 u5 Lyse Cells & Scintillation Count u4->u5 u6 Calculate IC50 u5->u6 end End u6->end e2 Activate EAAT Current (Glutamate) e1->e2 e3 Apply Inhibitor e2->e3 e4 Record Current Inhibition e3->e4 e5 Determine KD/IC50 e4->e5 e5->end

Figure 2. Experimental workflow for EAAT inhibitor characterization. This diagram outlines the key steps in both biochemical and functional assays used to evaluate the potency and mechanism of EAAT inhibitors.

Conclusion

This compound represents a significant tool for the selective investigation of EAAT1 function. Its unique allosteric mechanism and high selectivity distinguish it from many other EAAT inhibitors. While broad-spectrum inhibitors like DL-TBOA and potent dual inhibitors like TFB-TBOA are valuable for studying the overall role of EAATs, and selective inhibitors like WAY-213613 are crucial for dissecting the role of EAAT2, this compound offers an unparalleled ability to probe the specific contributions of EAAT1 in health and disease. The choice of inhibitor will ultimately depend on the specific research question and the experimental context. This guide provides the foundational information to make an informed decision when selecting an EAAT inhibitor for research purposes.

References

Unveiling the Specificity of Ucph-101: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides a comprehensive assessment of the specificity of Ucph-101, a potent inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), against other EAAT subtypes. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate an objective evaluation of this compound's performance and its application in neuroscience research.

High Selectivity of this compound for EAAT1

This compound exhibits a remarkable degree of selectivity for the human EAAT1 transporter over other EAAT subtypes. This specificity is crucial for isolating the physiological and pathological roles of EAAT1 in processes such as glutamate (B1630785) homeostasis and excitotoxicity. The inhibitory potency of this compound has been quantified using various experimental assays, with the half-maximal inhibitory concentration (IC50) values consistently demonstrating a significant preference for EAAT1.

The compound acts as a non-competitive, allosteric inhibitor, binding to a site distinct from the glutamate binding pocket located in the trimerization domain of the transporter. This mode of action prevents the conformational changes necessary for substrate translocation without competing with the natural substrate.

Comparative Inhibitory Activity of this compound on EAAT Subtypes
Transporter SubtypeIC50 (nM)Fold Selectivity (vs. EAAT1)
EAAT1 660[1][2][3]1
EAAT2 > 300,000[1][2]> 454
EAAT3 > 300,000> 454
EAAT4 No significant inhibition up to 10 µM-
EAAT5 No significant inhibition up to 10 µM-

Experimental Methodologies

The high specificity of this compound for EAAT1 has been validated through rigorous experimental procedures. The two primary methods employed are radiolabeled substrate uptake assays and whole-cell patch-clamp electrophysiology. These techniques provide quantitative data on the inhibition of transporter function.

[³H]-D-Aspartate Uptake Assay

This assay measures the uptake of a radiolabeled substrate analog, [³H]-D-aspartate, into cells expressing a specific EAAT subtype. The reduction in uptake in the presence of an inhibitor is used to determine its potency.

Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are transiently transfected with plasmids encoding the respective human EAAT subtype (EAAT1, EAAT2, or EAAT3) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

Uptake Assay Protocol:

  • Transfected cells are seeded into 24-well plates.

  • On the day of the experiment, the culture medium is removed, and the cells are washed with a Krebs-Ringer buffer (in mM: 124 NaCl, 3.3 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 HEPES, and 10 D-glucose, pH 7.4).

  • Cells are pre-incubated with varying concentrations of this compound or vehicle control in Krebs-Ringer buffer for a specified time (e.g., 20 minutes) at 37°C.

  • Uptake is initiated by adding a solution containing a fixed concentration of [³H]-D-aspartate (e.g., 50 nM) and the corresponding concentration of this compound.

  • After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.

  • Cells are lysed with a scintillation cocktail, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents associated with substrate transport through EAATs. Inhibition of these currents by a compound is a direct measure of its effect on transporter activity.

Cell Preparation:

  • HEK293 cells stably or transiently expressing the EAAT subtype of interest are used.

  • Cells are plated on glass coverslips for recording.

Electrophysiological Recording Protocol:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • The extracellular solution (bath solution) typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The intracellular solution (pipette solution) typically contains (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.

  • Cells are voltage-clamped at a holding potential of, for example, -60 mV.

  • Substrate-induced currents are elicited by the rapid application of L-glutamate (e.g., 1 mM) using a perfusion system.

  • To test the effect of this compound, the compound is pre-applied for a set duration before co-application with L-glutamate.

  • The reduction in the glutamate-induced current amplitude in the presence of this compound is measured to determine the degree of inhibition.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay_protocol [3H]-D-Aspartate Uptake Assay cell_culture HEK293 Cell Culture transfection Transfection with EAAT Plasmid cell_culture->transfection seeding Seeding on 24-well Plate transfection->seeding wash1 Wash with Krebs-Ringer Buffer seeding->wash1 pre_incubation Pre-incubation with this compound wash1->pre_incubation initiate_uptake Add [3H]-D-Aspartate pre_incubation->initiate_uptake terminate_uptake Wash with Cold Buffer initiate_uptake->terminate_uptake lysis Cell Lysis terminate_uptake->lysis scintillation Scintillation Counting lysis->scintillation

Experimental Workflow for [³H]-D-Aspartate Uptake Assay.

EAAT1_Regulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate EAAT1 EAAT1 Glutamate->EAAT1 transport Ucph101 This compound Ucph101->EAAT1 allosteric inhibition Ub Ubiquitination EAAT1->Ub CaMKII CaMKII CaMKII->EAAT1 phosphorylation (+) SGK1 SGK1 Nedd4_2 Nedd4-2 SGK1->Nedd4_2 inhibition Nedd4_2->EAAT1 promotes Degradation Degradation Ub->Degradation PI3K PI3K PKC PKC PI3K->PKC NF_kB NF-κB PKC->NF_kB GeneExpression slc1a3 Gene Expression NF_kB->GeneExpression regulates (+/-) GeneExpression->EAAT1 synthesis

Regulatory Signaling Pathways of EAAT1.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is a highly selective inhibitor of the EAAT1 transporter. Its negligible activity against other EAAT subtypes makes it an invaluable pharmacological tool for dissecting the specific contributions of EAAT1 to neuronal function and disease. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in various research settings. The visualization of the experimental workflow and the regulatory signaling pathways of EAAT1 further aids in the conceptual understanding of this compound's mechanism of action and its biological context. For researchers investigating glutamate transport and its implications in neurological and psychiatric disorders, this compound stands out as a precise and reliable molecular probe.

References

A Comparative Analysis of UCPH-101 and Dihydrokainic Acid in Modulating Glutamate Transport

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research, the precise modulation of excitatory amino acid transporters (EAATs) is paramount for dissecting the complexities of glutamatergic neurotransmission and developing therapeutic strategies for related neurological disorders. This guide provides a detailed comparison of two prominent inhibitors, UCPH-101 and dihydrokainic acid (DHK), focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data.

At a Glance: this compound vs. Dihydrokainic Acid (DHK)

FeatureThis compoundDihydrokainic Acid (DHK)
Primary Target Excitatory Amino Acid Transporter 1 (EAAT1)Excitatory Amino Acid Transporter 2 (EAAT2/GLT-1)
Mechanism of Action Non-competitive, allosteric inhibitorCompetitive inhibitor
Selectivity Highly selective for EAAT1 over other EAAT subtypesSelective for EAAT2 over EAAT1 and EAAT3
Potency High (nanomolar to low micromolar range)Moderate (micromolar range)

Quantitative Efficacy and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of this compound and DHK against various EAAT subtypes.

Table 1: Inhibitory Potency of this compound

Transporter SubtypeIC50 / KDAssay MethodReference
Human EAAT1660 nM (IC50)Patch-clamp electrophysiology[1]
Human EAAT10.34 ± 0.03 µM (KD)Patch-clamp electrophysiology[2][3]
Human EAAT16.3 µM (IC50)Impedance-based cell morphology assay
Human EAAT2>300,000 nM (IC50)Not specified
Human EAAT3>300,000 nM (IC50)Not specified
Rat EAAT4No significant inhibition (up to 10 µM)Patch-clamp electrophysiology
Mouse EAAT5No significant inhibition (up to 10 µM)Patch-clamp electrophysiology

Table 2: Inhibitory Potency of Dihydrokainic Acid (DHK)

Transporter SubtypeKi / IC50Assay MethodReference
Human EAAT2 (GLT-1)23 µM (Ki)L-glutamate/L-aspartate uptake
Human EAAT2 (GLT-1)89 µM (IC50)[3H]-d-Asp uptake in HEK293 cells
Human EAAT2 (GLT-1)31 µM (Km)FLIPR Membrane Potential (FMP) assay
Human EAAT1>3 mM (Ki)L-glutamate/L-aspartate uptake
Human EAAT3>3 mM (Ki)L-glutamate/L-aspartate uptake

Mechanisms of Action

This compound and DHK employ distinct mechanisms to inhibit glutamate (B1630785) transport, which are visualized in the diagrams below.

This compound acts as a non-competitive, allosteric inhibitor of EAAT1. It binds to a site on the trimerization domain of the transporter, remote from the glutamate binding site. This binding event "glues" the transport domain to the scaffold domain, locking the transporter in an outward-facing conformation and thereby preventing the translocation of bound glutamate across the cell membrane.

cluster_0 EAAT1 Transporter Cycle cluster_1 This compound Inhibition OF Outward-Facing (Substrate-Bound) OCC Occluded OF->OCC Translocation IF Inward-Facing OCC->IF OF_empty Outward-Facing (Empty) IF->OF_empty Glutamate Release OF_empty->OF Glutamate Binding UCPH This compound BindingSite Allosteric Site (Trimerization Domain) UCPH->BindingSite Binds to BindingSite->OF Locks Transporter in Outward-Facing State

Mechanism of this compound Allosteric Inhibition of EAAT1.

In contrast, dihydrokainic acid is a competitive inhibitor of EAAT2. It directly competes with glutamate for binding to the substrate-binding site on the transporter. By occupying this site, DHK prevents glutamate from binding and being transported into the cell, leading to an increase in the extracellular concentration of glutamate.

cluster_0 EAAT2 Transporter Cycle cluster_1 DHK Competitive Inhibition Glutamate Glutamate BindingSite Substrate Binding Site Glutamate->BindingSite Binds Transport Translocation & Release BindingSite->Transport Initiates DHK DHK DHK->BindingSite Competes for Binding Site

Mechanism of DHK Competitive Inhibition of EAAT2.

Experimental Protocols

The efficacy and selectivity of this compound and DHK are typically assessed using radiolabeled substrate uptake assays and electrophysiological recordings.

[3H]-D-Aspartate Uptake Assay

This assay measures the inhibition of glutamate transporter activity by quantifying the uptake of a radiolabeled substrate, [3H]-D-aspartate (a non-metabolizable analog of glutamate).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the desired human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).

  • Plating: Cells are seeded into poly-D-lysine-coated 96-well plates.

  • Incubation: After 16-24 hours, the culture medium is removed, and cells are washed with a Krebs buffer.

  • Inhibitor Application: Cells are pre-incubated with varying concentrations of the test compound (this compound or DHK) for a specified period (e.g., 1.5 to 12 minutes for this compound to assess time-dependent inhibition).

  • Substrate Addition: A solution containing [3H]-D-aspartate is added to initiate the uptake reaction.

  • Termination: Uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

start Start culture Culture HEK293 cells expressing EAAT subtype start->culture plate Plate cells in 96-well plates culture->plate incubate Pre-incubate with inhibitor (this compound or DHK) plate->incubate add_substrate Add [3H]-D-Aspartate incubate->add_substrate terminate Terminate uptake (wash with cold buffer) add_substrate->terminate quantify Quantify radioactivity (scintillation counting) terminate->quantify analyze Calculate IC50 values quantify->analyze end End analyze->end

Workflow for a [3H]-D-Aspartate Uptake Assay.
Patch-Clamp Electrophysiology

This technique directly measures the ion currents associated with glutamate transporter activity, providing insights into the mechanism of inhibition.

Methodology:

  • Cell Preparation: tsA201 cells expressing the target EAAT subtype are used for whole-cell patch-clamp recordings.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of transmembrane currents.

  • Substrate Application: Glutamate is applied to the cell to elicit transporter-associated currents.

  • Inhibitor Perfusion: The inhibitor (e.g., this compound) is perfused onto the cell at various concentrations, and the resulting change in the glutamate-induced current is recorded.

  • Data Analysis: The inhibition of the transporter current at different inhibitor concentrations is used to determine the IC50 or KD value. This method can also distinguish between competitive and non-competitive inhibition by examining the effect of the inhibitor on the transporter's affinity for glutamate.

Summary and Conclusion

This compound and dihydrokainic acid are invaluable pharmacological tools for the study of glutamatergic systems, each offering a distinct profile of selectivity and mechanism of action. This compound is a highly potent and selective non-competitive inhibitor of EAAT1, making it an ideal probe for investigating the specific roles of this transporter subtype. Its allosteric mechanism provides a unique mode of modulation that can be leveraged for therapeutic development.

Dihydrokainic acid serves as a selective competitive inhibitor of EAAT2 (GLT-1), the predominant glutamate transporter in the brain. Its ability to block glutamate uptake at the substrate binding site has made it a widely used tool for studying the consequences of impaired EAAT2 function in various neurological conditions.

The choice between this compound and DHK will ultimately depend on the specific research question and the targeted EAAT subtype. For studies focused on the specific functions of EAAT1, the high selectivity and potency of this compound make it the superior choice. For investigations into the roles of the major glutamate transporter, EAAT2, DHK remains a critical and effective tool. The detailed experimental data and protocols provided herein should guide researchers in making an informed decision for their experimental designs.

References

Unraveling the Stereochemistry of EAAT1 Inhibition: A Comparative Guide to Ucph-101 Stereoisomers and Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the stereoisomers of the selective Excitatory Amino Acid Transporter 1 (EAAT1) inhibitor, Ucph-101, and its analogs. By presenting key experimental data, detailed protocols, and visual diagrams, this guide aims to facilitate a deeper understanding of the structure-activity relationships critical for the development of potent and selective EAAT1 modulators.

This compound is a potent and selective non-competitive allosteric inhibitor of EAAT1, a glutamate (B1630785) transporter predominantly expressed in the central nervous system. Its unique mechanism of action, targeting a site distinct from the glutamate binding pocket, has made it a valuable pharmacological tool.[1][2] However, this compound possesses two stereocenters, leading to the existence of four possible stereoisomers. Understanding the differential activity of these isomers is paramount for optimizing its therapeutic potential and for the rational design of new, more effective inhibitors.

Comparative Activity of this compound Analogue Stereoisomers

While direct quantitative data for all four stereoisomers of this compound is not extensively published, studies on close analogs have elucidated the critical role of stereochemistry in EAAT1 inhibition. The following tables summarize the inhibitory activity (IC50) of stereoisomers of various this compound analogs. A consistent finding across studies is the mandatory requirement of the R-configuration at the C4 position for inhibitory activity.[3][4]

Table 1: Inhibitory Activity of Stereoisomers of this compound Analogue 14g

AnalogueStereoisomer (Configuration at C4, C7)EAAT1 Inhibition (IC50)
14g(R,S)Active
14g(R,R)Active
14g(S,S)Inactive
14g(S,R)Inactive

Data from a study on analogue 14g (2-amino-4-([1,1'-biphenyl]-4-yl)-3-cyano-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene) highlights that while the R-configuration at C4 is essential, both diastereomers at the C7 position retain activity.[3]

Table 2: Inhibitory Activity of Diastereomeric Pairs of Other this compound Analogues

AnalogueStereoisomerEAAT1 Inhibition (IC50)
11a(R,S)5.5 µM
11b(S,S)>300 µM (Inactive)
12a(S,R)>300 µM (Inactive)
12b(R,R)3.8 µM

This data further reinforces the necessity of the R-configuration at the C4 position for potent EAAT1 inhibition.

The Allosteric Inhibition Mechanism of this compound

This compound exerts its inhibitory effect through a non-competitive, allosteric mechanism. It binds to a hydrophobic pocket located within the trimerization domain of the EAAT1 protein, a site spatially distinct from the glutamate and ion binding sites in the transport domain. This binding event is thought to "lock" the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for glutamate translocation across the cell membrane.

cluster_0 Cell Membrane cluster_1 EAAT1 Monomer TransportDomain Transport Domain (Glutamate Binding) TrimerizationDomain Trimerization Domain Inhibition Inhibition of Conformational Change TrimerizationDomain->Inhibition Induces Glutamate Glutamate Glutamate->TransportDomain Binds Ucph101 This compound Ucph101->TrimerizationDomain Binds (Allosteric Site) Inhibition->TransportDomain Prevents Translocation

Allosteric inhibition of EAAT1 by this compound.

Experimental Protocols

The inhibitory activity of this compound stereoisomers and its analogs is primarily assessed using two key experimental techniques:

1. [³H]-D-Aspartate Uptake Assay:

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, [³H]-D-aspartate (a non-metabolizable glutamate analog), into cells expressing the target transporter (EAAT1).

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably or transiently transfected to express human EAAT1.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • On the day of the assay, the growth medium is removed, and the cells are washed with a buffer (e.g., Krebs-Henseleit buffer).

    • Cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound stereoisomers) for a specific duration.

    • A solution containing [³H]-D-aspartate is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]-D-aspartate uptake is plotted against the concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is then calculated.

2. Patch-Clamp Electrophysiology:

This technique directly measures the ion currents associated with glutamate transport by EAAT1. EAATs are not only transporters but also function as chloride channels.

  • Cell Preparation: Cells expressing EAAT1 are prepared for whole-cell patch-clamp recording.

  • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

  • Measurement: The membrane potential is clamped at a specific voltage. The application of glutamate activates EAAT1, leading to a measurable inward current. The effect of the test compound on this glutamate-activated current is then recorded.

  • Data Analysis: The degree of inhibition of the EAAT1-mediated current by the test compound is quantified to determine its potency.

cluster_synthesis Compound Preparation cluster_assay Activity Assessment cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Analog Separation Separation of Stereoisomers (e.g., HPLC) Synthesis->Separation Assay [3H]-D-Aspartate Uptake Assay or Patch-Clamp Separation->Assay Test Compounds Cell_Culture Cell Culture with EAAT1 Expression Cell_Culture->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Experimental workflow for assessing stereoisomer activity.

References

A Comparative Analysis of EAAT1 Inhibition: Pharmacological versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Ucph-101 results with genetic knockdown of the Excitatory Amino Acid Transporter 1 (EAAT1).

This guide provides a comprehensive comparison of two key methodologies for studying the function of the Excitatory Amino Acid Transporter 1 (EAAT1), a critical component in maintaining glutamate (B1630785) homeostasis in the central nervous system. We will explore the pharmacological inhibition of EAAT1 using the selective inhibitor this compound and compare its effects to those observed with genetic knockdown or knockout of the SLC1A3 gene encoding EAAT1. This objective analysis, supported by experimental data, aims to inform the design and interpretation of studies targeting EAAT1 for therapeutic intervention.

Introduction to EAAT1, this compound, and Genetic Knockdown

Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST in rodents, is a sodium-dependent glutamate transporter predominantly expressed in astrocytes. Its primary function is the rapid uptake of glutamate from the synaptic cleft, a process essential for terminating excitatory neurotransmission and preventing excitotoxicity.[1] Dysregulation of EAAT1 function has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[1][2]

This compound is a potent and selective, non-competitive allosteric inhibitor of EAAT1.[3][4] It binds to a site distinct from the glutamate binding site, inducing a long-lasting inactive state of the transporter.[4][5] Its high selectivity for EAAT1 over other EAAT subtypes makes it a valuable pharmacological tool for dissecting the specific roles of this transporter.[3]

Genetic knockdown of EAAT1 , typically achieved through techniques like RNA interference (siRNA) or the generation of knockout animal models, involves reducing or eliminating the expression of the SLC1A3 gene. This approach provides insights into the long-term consequences of EAAT1 deficiency and is crucial for validating the on-target effects of pharmacological inhibitors like this compound.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data from various studies, comparing the effects of this compound with those of genetic knockdown/knockout of EAAT1 on key parameters related to glutamate transport and neuronal function.

ParameterThis compoundGenetic Knockdown/Knockout of EAAT1References
EAAT1 Inhibition (Glutamate Uptake) IC50 = 0.66 - 0.67 µMSignificant reduction in glutamate uptake capacity. Specific percentage varies with model and method.[3],[6]
Selectivity >400-fold selectivity for EAAT1 over EAAT2 and EAAT3.[7]Specific to EAAT1 (gene-targeted).[7]
Mechanism of Action Allosteric, non-competitive inhibition.[4][5]Reduced or absent protein expression.N/A
Effect on Neuronal Excitability Can lead to increased extracellular glutamate and potential excitotoxicity.Associated with locomotor hyperactivity in knockout mice and altered synaptic currents in Drosophila.[2][8][9][2][8][9]
Behavioral Phenotypes Not extensively studied in vivo for behavioral outcomes.EAAT1 knockout mice exhibit impaired learning and memory, and abnormal social behavior. Drosophila with Eaat1 knockdown show severe locomotion defects.[7][8][9][7][8][9]

Experimental Protocols

Pharmacological Inhibition with this compound

1. In Vitro Glutamate Uptake Assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells or primary astrocyte cultures stably expressing human EAAT1 are commonly used.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 5.6 glucose, 25 HEPES, pH 7.4).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • On the day of the assay, the growth medium is replaced with assay buffer.

    • Cells are pre-incubated with varying concentrations of this compound (typically ranging from nM to µM) for a specified time (e.g., 30 minutes).

    • A mixture of [3H]-D-aspartate (a radiolabeled glutamate analog) and unlabeled D-aspartate is added to initiate the uptake.

    • Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by aspirating the uptake solution and rapidly washing the cells with ice-cold assay buffer.

    • Cells are lysed, and the radioactivity is measured using a scintillation counter.

    • Data is analyzed to determine the IC50 value of this compound.

2. Patch-Clamp Electrophysiology:

  • Cell Preparation: HEK293 cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding human EAAT1.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed.

  • Solutions:

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

    • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Glutamate-induced currents are elicited by applying glutamate to the cell.

    • This compound is applied at various concentrations to assess its effect on the glutamate-induced currents.

    • The inhibition of the current is measured to determine the potency and mechanism of action of this compound.

Genetic Knockdown of EAAT1

1. siRNA-mediated Knockdown in Vitro:

  • Cell Culture: Primary astrocytes or immortalized glial cell lines are cultured to an appropriate confluency (typically 50-70%).

  • siRNA Transfection:

    • Prepare a solution of EAAT1-specific siRNA and a lipid-based transfection reagent in serum-free medium.

    • Incubate the mixture at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

    • Cells are typically harvested 48-72 hours post-transfection for analysis.

  • Validation of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in EAAT1 mRNA levels.

    • Western Blotting: To quantify the decrease in EAAT1 protein expression.

    • Functional Assays: Glutamate uptake assays are performed to confirm the functional consequence of the knockdown.

2. Generation of EAAT1 Knockout Mice:

  • Gene Targeting: A targeting vector is constructed to disrupt the Slc1a3 gene in embryonic stem (ES) cells. This typically involves replacing a critical exon with a selectable marker gene.

  • ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric and Knockout Mice: Chimeric offspring are identified and bred to generate heterozygous and homozygous knockout mice.

  • Genotyping: PCR analysis of genomic DNA is used to confirm the genotype of the offspring.

Mandatory Visualizations

cluster_0 Pharmacological Inhibition This compound This compound EAAT1_active Active EAAT1 This compound->EAAT1_active Binds allosterically EAAT1_inactive Inactive EAAT1 EAAT1_active->EAAT1_inactive Conformational Change Glutamate_uptake_inhibited Glutamate Uptake Inhibited EAAT1_inactive->Glutamate_uptake_inhibited

Caption: Mechanism of this compound action on EAAT1.

cluster_1 Genetic Knockdown Workflow siRNA_design Design EAAT1-specific siRNA Transfection Transfect into Astrocytes siRNA_design->Transfection Incubation Incubate (48-72h) Transfection->Incubation Analysis Analyze Knockdown (qPCR, Western Blot) Incubation->Analysis Functional_Assay Functional Assay (Glutamate Uptake) Analysis->Functional_Assay

Caption: Workflow for siRNA-mediated knockdown of EAAT1.

Glutamate_Homeostasis Glutamate Homeostasis Ucph_101 This compound EAAT1_Inhibition EAAT1 Inhibition/ Reduction Ucph_101->EAAT1_Inhibition Genetic_Knockdown Genetic Knockdown Genetic_Knockdown->EAAT1_Inhibition Increased_Extracellular_Glutamate Increased Extracellular Glutamate EAAT1_Inhibition->Increased_Extracellular_Glutamate Altered_Neuronal_Signaling Altered Neuronal Signaling & Phenotypes Increased_Extracellular_Glutamate->Altered_Neuronal_Signaling Altered_Neuronal_Signaling->Glutamate_Homeostasis Disruption

Caption: Convergent effects of this compound and genetic knockdown.

References

Safety Operating Guide

Proper Disposal of UCPH-101: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling UCPH-101 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential information based on available safety data to manage the disposal of this compound, a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). The primary directive for disposal is to act in accordance with local, state, and federal regulations.

Immediate Safety and Disposal Procedures

The Safety Data Sheet (SDS) for this compound mandates that the disposal of the substance and its container must be in accordance with all applicable local, state, and federal regulations[1]. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Key Disposal Information
ParameterGuidelineSource
Primary Disposal Guideline Dispose of contents and container in accordance with local, state, and federal regulations.SDS[1]
Contaminated Materials Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).SDS[1]
Surface Decontamination Decontaminate surfaces and equipment by scrubbing with alcohol.SDS[1]
Waste Management Conduct recycling or disposal through a licensed waste disposal contractor.[2]
Spill Response Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.

Experimental Protocol: General Disposal Workflow

While specific protocols are dictated by local regulations, the following general workflow outlines the necessary steps for the proper disposal of this compound waste.

  • Consult Local Regulations : Before beginning any process, contact your institution's EHS office to obtain specific instructions for chemical waste disposal.

  • Segregate Waste : Isolate all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, containers).

  • Contain Liquid Waste : For solutions containing this compound, absorb the liquid using an inert, non-combustible absorbent material.

  • Package Waste : Place the absorbed material and any solid this compound waste into a designated, properly labeled hazardous waste container. Ensure the container is sealed to prevent leaks.

  • Decontaminate : Clean all contaminated surfaces and non-disposable equipment by thoroughly scrubbing with alcohol. Collect the cleaning materials (e.g., wipes) and dispose of them as hazardous waste.

  • Arrange for Pickup : Follow your institution's procedures to arrange for the pickup and final disposal of the hazardous waste by a licensed contractor.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Guidelines start->consult_ehs is_liquid Is the waste liquid? consult_ehs->is_liquid absorb Absorb with inert material (e.g., diatomite) is_liquid->absorb Yes package_solid Package solid waste in a labeled hazardous waste container is_liquid->package_solid No absorb->package_solid decontaminate Decontaminate surfaces and equipment with alcohol package_solid->decontaminate collect_waste Collect all contaminated materials for disposal decontaminate->collect_waste arrange_pickup Arrange for waste pickup by a licensed contractor collect_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

References

Essential Safety and Handling Guidance for UCPH-101

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for UCPH-101 was not located in the public domain. The following guidance is based on information from supplier product datasheets and general laboratory safety protocols for handling solid chemical compounds and their solutions. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.

This compound is a selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1).[1] It is a valuable tool in neuroscience research for studying the role of EAAT1 in various physiological and pathological processes.[2][3] Due to its potent biological activity, meticulous handling is required to ensure personnel safety and experimental integrity.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile
Molecular Formula C₂₇H₂₂N₂O₃
Molecular Weight 422.48 g/mol
Purity ≥98%
Solubility Soluble to 25 mM in DMSO
Storage Store at +4°C, under desiccating conditions. Solutions should be prepared fresh; if storage is necessary, store at -20°C for up to one month.
CAS Number 1118460-77-7

Personal Protective Equipment (PPE) Recommendations

As a precautionary measure, when handling this compound powder and its solutions, the following personal protective equipment should be utilized.

TaskEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing Powder Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Fully buttoned lab coat, long pants, and closed-toe shoes.N95 respirator or higher, especially if not handled in a containment hood.
Dissolving/Diluting Chemical splash goggles or a face shield.Chemical-resistant gloves (e.g., nitrile).Lab coat or chemical-resistant apron over a lab coat.If not in a fume hood, a respirator with an organic vapor cartridge is recommended.
General Handling Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Fully buttoned lab coat.Not generally required if handled in a well-ventilated area or fume hood.

Operational Plan for Safe Handling

1. Preparation and Weighing:

  • Conduct all weighing and initial dilutions of this compound powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use anti-static weighing paper and appropriate tools to handle the powder.

  • Ensure the balance is clean before and after use.

2. Dissolution:

  • This compound is soluble in DMSO. Add the solvent slowly to the vial containing the pre-weighed compound.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Prepare solutions fresh for each experiment if possible. If storage is required, store solutions at -20°C for up to one month.

3. Experimental Use:

  • When handling solutions of this compound, always wear appropriate PPE.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area.

Disposal Plan

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety department for specific guidance.

UCPH101_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh dissolve Dissolve in DMSO weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Contaminated Solids experiment->collect_solid Solid Waste collect_liquid Collect Liquid Waste experiment->collect_liquid Liquid Waste dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) collect_solid->dispose collect_liquid->dispose end End of Process dispose->end

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ucph-101
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ucph-101

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。